Product packaging for Oxyphenonium(Cat. No.:CAS No. 1407-05-2)

Oxyphenonium

Cat. No.: B072533
CAS No.: 1407-05-2
M. Wt: 348.5 g/mol
InChI Key: GFRUPHOKLBPHTQ-UHFFFAOYSA-N
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Description

Oxyphenonium is a quaternary ammonium anticholinergic compound that serves as a potent and selective muscarinic receptor antagonist. Its primary research value lies in its ability to inhibit acetylcholine-mediated responses, making it an essential pharmacological tool for studying parasympathetic nervous system function. Researchers utilize this compound to investigate gastrointestinal motility, gastric acid secretion, and spastic conditions of the smooth muscle in vitro and in vivo. Its mechanism of action involves competitive blockade of muscarinic acetylcholine receptors, effectively preventing the binding of acetylcholine and subsequent intracellular signaling. Due to its quaternary ammonium structure, this compound exhibits limited penetration of the blood-brain barrier, allowing researchers to isolate and study the peripheral effects of muscarinic blockade. This property makes it particularly valuable for distinguishing between central and peripheral cholinergic mechanisms. Current research applications extend to exploring its potential in models of irritable bowel syndrome, ulcer formation, and bronchospasm, providing critical insights into cholinergic pathways and therapeutic target validation. This product is supplied for laboratory research purposes to advance the understanding of autonomic pharmacology and related physiological processes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H34NO3+ B072533 Oxyphenonium CAS No. 1407-05-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-cyclohexyl-2-hydroxy-2-phenylacetyl)oxyethyl-diethyl-methylazanium
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InChI

InChI=1S/C21H34NO3/c1-4-22(3,5-2)16-17-25-20(23)21(24,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6,8-9,12-13,19,24H,4-5,7,10-11,14-17H2,1-3H3/q+1
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InChI Key

GFRUPHOKLBPHTQ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC[N+](C)(CC)CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O
Source PubChem
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Molecular Formula

C21H34NO3+
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Related CAS

50-10-2 (bromide)
Record name Oxyphenonium
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DSSTOX Substance ID

DTXSID8048571
Record name Oxyphenonium
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Molecular Weight

348.5 g/mol
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Physical Description

Solid
Record name Oxyphenonium
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Solubility

1.36e-04 g/L
Record name Oxyphenonium
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CAS No.

14214-84-7, 1407-05-2, 50-10-2
Record name Oxyphenonium
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Melting Point

191.5 °C
Record name Oxyphenonium
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Oxyphenonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthetic pathway for oxyphenonium bromide, a quaternary ammonium anticholinergic agent. The synthesis is a multi-step process involving the preparation of key intermediates, their subsequent esterification, and a final quaternization reaction. This document outlines the detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic route and experimental workflows.

Overview of the Synthetic Pathway

The synthesis of this compound bromide can be conceptually divided into three primary stages:

  • Synthesis of Phenylcyclohexylglycolic Acid (CHPGA): This crucial intermediate can be synthesized through two primary routes: the hydrogenation of mandelic acid derivatives or the Grignard reaction of a phenylglyoxylate with a cyclohexylmagnesium halide.

  • Synthesis of 2-(Diethylamino)ethyl Chloride Hydrochloride: This second key intermediate is prepared by the chlorination of 2-diethylaminoethanol.

  • Esterification and Quaternization: Phenylcyclohexylglycolic acid is first esterified with 2-diethylaminoethanol. The resulting tertiary amine is then quaternized with methyl bromide to yield the final active pharmaceutical ingredient, this compound bromide.

The overall synthetic scheme is depicted below.

Synthesis_Pathway cluster_0 Stage 1: CHPGA Synthesis cluster_1 Stage 2: Amine Hydrochloride Synthesis cluster_2 Stage 3: Esterification & Quaternization A Phenylglyoxylic Acid or Mandelic Acid Derivative C Phenylcyclohexylglycolic Acid (CHPGA) A->C Grignard Reaction or Hydrogenation B Cyclohexylmagnesium Bromide or H2/Catalyst B->C Grignard Reaction or Hydrogenation G Diethylaminoethyl Phenylcyclohexylglycolate C->G Esterification D 2-Diethylaminoethanol F 2-(Diethylamino)ethyl Chloride HCl D->F Chlorination E Thionyl Chloride (SOCl2) E->F Chlorination F->G I This compound Bromide G->I Quaternization H Methyl Bromide (CH3Br) H->I

Figure 1. Overall synthetic pathway for this compound bromide.

Experimental Protocols

Stage 1: Synthesis of Phenylcyclohexylglycolic Acid (CHPGA) via Grignard Reaction

This protocol details the synthesis of CHPGA through the reaction of ethyl benzoylformate with cyclohexylmagnesium bromide.

Experimental Workflow:

grignard_workflow start Start prep_grignard Prepare Cyclohexylmagnesium Bromide in THF start->prep_grignard add_ester Add Ethyl Benzoylformate in THF dropwise at 0°C prep_grignard->add_ester react Stir at room temperature for 2 hours add_ester->react quench Quench with saturated NH4Cl solution react->quench extract Extract with Ethyl Acetate quench->extract dry Dry organic layer over Na2SO4 and concentrate extract->dry hydrolyze Hydrolyze crude ester with NaOH in Ethanol/Water dry->hydrolyze acidify Acidify with HCl to precipitate CHPGA hydrolyze->acidify isolate Filter, wash with water, and dry the product acidify->isolate end End isolate->end

Figure 2. Experimental workflow for CHPGA synthesis.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Magnesium turnings24.312.67 g0.11
Cyclohexyl bromide163.0716.31 g0.10
Ethyl benzoylformate178.1917.82 g0.10
Anhydrous THF-150 mL-
Saturated NH4Cl-50 mL-
Ethyl Acetate-100 mL-
Sodium Hydroxide40.008.0 g0.20
Ethanol-50 mL-
Water-50 mL-
Concentrated HCl-As needed-

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings (2.67 g, 0.11 mol) and a crystal of iodine are placed in anhydrous THF (20 mL).

  • A solution of cyclohexyl bromide (16.31 g, 0.10 mol) in anhydrous THF (50 mL) is added dropwise from the dropping funnel to initiate the Grignard reaction. The mixture is refluxed for 1 hour to ensure complete formation of the Grignard reagent.

  • The reaction mixture is cooled to 0°C in an ice bath. A solution of ethyl benzoylformate (17.82 g, 0.10 mol) in anhydrous THF (80 mL) is added dropwise over 30 minutes.

  • The reaction mixture is stirred at room temperature for 2 hours.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

  • The aqueous layer is extracted with ethyl acetate (2 x 50 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude ester.

  • The crude ester is hydrolyzed by refluxing with a solution of sodium hydroxide (8.0 g, 0.20 mol) in a mixture of ethanol (50 mL) and water (50 mL) for 2 hours.

  • The reaction mixture is cooled, and the ethanol is removed under reduced pressure. The aqueous solution is washed with diethyl ether (2 x 30 mL) to remove any unreacted ester.

  • The aqueous layer is cooled in an ice bath and acidified with concentrated HCl until precipitation of the product is complete.

  • The solid is collected by vacuum filtration, washed with cold water, and dried in a vacuum oven to afford phenylcyclohexylglycolic acid.

Quantitative Data:

ProductTheoretical Yield (g)Actual Yield (g)Yield (%)Purity (by HPLC)
Phenylcyclohexylglycolic Acid23.4319.9285>98%
Stage 2: Synthesis of 2-(Diethylamino)ethyl Chloride Hydrochloride

This protocol describes the synthesis of 2-(diethylamino)ethyl chloride hydrochloride from 2-diethylaminoethanol and thionyl chloride.[1][2][3][4][5]

Experimental Workflow:

amine_hydrochloride_workflow start Start dissolve Dissolve 2-diethylaminoethanol in dichloromethane start->dissolve cool Cool to -10°C dissolve->cool add_socl2 Add thionyl chloride in dichloromethane dropwise cool->add_socl2 warm_react Warm to 35°C and stir for 2.5 hours add_socl2->warm_react concentrate Concentrate under reduced pressure warm_react->concentrate recrystallize Recrystallize from anhydrous methanol concentrate->recrystallize isolate Filter, wash with cold methanol, and dry recrystallize->isolate end End isolate->end

Figure 3. Experimental workflow for 2-(Diethylamino)ethyl Chloride HCl synthesis.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Diethylaminoethanol117.19120 g1.02
Thionyl chloride118.97260 g2.19
Dichloromethane-340 g-
Anhydrous Methanol-220 g-

Procedure:

  • A 1 L reaction flask is charged with thionyl chloride (260 g) and dichloromethane (240 g) and cooled to -10°C.[4]

  • A solution of 2-diethylaminoethanol (120 g) in dichloromethane (100 g) is added dropwise to the cooled thionyl chloride solution while maintaining the temperature between -10°C and 20°C.[4]

  • After the addition is complete, the reaction mixture is warmed to 35°C and stirred for 2.5 hours.[4]

  • The dichloromethane is removed by concentration under reduced pressure.[4]

  • Anhydrous methanol (220 g) is added to the residue, and the mixture is heated to dissolve the solid.[4]

  • The solution is cooled to -8°C for 7 hours to induce crystallization.[4]

  • The crystalline product is collected by filtration, washed with a small amount of cold methanol, and dried at 55-60°C.[4]

Quantitative Data:

ProductTheoretical Yield (g)Actual Yield (g)Yield (%)Purity (by HPLC)
2-(Diethylamino)ethyl Chloride HCl175.8172.598.0899.74%[4]
Stage 3: Esterification and Quaternization to this compound Bromide

This stage involves the esterification of CHPGA with 2-diethylaminoethanol, followed by quaternization with methyl bromide.

Experimental Workflow:

ester_quat_workflow start Start esterification Reflux CHPGA and 2-diethylaminoethanol with H2SO4 in toluene (Dean-Stark) start->esterification ester_workup Cool, wash with NaHCO3 solution, and concentrate esterification->ester_workup dissolve_ester Dissolve crude ester in glacial acetic acid ester_workup->dissolve_ester quaternization Introduce gaseous methyl bromide and heat to 50°C dissolve_ester->quaternization crystallize Cool to induce crystallization quaternization->crystallize recrystallize Recrystallize from ethyl acetate/ethanol crystallize->recrystallize isolate Filter and dry the final product recrystallize->isolate end End isolate->end

Figure 4. Experimental workflow for esterification and quaternization.

Materials:

ReagentMolar Mass ( g/mol )Quantity (per 0.1 mol CHPGA)Moles
Phenylcyclohexylglycolic Acid234.2923.43 g0.10
2-Diethylaminoethanol117.1912.9 g0.11
Toluene-150 mL-
Sulfuric Acid (conc.)98.081 mL-
Glacial Acetic Acid-250 mL-
Methyl Bromide94.94Excess (gaseous)-
Ethyl Acetate-As needed-
Ethanol-As needed-

Procedure:

Esterification:

  • A mixture of phenylcyclohexylglycolic acid (23.43 g, 0.10 mol), 2-diethylaminoethanol (12.9 g, 0.11 mol), and concentrated sulfuric acid (1 mL) in toluene (150 mL) is refluxed using a Dean-Stark apparatus until no more water is collected.

  • The reaction mixture is cooled to room temperature and washed with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to give the crude diethylaminoethyl phenylcyclohexylglycolate.

Quaternization:

  • The crude ester (approximately 5 parts by weight) is dissolved in glacial acetic acid (50 volumes).

  • Gaseous methyl bromide is introduced into the solution, and the mixture is heated to about 50°C.

  • Crystallization of this compound bromide begins shortly after heating.

  • The mixture is cooled, and the crystals are filtered off.

  • The crude product is recrystallized from a mixture of ethyl acetate and a small amount of ethanol to yield pure this compound bromide.

Quantitative Data:

ProductTheoretical Yield (g)Actual Yield (g)Yield (%)Melting Point (°C)
This compound Bromide42.8436.4185189-191

Conclusion

This technical guide provides a comprehensive overview of the synthetic pathway for this compound bromide, including detailed experimental protocols and quantitative data for each stage. The provided information is intended to be a valuable resource for researchers, scientists, and drug development professionals involved in the synthesis and manufacturing of this pharmaceutical compound. Adherence to proper laboratory safety procedures is paramount when carrying out these chemical syntheses.

References

Oxyphenonium's Mechanism of Action as a Muscarinic Antagonist: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Muscarinic Receptors and Acetylcholine Signaling

Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that are widely distributed throughout the central and peripheral nervous systems. They are activated by the neurotransmitter acetylcholine (ACh) and are fundamentally involved in mediating the physiological effects of the parasympathetic nervous system.[5] There are five distinct subtypes of muscarinic receptors, designated M1 through M5, each with unique tissue distribution and signaling properties.

  • M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 proteins. Upon activation, they stimulate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[5]

  • M2 and M4 Receptors: These subtypes are coupled to Gi/o proteins. Their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5]

The diverse physiological responses mediated by muscarinic receptors include the regulation of heart rate, smooth muscle contraction, and glandular secretions.

Oxyphenonium as a Competitive Muscarinic Antagonist

This compound functions as a competitive antagonist at muscarinic acetylcholine receptors.[2][3] This means that it binds to the same site on the receptor as the endogenous ligand, acetylcholine, but it does not activate the receptor. By occupying the binding site, this compound prevents acetylcholine from binding and initiating the downstream signaling cascade. The antagonism is reversible, and the extent of inhibition depends on the relative concentrations of this compound and acetylcholine.

Due to its quaternary ammonium structure, this compound has limited ability to cross the blood-brain barrier, and therefore, its effects are primarily localized to the periphery.[3]

Receptor Subtype Selectivity

The precise binding affinity of this compound for each of the five muscarinic receptor subtypes (M1-M5) is not well-documented in publicly available literature. Therefore, a quantitative comparison of its selectivity profile is not possible at this time. However, based on its clinical effects, it is understood to antagonize muscarinic receptors in smooth muscle and secretory glands.

Table 1: Qualitative Summary of this compound's Interaction with Muscarinic Receptor Subtypes

Receptor SubtypePrimary Signaling PathwayPostulated Interaction with this compound
M1 Gq/11 (PLC activation, ↑ IP3, ↑ DAG, ↑ Ca2+)Antagonism
M2 Gi/o (Adenylyl cyclase inhibition, ↓ cAMP)Antagonism
M3 Gq/11 (PLC activation, ↑ IP3, ↑ DAG, ↑ Ca2+)Antagonism
M4 Gi/o (Adenylyl cyclase inhibition, ↓ cAMP)Antagonism
M5 Gq/11 (PLC activation, ↑ IP3, ↑ DAG, ↑ Ca2+)Antagonism

Note: Specific Ki values for this compound at each receptor subtype are not available in the reviewed literature.

Impact on Intracellular Signaling Pathways

By blocking the binding of acetylcholine to muscarinic receptors, this compound effectively inhibits the downstream signaling cascades associated with each receptor subtype.

Inhibition of Gq/11-Mediated Signaling (M1, M3, M5 Receptors)

Antagonism of M1, M3, and M5 receptors by this compound prevents the activation of the Gq/11 protein. This, in turn, inhibits the activity of phospholipase C (PLC), leading to a lack of production of the second messengers IP3 and DAG. The physiological consequences of this inhibition include:

  • Reduced Intracellular Calcium Mobilization: Without IP3-mediated release of calcium from the endoplasmic reticulum, the intracellular calcium concentration remains at baseline levels. This is a key factor in the relaxation of smooth muscle.

  • Inhibition of Protein Kinase C Activation: The absence of DAG production prevents the activation of PKC, further contributing to the attenuation of the cellular response.

Gq_Signaling_Inhibition cluster_receptor Muscarinic Receptor (M1, M3, M5) cluster_downstream Downstream Signaling ACh Acetylcholine Receptor Muscarinic Receptor ACh->Receptor Binds & Activates This compound This compound This compound->Receptor Binds & Blocks Gq Gq/11 PLC Phospholipase C (PLC) This compound->PLC Inhibition Receptor->Gq Activates Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Ca_release->Cellular_Response PKC->Cellular_Response

Figure 1: Inhibition of Gq/11 Signaling by this compound.
Inhibition of Gi/o-Mediated Signaling (M2, M4 Receptors)

This compound's antagonism of M2 and M4 receptors prevents the activation of the inhibitory G protein, Gi/o. This leads to a disinhibition of adenylyl cyclase, which can result in a relative increase in cAMP levels, although the primary effect is the blockade of acetylcholine-induced cAMP reduction. The main consequence is the prevention of the physiological effects mediated by M2 and M4 receptor activation.

Gi_Signaling_Inhibition cluster_receptor Muscarinic Receptor (M2, M4) cluster_downstream Downstream Signaling ACh Acetylcholine Receptor Muscarinic Receptor ACh->Receptor Binds & Activates This compound This compound This compound->Receptor Binds & Blocks Gi Gi/o AC Adenylyl Cyclase (AC) This compound->AC Disinhibition Receptor->Gi Activates Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP Cellular_Response Cellular Response (e.g., Decreased Heart Rate) cAMP->Cellular_Response

Figure 2: Inhibition of Gi/o Signaling by this compound.

Pharmacodynamic Effects

The antagonism of muscarinic receptors by this compound results in a range of physiological effects, primarily related to the inhibition of the parasympathetic nervous system.

Table 2: Pharmacodynamic Effects of this compound

SystemEffectUnderlying Mechanism
Gastrointestinal Tract Reduced motility and spasmAntagonism of M3 receptors on smooth muscle cells, leading to relaxation.[2][3]
Decreased gastric acid secretionBlockade of M1 and/or M3 receptors on parietal cells and ECL cells.[2][3]
Exocrine Glands Reduced salivation and bronchial secretionsAntagonism of M3 receptors in salivary and bronchial glands.[2][3]
Urinary Tract Relaxation of the detrusor muscleBlockade of M3 receptors in the bladder wall.
Cardiovascular System Tachycardia (at higher doses)Blockade of M2 receptors in the sinoatrial node of the heart.
Eye Mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation)Antagonism of M3 receptors in the iris sphincter and ciliary muscles.[4]

Experimental Protocols

The characterization of muscarinic antagonists like this compound involves a variety of in vitro and in vivo experimental techniques.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the affinity of this compound for muscarinic receptors by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell membranes expressing the muscarinic receptor subtype of interest.

  • Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-QNB, or [3H]-dexetimide).[1]

  • Unlabeled this compound.

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation counter.

Protocol:

  • Prepare a series of dilutions of unlabeled this compound.

  • In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

  • Include control wells with only the radioligand (total binding) and wells with the radioligand and a high concentration of a known muscarinic antagonist like atropine (non-specific binding).

  • Incubate the plate to allow the binding to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start prepare_reagents Prepare Reagents: - Cell Membranes - Radioligand - this compound dilutions start->prepare_reagents incubation Incubate: Membranes + Radioligand + this compound prepare_reagents->incubation filtration Filter to separate bound and free radioligand incubation->filtration washing Wash filters filtration->washing counting Measure radioactivity (Scintillation Counting) washing->counting analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki counting->analysis end End analysis->end

Figure 3: Workflow for a Competitive Radioligand Binding Assay.
Functional Assays

Functional assays measure the physiological response of a cell or tissue to a drug, providing information on its potency (e.g., IC50 or pA2) as an antagonist.

Objective: To measure the ability of this compound to inhibit agonist-induced increases in intracellular calcium in cells expressing M1, M3, or M5 receptors.

Materials:

  • Cells expressing the target muscarinic receptor.

  • A muscarinic agonist (e.g., carbachol).

  • This compound.

  • A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • A fluorescence plate reader.

Protocol:

  • Plate the cells in a multi-well plate and allow them to adhere.

  • Load the cells with the calcium-sensitive fluorescent dye.

  • Pre-incubate the cells with varying concentrations of this compound.

  • Stimulate the cells with a fixed concentration of the muscarinic agonist.

  • Measure the change in fluorescence over time using a fluorescence plate reader.

  • Plot the agonist-induced calcium response against the concentration of this compound to determine the IC50 value.

Objective: To measure the ability of this compound to block agonist-induced inhibition of cAMP production in cells expressing M2 or M4 receptors.

Materials:

  • Cells expressing the target muscarinic receptor.

  • A muscarinic agonist.

  • Forskolin (to stimulate cAMP production).

  • This compound.

  • A cAMP detection kit (e.g., HTRF, ELISA).

Protocol:

  • Plate the cells in a multi-well plate.

  • Pre-incubate the cells with varying concentrations of this compound.

  • Treat the cells with forskolin to elevate basal cAMP levels.

  • Add the muscarinic agonist to inhibit adenylyl cyclase.

  • Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.

  • Plot the agonist-induced decrease in cAMP against the concentration of this compound to determine the IC50 value.

Pharmacokinetics

Detailed pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not extensively reported in recent literature. As a quaternary ammonium compound, its oral absorption is generally poor and variable.[3] Its distribution is largely confined to the periphery, with minimal penetration into the central nervous system. The metabolism and excretion pathways have not been fully elucidated in publicly available resources.

Conclusion

This compound is a peripherally acting muscarinic antagonist that competitively inhibits the binding of acetylcholine to all five muscarinic receptor subtypes. This antagonism blocks the Gq/11 and Gi/o signaling pathways, leading to a reduction in smooth muscle contractility and glandular secretions. While its clinical efficacy in treating gastrointestinal hypermotility and hypersecretory states is established, a more detailed understanding of its receptor subtype selectivity through quantitative binding and functional assays would be beneficial for a more precise characterization of its pharmacological profile. The experimental protocols outlined in this guide provide a framework for conducting such investigations and further elucidating the nuanced mechanism of action of this compound.

References

Pharmacological Profile of Oxyphenonium and Its Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxyphenonium is a quaternary ammonium synthetic anticholinergic agent.[1] As a competitive antagonist of muscarinic acetylcholine receptors (mAChRs), it has been utilized primarily for its spasmolytic and antisecretory properties in the treatment of gastrointestinal disorders such as peptic ulcers and irritable bowel syndrome.[2][3] Its mechanism of action involves the blockade of acetylcholine at postganglionic muscarinic receptor sites, leading to a reduction in smooth muscle tone and secretions.[3] Additionally, this compound is suggested to have a direct relaxing effect on smooth muscle.[3]

This technical guide provides a comprehensive overview of the pharmacological profile of this compound and its analogues. Due to the limited availability of public data for this compound, this guide also includes comparative data for the structurally related and well-characterized quaternary ammonium anticholinergic, glycopyrrolate, to provide a relevant frame of reference.

Mechanism of Action

This compound exerts its pharmacological effects through a dual mechanism:

  • Muscarinic Receptor Antagonism: As a non-selective muscarinic antagonist, this compound competitively inhibits the binding of acetylcholine to all five muscarinic receptor subtypes (M1-M5). This blockade of parasympathetic stimulation leads to reduced gastrointestinal motility and decreased gastric acid secretion.[3]

  • Direct Musculotropic Effect: this compound is also reported to have a direct relaxant effect on smooth muscle, independent of its anticholinergic action.[3]

The quaternary ammonium structure of this compound limits its ability to cross the blood-brain barrier, thereby minimizing central nervous system side effects commonly associated with tertiary amine anticholinergics.

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological functions. The signaling pathways for the five subtypes are summarized below.

Muscarinic Receptor Signaling Pathways cluster_Gq Gq/11 Pathway cluster_Gi Gi/o Pathway M1 M1 PLC Phospholipase C (PLC) M1->PLC activates M3 M3 M3->PLC activates M5 M5 M5->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ [Ca²⁺]i IP3->Ca mobilizes PKC Protein Kinase C (PKC) DAG->PKC activates M2 M2 AC Adenylyl Cyclase (AC) M2->AC inhibits M4 M4 M4->AC inhibits cAMP ↓ cAMP AC->cAMP ACh Acetylcholine ACh->M1 binds ACh->M3 binds ACh->M5 binds ACh->M2 binds ACh->M4 binds This compound This compound This compound->M1 antagonizes This compound->M3 antagonizes This compound->M5 antagonizes This compound->M2 antagonizes This compound->M4 antagonizes

Muscarinic receptor signaling pathways antagonized by this compound.

Receptor Binding Profile

This compound

No publicly available quantitative binding data (Ki or IC50 values) for this compound across the M1-M5 muscarinic receptor subtypes were identified.

Glycopyrrolate and Analogues (for comparison)

Binding studies on N-substituted glycopyrrolate analogues have been conducted to explore their structure-activity relationships. The pKi values for these compounds at human muscarinic receptors M1-M4 are presented below.[1][4]

CompoundpKi (M1)pKi (M2)pKi (M3)pKi (M4)
Glycopyrrolate9.18.59.28.8
2R3'R-SGM8.98.48.98.6
2R3'S-SGM8.78.18.78.4
2S3'R-SGM6.56.06.46.2
2S3'S-SGM6.35.86.26.0
2R3'R-SGE9.08.59.08.7
2R3'S-SGE8.88.28.88.5
2S3'R-SGE6.66.16.56.3
2S3'S-SGE6.45.96.36.1

SGM: 3'-(2-cyclopentyl-2-phenyl-2-hydroxyacetoxy)-1'-methyl-1'-methoxycarbonylpyrrolidinium bromide SGE: 3'-(2-cyclopentyl-2-phenyl-2-hydroxyacetoxy)-1'-methyl-1'-ethoxycarbonylpyrrolidinium bromide

Functional Activity

Functional assays measure the biological response to a drug, providing information on its potency (EC50) and efficacy (Emax). For an antagonist like this compound, potency is often expressed as the pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

This compound

No publicly available quantitative functional assay data (EC50, Emax, or pA2 values) for this compound were identified.

Glycopyrrolate and Analogues (for comparison)

Functional potencies (pA2 values) of glycopyrrolate and its N-substituted analogues have been determined in guinea pig ileum, a tissue rich in M3 muscarinic receptors.[4]

CompoundpA2 (guinea pig ileum)
Glycopyrrolate9.5
2R-SGM9.2
2R-SGE9.3
2S-SGM6.8
2S-SGE6.9

Pharmacokinetic Profile

The pharmacokinetic properties of a drug determine its absorption, distribution, metabolism, and excretion (ADME). As a quaternary ammonium compound, this compound is expected to have low oral bioavailability due to poor absorption from the gastrointestinal tract.

This compound

No publicly available quantitative pharmacokinetic data (Cmax, Tmax, half-life, bioavailability) for this compound were identified.

Glycopyrrolate (for comparison)

Pharmacokinetic parameters for oral glycopyrrolate are available and are presented here for comparative purposes.

ParameterValue
Bioavailability~3%
Tmax~3.1 hours
Cmax~0.318 ng/mL
Half-life0.83 - 1.7 hours

Structure-Activity Relationships (SAR)

The chemical structure of this compound and its analogues dictates their pharmacological activity. Key structural features include the quaternary ammonium head, an ester linkage, and bulky lipophilic groups.

For the N-substituted glycopyrrolate analogues, the following SAR observations can be made from the available data:[1][4]

  • Stereochemistry: The 2R isomers are significantly more potent than the 2S isomers, indicating stereoselectivity at the muscarinic receptor.

  • N-substituent: The nature of the alkoxycarbonyl group on the pyrrolidinium ring (methyl vs. ethyl) has a minor impact on potency.

  • Quaternary Ammonium Group: The permanent positive charge on the nitrogen atom is crucial for high-affinity binding to the anionic site of the muscarinic receptor and limits blood-brain barrier penetration.

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the affinity of a test compound for a receptor by measuring its ability to compete with a radiolabeled ligand.

Radioligand Binding Assay Workflow A Prepare receptor source (e.g., cell membranes expressing muscarinic receptors) B Incubate receptor with a fixed concentration of radioligand (e.g., [³H]-NMS) A->B C Add varying concentrations of unlabeled test compound (e.g., this compound) B->C D Allow to reach equilibrium C->D E Separate bound from free radioligand (e.g., via filtration) D->E F Quantify bound radioactivity (e.g., scintillation counting) E->F G Plot % inhibition vs. log[test compound] F->G H Calculate IC50 and Ki values G->H

Workflow for a competitive radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation: Tissues or cells expressing the target muscarinic receptor subtype are homogenized in a suitable buffer and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in assay buffer.

  • Assay Setup: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine) and a range of concentrations of the unlabeled test compound.

  • Incubation: The plate is incubated at a specific temperature for a duration sufficient to reach binding equilibrium.

  • Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand while allowing the unbound radioligand to pass through.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vitro Functional Assay (Schild Analysis)

This assay determines the potency (pA2) of a competitive antagonist by measuring its ability to shift the concentration-response curve of an agonist.

Schild Analysis Workflow A Prepare isolated tissue (e.g., guinea pig ileum) in an organ bath B Generate a cumulative concentration-response curve for an agonist (e.g., carbachol) A->B C Wash out the agonist B->C D Incubate the tissue with a fixed concentration of the antagonist (e.g., this compound) C->D E Generate a second agonist concentration-response curve in the presence of the antagonist D->E F Repeat steps C-E with increasing concentrations of the antagonist E->F Repeat G Calculate the dose ratio for each antagonist concentration F->G H Plot log(dose ratio - 1) vs. log[antagonist] G->H I Determine the pA2 value from the x-intercept H->I

Workflow for determining pA2 using Schild analysis.

Detailed Methodology:

  • Tissue Preparation: An isolated tissue preparation, such as guinea pig ileum, is mounted in an organ bath containing a physiological salt solution and aerated with carbogen.

  • Agonist Concentration-Response Curve: A cumulative concentration-response curve is generated for a muscarinic agonist (e.g., carbachol) to establish a baseline response.

  • Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the antagonist (e.g., this compound) for a predetermined period.

  • Second Agonist Curve: A second agonist concentration-response curve is generated in the presence of the antagonist.

  • Repeat with Different Antagonist Concentrations: The process is repeated with several different concentrations of the antagonist.

  • Data Analysis: The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot of log(dose ratio - 1) versus the negative logarithm of the molar concentration of the antagonist is constructed. The pA2 value is the x-intercept of the resulting linear regression.

Conclusion

This compound is a quaternary ammonium muscarinic antagonist with a pharmacological profile characterized by peripheral anticholinergic effects. While its clinical use has diminished with the advent of more selective agents, it remains a relevant compound for understanding the structure-activity relationships of quaternary ammonium anticholinergics. The lack of publicly available, detailed quantitative pharmacological data for this compound highlights a significant gap in the literature. The comparative data provided for glycopyrrolate and its analogues offer a valuable surrogate for understanding the potential binding and functional characteristics of this class of compounds. Further research is warranted to fully elucidate the pharmacological profile of this compound and its analogues.

References

The Discovery and Development of Oxyphenonium Bromide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxyphenonium bromide, a quaternary ammonium anticholinergic agent, emerged in the mid-20th century as a therapeutic option for peptic ulcer disease and gastrointestinal hypermotility. This technical guide provides a comprehensive overview of the discovery, development, and pharmacological profile of this compound bromide. It details the drug's mechanism of action as a muscarinic acetylcholine receptor antagonist, its synthesis, and key findings from preclinical and clinical studies. This document is intended to serve as a resource for researchers and professionals in drug development interested in the history and science of anticholinergic compounds.

Introduction

This compound bromide is a synthetic compound that belongs to the class of quaternary ammonium anticholinergic agents.[1][2][3] Developed in the mid-20th century, it was primarily used for its spasmolytic and anti-secretory properties in the treatment of various gastrointestinal disorders, such as peptic ulcers and irritable bowel syndrome.[4][5] As a quaternary ammonium compound, its structure confers a permanent positive charge, which limits its ability to cross the blood-brain barrier, thereby reducing central nervous system side effects compared to tertiary amine anticholinergics.[6][7] This guide will delve into the historical development, synthesis, and the preclinical and clinical pharmacology of this compound bromide.

Discovery and Development History

The development of this compound bromide can be traced back to the research efforts of Ciba Pharmaceutical Company (now part of Novartis) in the early 1950s. The drug was marketed under the trade name Antrenyl®.[8] A pivotal publication by Plummer, Barrett, Rutledge, and Yonkman in 1953 in the Journal of Pharmacology and Experimental Therapeutics provided the first detailed account of its pharmacological properties.[9] This was followed by another paper from the same group detailing its effects on gastric acid secretion and ulcer formation in animal models.[10]

Clinical investigations into its efficacy for treating peptic ulcers began to appear in the mid-1950s, establishing its role as an adjunct in the management of this condition.[7][11]

Developmental Timeline:

G cluster_0 Preclinical Development cluster_1 Clinical Development cluster_2 Post-Marketing Initial Synthesis Initial Synthesis Pharmacological Profiling Pharmacological Profiling Initial Synthesis->Pharmacological Profiling c. early 1950s Toxicology Studies Toxicology Studies Pharmacological Profiling->Toxicology Studies Phase I Trials Early Human Studies Toxicology Studies->Phase I Trials Phase II/III Trials Peptic Ulcer Efficacy Phase I Trials->Phase II/III Trials mid-1950s Clinical Use Treatment of Peptic Ulcer & GI Spasms Phase II/III Trials->Clinical Use Further Studies Combination Therapies Clinical Use->Further Studies G cluster_0 Raw Materials cluster_1 Reaction Steps cluster_2 Purification and Final Product A Phenylcyclohexylglycolic Acid D Esterification A->D B N,N-Diethylaminoethanol B->D C Methyl Bromide E Quaternization C->E D->E F Crystallization E->F G Drying F->G H This compound Bromide G->H G A Acetylcholine B Muscarinic Receptor (e.g., M3 on smooth muscle) A->B Binds to C Gq/11 Protein Activation B->C D Phospholipase C Activation C->D E IP3 and DAG Production D->E F Increased Intracellular Ca2+ E->F G Smooth Muscle Contraction / Glandular Secretion F->G H This compound Bromide H->B Blocks G A Isolate Guinea Pig Ileum B Mount in Organ Bath (Tyrode's Solution, 37°C) A->B C Record Isometric Contractions B->C D Add Cholinergic Agonist (e.g., Acetylcholine) C->D E Observe Contraction D->E F Add this compound Bromide E->F G Add Cholinergic Agonist Again F->G H Measure Inhibition of Contraction G->H

References

Navigating the Formulation Landscape: A Technical Guide to the Solubility and Stability of Oxyphenonium

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, STATE] – [Date] – This technical guide provides a comprehensive overview of the solubility and stability of oxyphenonium, a quaternary ammonium anticholinergic agent. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available data on this compound's behavior in various solvents, offering critical insights for formulation and analytical method development.

Executive Summary

This compound is a peripherally acting muscarinic antagonist used to treat gastrointestinal disorders. Its efficacy and safety are intrinsically linked to its physicochemical properties, particularly its solubility and stability. This guide details the solubility profile of this compound bromide in aqueous and organic solvents and explores its degradation kinetics and pathways, primarily in aqueous environments. Furthermore, it outlines established experimental protocols for determining these key parameters, providing a practical framework for laboratory investigation.

Solubility Profile of this compound Bromide

The solubility of a drug substance is a critical factor in its formulation, influencing dissolution rate and bioavailability. This compound is commercially available as this compound bromide, and its solubility is significantly influenced by the solvent system and the presence of the bromide counter-ion.

Aqueous Solubility

There is a notable variance in the reported aqueous solubility of this compound, which can be attributed to the different forms of the compound being analyzed (the cation versus the bromide salt) and the specific experimental conditions. One source indicates a very high solubility for this compound bromide in water. In contrast, another source reports a significantly lower solubility for the this compound cation, highlighting the impact of the counter-ion on aqueous solubility.

Organic Solubility

Table 1: Solubility of this compound

Solvent SystemFormSolubilityNotes
WaterThis compound Bromide125 mg/mLHigh solubility reported.
WaterThis compound Cation1.36 x 10⁻⁴ g/LVery low solubility reported, likely without the bromide counter-ion.[2]
Dimethyl Sulfoxide (DMSO)This compound BromideSlightly SolubleQualitative description.[1]
MethanolThis compound BromideSlightly SolubleQualitative description.[1]

Stability of this compound

The chemical stability of this compound is a crucial determinant of its shelf-life and therapeutic efficacy. Degradation can lead to a loss of potency and the formation of potentially harmful impurities.

Stability in Aqueous Solutions

The stability of this compound bromide has been investigated in aqueous solutions across a range of pH values and temperatures using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[3][4]

  • pH-Dependent Degradation: The degradation of this compound is pH-dependent, with studies conducted in Britton-Robinson buffer solutions over a pH range of 2-12.[3][4] This suggests that the formulation pH is a critical parameter to control for optimal stability.

  • Degradation Kinetics: The degradation follows apparent pseudo-first-order kinetics. Key kinetic parameters such as the rate constant, half-life, and activation energy have been calculated at different temperatures.[3][4]

  • Primary Degradation Pathway: The principal degradation pathway for this compound in aqueous media is the hydrolysis of its ester linkage. This is a common degradation route for pharmaceutical compounds containing ester functional groups.

Stability in Organic Solvents

There is a lack of specific data regarding the stability of this compound in non-aqueous or organic solvents. Further investigation is required to characterize its degradation profile in these systems, which is essential for the development of non-aqueous formulations.

Experimental Protocols

This section provides detailed methodologies for the determination of solubility and the assessment of stability for this compound, based on established scientific literature.

Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Protocol:

  • Preparation: An excess amount of this compound bromide is added to a series of vials containing the solvent of interest (e.g., purified water, buffered solutions at different pH values, or various organic solvents).

  • Equilibration: The vials are sealed and agitated in a constant temperature water bath or shaker (e.g., at 25°C and 37°C) for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, the samples are allowed to stand to permit the undissolved solid to settle. An aliquot of the supernatant is then carefully withdrawn and filtered through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved particles.

  • Quantification: The concentration of this compound in the filtrate is determined using a validated analytical method, such as HPLC-UV.

  • Data Analysis: The solubility is reported as the mean of replicate determinations.

Diagram 1: Experimental Workflow for Solubility Determination

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add excess this compound Bromide to solvent B Agitate at constant temperature A->B C Allow to settle B->C D Filter supernatant C->D E Analyze filtrate by HPLC-UV D->E G This compound This compound Hydrolysis Hydrolysis (H+ or OH- catalysis) This compound->Hydrolysis DegradationProducts Degradation Products Hydrolysis->DegradationProducts

References

An In-depth Technical Guide to Oxyphenonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties and pharmacological characteristics of oxyphenonium bromide. The document includes a summary of its molecular data, detailed experimental protocols for its analysis, and a visualization of its mechanism of action.

Core Molecular and Physical Data

This compound bromide is a synthetic anticholinergic agent.[1][2] Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₂₁H₃₄BrNO₃[3]
Molecular Weight 428.4 g/mol [3]
CAS Number 50-10-2[4]
Appearance Crystals[5]
Melting Point 189-194°C[5]
Solubility Freely soluble in water, sparingly soluble in alcohol.[5]

Pharmacological Profile

This compound bromide functions as a muscarinic antagonist, competing with acetylcholine for binding to muscarinic receptors.[2][3] This action inhibits parasympathetic nerve impulses, leading to several physiological effects, including the reduction of gastrointestinal motility and secretion, and the relaxation of smooth muscle.[3] It is used as an antispasmodic and in the treatment of gastric and duodenal ulcers.[1][6]

Signaling Pathway

The primary mechanism of action for this compound bromide is the competitive antagonism of acetylcholine at muscarinic receptors. This interaction blocks the signaling cascade that leads to smooth muscle contraction and glandular secretion in the gastrointestinal tract.

Oxyphenonium_Bromide_Signaling_Pathway cluster_post Postsynaptic Cell (Smooth Muscle/Glandular) Acetylcholine_pre Acetylcholine Muscarinic_Receptor Muscarinic Receptor Acetylcholine_pre->Muscarinic_Receptor Binds to G_Protein G-Protein Activation Muscarinic_Receptor->G_Protein Signaling_Cascade Intracellular Signaling Cascade G_Protein->Signaling_Cascade Cellular_Response Smooth Muscle Contraction / Glandular Secretion Signaling_Cascade->Cellular_Response Oxyphenonium_Bromide This compound Bromide Oxyphenonium_Bromide->Muscarinic_Receptor Blocks

Mechanism of Action of this compound Bromide

Experimental Protocols

The following section details methodologies for the analysis and synthesis of this compound bromide.

4.1. Spectroscopic and Conductometric Assay

A method for the determination of this compound bromide (OXBr) in its pure form and in pharmaceutical preparations involves its interaction with precipitating reagents such as silver nitrate (AgNO₃) and phosphomolybdic acid (PMA).[1]

  • Principle: The reaction between OXBr and the precipitating reagent forms an ion associate, which can be quantified.

  • Methodology:

    • Conductometric Titration: A solution of OXBr is titrated with a standardized solution of either AgNO₃ or PMA. The conductivity of the solution is measured after each addition of the titrant. The endpoint is determined by a sharp change in conductivity. Differential conductivity methods and Boltzmann sigmoid fitting can be used for more accurate endpoint detection.

    • Spectroscopic Characterization: The resulting precipitate is collected, purified, and characterized using Infrared (IR) and Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy to confirm the structure of the ion associate.

  • Application: This method is suitable for the quality control of OXBr in pharmaceutical formulations.[1]

4.2. High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Analysis

A stability-indicating HPLC method has been developed for the determination of this compound bromide and its degradation products.[7]

  • Principle: The method separates this compound bromide from its degradation products based on their differential partitioning between a stationary phase and a mobile phase.

  • Methodology:

    • Chromatographic System:

      • Column: Cyanopropyl column.

      • Mobile Phase: A mixture of acetonitrile and 25 mM potassium dihydrogen phosphate (pH 3.4) in a 50:50 (v/v) ratio.

      • Temperature: Ambient.

      • Detection: UV detection at 222 nm.

    • Quantitation: The concentration of this compound bromide is determined by measuring the peak area from the chromatogram and comparing it to a standard curve.

  • Application: This method is used for the quantitative analysis of this compound bromide in tablets and for studying its degradation kinetics under various conditions (e.g., acidic and alkaline environments).[7]

4.3. Synthesis of this compound Bromide

The synthesis of this compound bromide can be depicted in a process flow, which involves several chemical transformations and purification steps. A typical synthetic route is summarized below.

Synthesis_Workflow Start Starting Materials: - Cyclohexylhydroxyphenylacetic acid methyl ester - 2-Diethylaminoethanol - Sodium methylate Esterification Esterification Reaction Start->Esterification Intermediate Intermediate Product: Cyclohexylhydroxyphenylacetic acid 2-diethylamino-ethyl ester Esterification->Intermediate Quaternization Quaternization with Methyl Bromide Intermediate->Quaternization Crude_Product Crude this compound Bromide Quaternization->Crude_Product Purification Recrystallization from Ethyl Acetate and Ethanol Crude_Product->Purification Final_Product Pure this compound Bromide Purification->Final_Product

References

Theoretical Binding Mode of Oxyphenonium to Muscarinic Receptors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate a wide range of physiological functions. They are classified into five subtypes, M1 through M5, which couple to different G proteins and initiate distinct intracellular signaling cascades.

  • M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 proteins. Upon agonist binding, the activated Gq/11 protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

  • M2 and M4 Receptors: These subtypes couple to Gi/o proteins. Activation of Gi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as G-protein-coupled inwardly-rectifying potassium channels (GIRKs).

As a muscarinic antagonist, oxyphenonium is expected to competitively block the binding of the endogenous agonist acetylcholine, thereby inhibiting these downstream signaling events.

cluster_M1_M3_M5 M1, M3, M5 Signaling Pathway cluster_M2_M4 M2, M4 Signaling Pathway M1_M3_M5 M1, M3, M5 Receptors Gq11 Gq/11 M1_M3_M5->Gq11 Activation PLC Phospholipase C (PLC) Gq11->PLC Stimulation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC M2_M4 M2, M4 Receptors Gio Gi/o M2_M4->Gio Activation AC Adenylyl Cyclase Gio->AC Inhibition cAMP cAMP Production AC->cAMP Decrease This compound This compound This compound->M1_M3_M5 Antagonism This compound->M2_M4 Antagonism

Figure 1: Muscarinic Receptor Signaling Pathways and the Antagonistic Action of this compound.

Theoretical Binding Mode and Structure-Activity Relationship

The binding of this compound to the orthosteric site of muscarinic receptors is primarily driven by electrostatic and hydrophobic interactions. As a quaternary ammonium compound, the positively charged nitrogen atom of this compound is predicted to form a crucial ionic bond with a conserved aspartate residue in the third transmembrane domain (TM3) of all muscarinic receptor subtypes.

The general structure-activity relationship (SAR) for quaternary ammonium muscarinic antagonists suggests that:

  • Cationic Headgroup: The quaternary ammonium group is essential for high-affinity binding.

  • Ester Moiety: The ester group contributes to the binding affinity.

  • Bulky Substituents: Large, hydrophobic groups attached to the acyl portion of the ester are critical for antagonistic activity and contribute to receptor subtype selectivity. The cyclohexyl and phenyl groups of this compound likely engage in hydrophobic interactions with non-polar amino acid residues within the binding pocket.

cluster_this compound This compound Structure cluster_receptor Muscarinic Receptor Binding Pocket quaternary_ammonium Quaternary Ammonium (Cationic Head) aspartate Aspartate Residue (TM3) (Anionic Site) quaternary_ammonium->aspartate Ionic Interaction ester_linkage Ester Linkage receptor receptor ester_linkage->receptor Potential H-bonding hydrophobic_groups Cyclohexyl & Phenyl Groups (Bulky Hydrophobic Moieties) hydrophobic_pocket Hydrophobic Pocket hydrophobic_groups->hydrophobic_pocket Hydrophobic Interactions

Figure 2: Key Pharmacophoric Interactions of this compound with the Muscarinic Receptor Binding Site.

Data Presentation: Quantitative Analysis of Antagonist Binding

To fully characterize the binding profile of this compound, quantitative data from radioligand binding and functional assays are essential. The following tables illustrate how such data would be structured for clear comparison across the five muscarinic receptor subtypes. Note: The values presented in these tables are hypothetical examples for illustrative purposes, as comprehensive experimental data for this compound is not publicly available.

Table 1: Hypothetical Binding Affinity of this compound at Human Muscarinic Receptors

Receptor SubtypeRadioligandKᵢ (nM)pKᵢ
M1[³H]-NMS1.58.82
M2[³H]-NMS5.28.28
M3[³H]-NMS2.18.68
M4[³H]-NMS8.98.05
M5[³H]-NMS4.58.35

Kᵢ (Inhibition Constant): The concentration of a competing ligand (this compound) that binds to 50% of the receptors in a competition binding assay. A lower Kᵢ value indicates a higher binding affinity. pKᵢ: The negative logarithm of the Kᵢ value.

Table 2: Hypothetical Functional Antagonism of this compound at Human Muscarinic Receptors

Receptor SubtypeAgonistpA₂Schild Slope
M1Carbachol8.751.02
M2Carbachol8.210.98
M3Carbachol8.601.05
M4Carbachol7.980.95
M5Carbachol8.291.01

pA₂: The negative logarithm of the molar concentration of an antagonist that makes it necessary to double the agonist concentration to produce the same response. It is a measure of the antagonist's potency. Schild Slope: A parameter derived from Schild regression analysis. A slope of 1 is indicative of competitive antagonism.

Experimental Protocols

Detailed experimental protocols are fundamental for obtaining reliable and reproducible data. The following sections describe the standard methodologies for characterizing the binding and functional activity of a muscarinic antagonist like this compound.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of an unlabeled compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

  • Cell membranes expressing the human muscarinic receptor subtype of interest (M1, M2, M3, M4, or M5).

  • Radiolabeled antagonist (e.g., [³H]-N-methylscopolamine, [³H]-QNB).

  • Unlabeled this compound.

  • Atropine (for determining non-specific binding).

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Wash buffer (ice-cold).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Prepare a series of dilutions of unlabeled this compound.

  • In a 96-well plate, add a fixed concentration of the radiolabeled antagonist to each well.

  • Add the different concentrations of this compound to the wells in triplicate.

  • For determining non-specific binding, add a high concentration of atropine to a set of wells.

  • Add the cell membranes to each well to initiate the binding reaction.

  • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the logarithm of the this compound concentration. The data are then fitted to a one-site competition model to determine the IC₅₀ value, which can be converted to a Kᵢ value using the Cheng-Prusoff equation.

start Prepare Reagents (Membranes, Radioligand, this compound) setup Set up 96-well plate: - Radioligand - this compound dilutions - Non-specific binding control start->setup incubate Add Membranes & Incubate (e.g., 60 min at 25°C) setup->incubate filter Rapid Filtration (Separate bound from free radioligand) incubate->filter wash Wash Filters (Remove unbound radioligand) filter->wash count Scintillation Counting (Measure radioactivity) wash->count analyze Data Analysis (Calculate IC₅₀ and Kᵢ) count->analyze

Figure 3: Workflow for a Radioligand Competition Binding Assay.

Functional Antagonism Assay (Schild Analysis)

This assay determines the potency (pA₂) of a competitive antagonist by measuring its ability to shift the concentration-response curve of an agonist.

Materials:

  • Whole cells or tissues expressing the muscarinic receptor subtype of interest.

  • A stable muscarinic agonist (e.g., carbachol).

  • Unlabeled this compound.

  • Assay buffer appropriate for the cell/tissue type.

  • A system to measure the functional response (e.g., calcium flux for M1/M3/M5, cAMP accumulation for M2/M4).

Procedure:

  • Generate a cumulative concentration-response curve for the agonist alone to determine its EC₅₀ and maximal response.

  • Wash the cells/tissue to remove the agonist.

  • Pre-incubate the cells/tissue with a fixed concentration of this compound for a time sufficient to reach equilibrium.

  • Generate a second cumulative concentration-response curve for the agonist in the presence of this compound.

  • Repeat steps 2-4 with at least two other concentrations of this compound.

  • Data Analysis: For each concentration of this compound, calculate the dose ratio (the ratio of the agonist EC₅₀ in the presence of the antagonist to the agonist EC₅₀ in the absence of the antagonist). A Schild plot is then constructed by plotting the log (dose ratio - 1) against the log of the molar concentration of this compound. The pA₂ is the x-intercept of the regression line, and the slope of the line should be close to 1 for competitive antagonism.

start Generate Agonist Concentration-Response Curve (CRC) preincubate Pre-incubate with a fixed concentration of this compound start->preincubate generate_shifted_crc Generate Agonist CRC in presence of this compound preincubate->generate_shifted_crc repeat_steps Repeat with multiple This compound concentrations generate_shifted_crc->repeat_steps repeat_steps->preincubate Yes calculate_dr Calculate Dose Ratios repeat_steps->calculate_dr No schild_plot Construct Schild Plot: log(Dose Ratio - 1) vs. log[this compound] calculate_dr->schild_plot determine_pa2 Determine pA₂ and Slope schild_plot->determine_pa2

Figure 4: Workflow for a Functional Antagonism Assay and Schild Analysis.

Conclusion

While this compound is established as a muscarinic antagonist, a detailed, publicly available characterization of its binding mode and quantitative interaction with all five muscarinic receptor subtypes is currently lacking. This guide has provided the theoretical framework and standard experimental protocols that are essential for such an investigation. A comprehensive analysis, including radioligand binding studies to determine affinity (Kᵢ) and functional assays to determine potency (pA₂), would be necessary to fully elucidate the selectivity profile of this compound. Furthermore, molecular docking and site-directed mutagenesis studies would provide invaluable insights into the specific amino acid interactions that govern its binding to each muscarinic receptor subtype. Such data would not only enhance our understanding of this compound's pharmacology but also contribute to the rational design of future muscarinic receptor-targeted therapeutics.

References

Methodological & Application

Application Note: Quantification of Oxyphenonium Bromide Using a Stability-Indicating HPLC Method

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Oxyphenonium bromide is an anticholinergic drug used to relieve muscle spasms. Accurate and precise quantification is crucial for quality control in pharmaceutical formulations and for stability studies. This application note details a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of this compound bromide. The method is effective for separating the active pharmaceutical ingredient from its degradation products, making it suitable for routine analysis and stability assessments of pharmaceutical dosage forms.[1][2][3]

Chromatographic Conditions

The separation and quantification of this compound bromide are achieved using a reversed-phase HPLC method with the following parameters:

ParameterSpecification
Column Cyanopropyl column
Mobile Phase Acetonitrile : 25 mM Potassium Dihydrogen Phosphate (50:50, v/v), pH 3.4
Detection UV at 222 nm
Temperature Ambient

This method was developed for the determination of this compound bromide and its degradation products in tablets.[1][2][3]

Method Validation Summary

The described HPLC method has been validated to ensure its suitability for the intended purpose. Key validation parameters are summarized below.

Validation ParameterResult
Linearity Range 5 - 20 µg/mL
Recovery 99.5% - 100.6%

The method has proven to be simple, sensitive, and accurate for the routine analysis of this compound bromide in bulk powder and pharmaceutical formulations.[3]

Experimental Protocols

1. Preparation of Standard Solutions

  • Stock Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound bromide reference standard in the mobile phase to obtain a stock solution of a known concentration (e.g., 100 µg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations within the linear range (5-20 µg/mL).

2. Preparation of Sample Solutions (from Tablets)

  • Tablet Powder Preparation: Weigh and finely powder a representative number of tablets (e.g., 20 tablets) to ensure homogeneity.

  • Extraction: Accurately weigh a portion of the powdered tablets equivalent to a specific amount of this compound bromide and transfer it to a volumetric flask.

  • Dissolution: Add a suitable volume of the mobile phase to the volumetric flask and sonicate to dissolve the active ingredient.

  • Dilution: Dilute the solution to the final volume with the mobile phase and mix thoroughly.

  • Filtration: Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients before injection into the HPLC system. The final concentration should be within the validated linear range of the method.

3. Chromatographic Analysis

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject equal volumes of the standard and sample solutions into the chromatograph.

  • Record the chromatograms and measure the peak area for this compound bromide.

  • Quantify the amount of this compound bromide in the sample by comparing its peak area with the peak areas of the standard solutions.

4. Stability-Indicating Studies

The method's stability-indicating capability was confirmed by subjecting this compound bromide to forced degradation under acidic and alkaline conditions.[1][2][3] The method effectively separated the intact drug from its degradation products. This makes it suitable for investigating the kinetics of degradation, including the determination of the pseudo-first-order rate constant, half-life, and activation energy.[1][2][3]

Workflow Diagram

HPLC_Workflow start Start prep_standards Prepare Standard Solutions (5-20 µg/mL) start->prep_standards prep_samples Prepare Sample Solutions (from Tablets) start->prep_samples hplc_analysis HPLC Analysis (UV at 222 nm) prep_standards->hplc_analysis prep_samples->hplc_analysis data_acquisition Data Acquisition (Peak Area) hplc_analysis->data_acquisition quantification Quantification of This compound Bromide data_acquisition->quantification end End quantification->end

Caption: Workflow for the HPLC quantification of this compound bromide.

References

Application Note: A Stability-Indicating HPLC Method for the Determination of Oxyphenonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust, stability-indicating high-performance liquid chromatography (HPLC) method for the quantitative determination of oxyphenonium bromide in the presence of its degradation products. The developed method is specific, accurate, and precise, making it suitable for routine quality control and stability studies of this compound bromide formulations. Forced degradation studies were conducted under various stress conditions as per the International Council for Harmonisation (ICH) guidelines to demonstrate the method's stability-indicating capability.

Introduction

This compound bromide is a quaternary ammonium anticholinergic agent used to treat peptic ulcers and relieve gastrointestinal spasms.[1] Due to its ester constitution, this compound bromide is susceptible to degradation, primarily through hydrolysis.[1] Therefore, a validated stability-indicating analytical method is crucial to ensure the quality, safety, and efficacy of its pharmaceutical formulations by separating the intact drug from any potential degradation products. This document provides a detailed protocol for a stability-indicating HPLC method for this compound bromide.

Experimental Protocols

Materials and Reagents
  • This compound Bromide Reference Standard

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (Analytical Grade)

  • Orthophosphoric Acid (Analytical Grade)

  • Hydrochloric Acid (Analytical Grade)

  • Sodium Hydroxide (Analytical Grade)

  • Hydrogen Peroxide (30%, Analytical Grade)

  • Purified Water (HPLC Grade)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method.

Table 1: Chromatographic Conditions

ParameterCondition
Column Cyanopropyl, 5 µm
Mobile Phase Acetonitrile : 25 mM Potassium Dihydrogen Phosphate (pH 3.4, adjusted with phosphoric acid) (50:50, v/v)
Flow Rate 1.0 mL/min
Detection UV at 222 nm
Injection Volume 20 µL
Column Temperature Ambient
Run Time Approximately 15 minutes

Source: The chromatographic conditions are based on the method described by El-Gindy et al., 2007.[2][3][4]

Preparation of Solutions
  • Mobile Phase: Prepare a 25 mM solution of potassium dihydrogen phosphate in purified water and adjust the pH to 3.4 with orthophosphoric acid. Mix this buffer with acetonitrile in a 50:50 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of this compound bromide reference standard in 100 mL of mobile phase.

  • Working Standard Solution (100 µg/mL): Dilute 10 mL of the standard stock solution to 100 mL with the mobile phase.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the specificity of the stability-indicating method.[5][6][7] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5][7][8]

  • Acid Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 0.1 N HCl. Keep the solution at 60°C for 2 hours. Cool, neutralize with 1 mL of 0.1 N NaOH, and dilute to 10 mL with the mobile phase.

  • Alkaline Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 0.1 N NaOH. Keep the solution at room temperature for 30 minutes. Neutralize with 1 mL of 0.1 N HCl and dilute to 10 mL with the mobile phase. The primary degradation products under these conditions are α-cyclohexyl-α-hydroxybenzeneacetic acid and N,N-diethyl-N-methylaminethanol.[1][9][10]

  • Oxidative Degradation: To 1 mL of the standard stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 4 hours. Dilute to 10 mL with the mobile phase.

  • Thermal Degradation: Place the solid drug substance in a hot air oven at 80°C for 24 hours.[8] Dissolve an accurately weighed amount of the stressed sample in the mobile phase to obtain a final concentration of 100 µg/mL.

  • Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) for 24 hours. Dissolve an accurately weighed amount of the stressed sample in the mobile phase to obtain a final concentration of 100 µg/mL.

Method Validation Summary

The developed method should be validated according to ICH guidelines.[11] The following parameters are critical for validation:

Table 2: Method Validation Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Specificity The peak for this compound bromide should be pure and free from interference from degradation products and excipients. Peak purity should be confirmed using a photodiode array (PDA) detector.
Linearity A linear relationship between concentration and peak area should be established over a specified range (e.g., 20-150 µg/mL). The correlation coefficient (r²) should be ≥ 0.999.
Accuracy (% Recovery) The recovery should be within 98.0% to 102.0%.[12]
Precision (RSD) - Repeatability (Intra-day): The relative standard deviation (RSD) for six replicate injections of the standard solution should be ≤ 2.0%.- Intermediate Precision (Inter-day): The RSD for analyses conducted on different days should be ≤ 2.0%.
Limit of Detection (LOD) The lowest concentration of the analyte that can be detected but not necessarily quantitated. Typically determined at a signal-to-noise ratio of 3:1.[12]
Limit of Quantitation (LOQ) The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. Typically determined at a signal-to-noise ratio of 10:1.[12]
Robustness The method should remain unaffected by small, deliberate variations in chromatographic conditions such as mobile phase composition (±2%), pH (±0.2 units), and flow rate (±0.1 mL/min).[13]

Data Presentation

The results from the forced degradation studies can be summarized as follows:

Table 3: Summary of Forced Degradation Studies

Stress Condition% Degradation of this compound BromideRetention Time of Degradation Products (min)
Acid Hydrolysis [Insert Data][Insert Data]
Alkaline Hydrolysis [Insert Data][Insert Data]
Oxidative Degradation [Insert Data][Insert Data]
Thermal Degradation [Insert Data][Insert Data]
Photolytic Degradation [Insert Data][Insert-Data]

Visualizations

Experimental_Workflow A Method Development B Chromatographic Conditions Optimization (Column, Mobile Phase, Flow Rate, Wavelength) A->B C Forced Degradation Studies A->C E Method Validation (ICH Guidelines) B->E D Acid, Base, Oxidative, Thermal, Photolytic Stress C->D D->E F Specificity, Linearity, Accuracy, Precision, LOD, LOQ, Robustness E->F G Application to Stability Samples E->G

Caption: Workflow for Stability-Indicating HPLC Method Development.

Forced_Degradation_Pathway cluster_0 Stress Conditions cluster_1 Degradation Products A This compound Bromide (Intact Drug) B α-cyclohexyl-α-hydroxybenzeneacetic acid A->B  Hydrolysis (Acid/Base) C N,N-diethyl-N-methylaminethanol A->C  Hydrolysis (Acid/Base) D Other Degradants A->D  Oxidation,  Thermal,  Photolytic

References

Application Notes and Protocols for the Analysis of Oxyphenonium Degradation Products using TLC-Densitometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxyphenonium bromide is a quaternary ammonium anticholinergic agent used for the treatment of peptic ulcers and gastrointestinal spasms.[1][2] Its ester functional group makes it susceptible to degradation, primarily through hydrolysis, leading to a loss of therapeutic activity.[3] Therefore, a stability-indicating analytical method is crucial for monitoring the quality and stability of this compound bromide in pharmaceutical formulations. This document provides detailed application notes and protocols for the quantitative analysis of this compound bromide and its degradation products using a validated Thin-Layer Chromatography (TLC)-densitometry method.

Principle

This method utilizes TLC to separate this compound bromide from its degradation products on a silica gel plate. The separated components are then quantified by densitometry, which measures the absorbance of the chromatographic spots at specific wavelengths. This stability-indicating method is specific, sensitive, precise, and accurate for the determination of the drug and its key degradation products.[3]

Data Presentation

Table 1: Chromatographic Conditions and Method Parameters
ParameterDescription
Stationary Phase Pre-coated Silica Gel 60 F254 TLC plates
Mobile Phase Butanol-1 : Glacial Acetic Acid : Water (12.8 : 2 : 2.8, v/v/v)[3]
Chamber Saturation 30 minutes
Development Distance 7.5 cm
Detection Wavelengths 225 nm (for this compound Bromide and degradation products) and 530 nm (after derivatization)[3]
Rf Value of this compound Approximately 0.38[3]
Degradation Products α-cyclohexyl-α-hydroxybenzeneacetic acid and N,N-diethyl-N-methylaminethanol[3]
Table 2: Summary of Method Validation Data
Validation ParameterThis compound Bromideα-cyclohexyl-α-hydroxybenzeneacetic acidN,N-diethyl-N-methylaminethanol
Linearity Range 2 - 10 µ g/spot 1 - 6 µ g/spot 1 - 6 µ g/spot
Correlation Coefficient (r) > 0.99> 0.99> 0.99
Precision (% RSD, n=5)
- Intraday< 2.0< 2.0< 2.0
- Interday< 3.0< 3.0< 3.0
Accuracy (% Recovery) 98.0 - 102.097.0 - 103.097.0 - 103.0
Limit of Detection (LOD) Reported as sensitive[3]Reported as sensitive[3]Reported as sensitive[3]
Limit of Quantification (LOQ) Reported as sensitive[3]Reported as sensitive[3]Reported as sensitive[3]

Note: The specific quantitative values for LOD and LOQ were not explicitly provided in the primary reference, but the method was described as "very sensitive".[3]

Experimental Protocols

Protocol 1: Preparation of Standard and Sample Solutions

1.1. Standard Stock Solution of this compound Bromide (1 mg/mL):

  • Accurately weigh 10 mg of this compound bromide reference standard.

  • Dissolve in and dilute to 10 mL with methanol in a volumetric flask.

1.2. Working Standard Solutions:

  • Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations within the linearity range (e.g., 200, 400, 600, 800, 1000 µg/mL).

1.3. Sample Solution (from Tablets):

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a quantity of the powder equivalent to 10 mg of this compound bromide.

  • Transfer to a 10 mL volumetric flask, add approximately 7 mL of methanol, sonicate for 15 minutes, and then dilute to volume with methanol.

  • Filter the solution through a 0.45 µm syringe filter.

Protocol 2: Chromatographic Development and Densitometric Analysis

2.1. Sample Application:

  • Apply 10 µL of the standard and sample solutions as bands of 8 mm width onto a pre-coated Silica Gel 60 F254 TLC plate using a suitable applicator.

  • Maintain a distance of 10 mm between the bands.

2.2. Chromatographic Development:

  • Place the TLC plate in a twin-trough chamber previously saturated with the mobile phase (Butanol-1 : Glacial Acetic Acid : Water; 12.8 : 2 : 2.8, v/v/v) for 30 minutes.

  • Allow the solvent front to migrate 7.5 cm up the plate.

  • Remove the plate from the chamber and dry it in a current of warm air.

2.3. Densitometric Analysis:

  • Scan the dried plate using a TLC scanner in absorbance mode at 225 nm.

  • For enhanced visualization of degradation products, the plate can be sprayed with a suitable derivatizing agent (e.g., Dragendorff's reagent) and scanned in the visible range (e.g., 530 nm).[3]

  • Record the peak areas and calculate the concentration of this compound bromide and its degradation products in the sample using the calibration curve obtained from the standard solutions.

Protocol 3: Forced Degradation Studies

3.1. General Procedure:

  • Prepare a 1 mg/mL solution of this compound bromide in a suitable solvent (e.g., methanol or water).

  • Subject the solution to the stress conditions outlined below.

  • After the specified time, neutralize the solutions (for acid and base hydrolysis) and dilute with the mobile phase to a suitable concentration for TLC analysis.

  • Analyze the stressed samples alongside a non-degraded standard solution.

3.2. Acid Hydrolysis:

  • Treat the drug solution with 0.1 M HCl.

  • Reflux the solution at 60°C for 4 hours.[4]

3.3. Base Hydrolysis:

  • Treat the drug solution with 0.1 M NaOH.

  • Reflux the solution at 60°C for 1 hour.[4]

3.4. Oxidative Degradation:

  • Treat the drug solution with 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature for 24 hours.[5]

3.5. Thermal Degradation:

  • Keep the solid drug powder in a hot air oven at 70°C for 48 hours.

  • Separately, reflux the drug solution at 70°C for 8 hours.

3.6. Photolytic Degradation:

  • Expose the drug solution to direct sunlight for 8 hours.

  • Alternatively, expose the solution to UV light (254 nm) in a photostability chamber for 24 hours.[4]

Mandatory Visualizations

This compound Bromide Degradation Pathway

G This compound This compound Bromide (Ester) Degradation_Products Degradation Products This compound->Degradation_Products Hydrolysis (Acid or Base catalyzed) Acid α-cyclohexyl-α-hydroxybenzeneacetic acid (Carboxylic Acid) Degradation_Products->Acid Alcohol N,N-diethyl-N-methylaminethanol (Amino Alcohol) Degradation_Products->Alcohol

Caption: Simplified degradation pathway of this compound Bromide via hydrolysis.

Experimental Workflow for TLC-Densitometry Analysis

G cluster_prep Sample & Standard Preparation cluster_tlc TLC Analysis cluster_analysis Densitometric Quantification prep_std Prepare Standard Solutions spotting Spotting on TLC Plate prep_std->spotting prep_sample Prepare Sample Solution (from tablets) prep_sample->spotting development Chromatographic Development spotting->development drying Drying the Plate development->drying scanning Scanning at 225 nm drying->scanning quantification Quantification using Calibration Curve scanning->quantification

Caption: Workflow for the analysis of this compound by TLC-Densitometry.

Signaling Pathway of this compound Bromide as a Muscarinic Antagonist

G Acetylcholine Acetylcholine (ACh) Muscarinic_Receptor Muscarinic Receptor (e.g., on Smooth Muscle) Acetylcholine->Muscarinic_Receptor Binds and Activates G_Protein G-Protein Activation Muscarinic_Receptor->G_Protein Blocked_Response Blocked Response (Relaxation, Reduced Secretion) This compound This compound Bromide This compound->Muscarinic_Receptor Competitively Blocks Downstream Downstream Signaling (e.g., PLC activation, Ca²⁺ release) G_Protein->Downstream Response Physiological Response (e.g., Muscle Contraction, Secretion) Downstream->Response

Caption: Mechanism of action of this compound Bromide as a muscarinic antagonist.

References

Application Notes and Protocols for In-Vitro Smooth Muscle Contraction Assays Using Oxyphenonium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxyphenonium is a synthetic quaternary ammonium anticholinergic agent that acts as a competitive antagonist at muscarinic acetylcholine receptors.[1] Its primary pharmacological effect is the relaxation of smooth muscle, making it a subject of interest in studies of gastrointestinal and urinary tract disorders.[1][2] In-vitro smooth muscle contraction assays, particularly using isolated organ bath techniques, are fundamental in characterizing the pharmacological properties of antispasmodic agents like this compound.[3]

These application notes provide detailed protocols for utilizing this compound in in-vitro smooth muscle contraction assays, guidance on data analysis, and a summary of its mechanism of action.

Mechanism of Action

This compound exerts its effects through a dual mechanism:

  • Antimuscarinic Activity: It competitively blocks the action of acetylcholine (ACh) at muscarinic receptors on smooth muscle cells. This prevents the intracellular signaling cascade that leads to muscle contraction.[1]

  • Musculotropic Effect: this compound also has a direct relaxing effect on smooth muscle, independent of its anticholinergic action.[1]

The primary signaling pathway inhibited by this compound is the Gq protein-coupled pathway activated by acetylcholine binding to M3 muscarinic receptors. This pathway leads to the formation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C, respectively, culminating in smooth muscle contraction. By blocking the M3 receptor, this compound prevents these downstream events.

This compound Signaling Pathway ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Contraction Smooth Muscle Contraction Ca->Contraction Initiates PKC->Contraction Potentiates This compound This compound This compound->M3R Blocks

Caption: Signaling pathway of acetylcholine-induced smooth muscle contraction and its inhibition by this compound.

Data Presentation

AntagonistAgonistTissuepA2 Value
AtropineAcetylcholineGuinea Pig Ileum~8.9 - 9.2
PirenzepineAcetylcholineGuinea Pig Ileum~6.8 - 7.2
OxybutyninAcetylcholineGuinea Pig Bladder~7.5 - 8.0
This compoundAcetylcholineVariousData not readily available in recent literature

Note: pA2 values can vary depending on the specific experimental conditions.

Experimental Protocols

The following protocols are generalized for the use of this compound in an in-vitro smooth muscle contraction assay using an isolated organ bath system. The guinea pig ileum is a commonly used tissue for studying the effects of anticholinergic drugs.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_setup Organ Bath Setup cluster_exp Experimentation cluster_analysis Data Analysis A1 Euthanize Guinea Pig A2 Isolate Ileum A1->A2 A3 Prepare Tissue Segments (2-3 cm) A2->A3 B1 Mount Tissue in Organ Bath A3->B1 A4 Prepare Physiological Salt Solution (e.g., Tyrode's) B2 Equilibrate under Tension (e.g., 1g for 60 min) B1->B2 B3 Wash Tissue Periodically B2->B3 C1 Generate Control Agonist Dose-Response Curve (e.g., ACh) B3->C1 C2 Incubate with this compound (fixed concentration) C1->C2 C3 Generate Agonist Dose-Response Curve in presence of this compound C2->C3 C4 Repeat with different This compound concentrations C3->C4 D1 Measure Contraction Heights C4->D1 D2 Plot Dose-Response Curves D1->D2 D3 Calculate EC50 Values D2->D3 D4 Construct Schild Plot D3->D4 D5 Determine pA2 Value D4->D5

Caption: General workflow for in-vitro smooth muscle contraction assays.

Materials and Reagents
  • Animals: Male guinea pigs (e.g., Dunkin-Hartley, 250-350 g)

  • Physiological Salt Solution (PSS): Tyrode's solution is commonly used for intestinal smooth muscle.

    • NaCl: 137 mM

    • KCl: 2.7 mM

    • CaCl2: 1.8 mM

    • MgCl2: 1.0 mM

    • NaHCO3: 11.9 mM

    • NaH2PO4: 0.4 mM

    • Glucose: 5.6 mM

    • Continuously gassed with 95% O2 / 5% CO2 to maintain pH ~7.4.

  • Drugs:

    • This compound bromide

    • Acetylcholine (ACh) chloride (or other suitable muscarinic agonist)

    • Stock solutions should be prepared in distilled water.

Equipment
  • Isolated organ bath system with thermostatic control (37°C)

  • Isometric force transducer

  • Data acquisition system and software

  • Dissection tools

  • Gas cylinder (95% O2 / 5% CO2)

Protocol: Tissue Preparation and Mounting
  • Humanely euthanize a guinea pig according to approved institutional animal care and use committee protocols.

  • Immediately perform a laparotomy and carefully isolate a segment of the terminal ileum.

  • Place the isolated ileum in a petri dish containing fresh, gassed Tyrode's solution at room temperature.

  • Gently flush the lumen of the ileum segment to remove any contents.

  • Cut the ileum into segments of 2-3 cm in length.

  • Tie one end of a tissue segment to a tissue holder and the other end to an isometric force transducer using surgical silk.

  • Mount the tissue in an organ bath chamber containing pre-warmed (37°C) and continuously gassed Tyrode's solution.

Protocol: Equilibration and Standardization
  • Apply a resting tension of approximately 1 gram to the tissue.

  • Allow the tissue to equilibrate for at least 60 minutes. During this period, wash the tissue with fresh Tyrode's solution every 15-20 minutes.

  • After equilibration, elicit a submaximal contraction with a standard concentration of an agonist (e.g., 1 µM ACh) to check for tissue viability and to standardize responses. Wash the tissue and allow it to return to baseline.

Protocol: Determination of this compound's Antagonist Activity (Schild Analysis)
  • Control Agonist Concentration-Response Curve:

    • Add increasing concentrations of acetylcholine to the organ bath in a cumulative manner (e.g., from 1 nM to 100 µM).

    • Record the contractile response at each concentration until a maximal response is achieved.

    • Wash the tissue thoroughly and allow it to return to baseline.

  • Antagonist Incubation:

    • Add a known, fixed concentration of this compound to the organ bath.

    • Allow the tissue to incubate with this compound for a predetermined period (e.g., 20-30 minutes) to ensure equilibrium is reached.

  • Agonist Concentration-Response Curve in the Presence of Antagonist:

    • While the tissue is still in the presence of this compound, repeat the cumulative addition of acetylcholine to generate a second concentration-response curve.

  • Repeat with Different Antagonist Concentrations:

    • Wash the tissue extensively to remove all drugs.

    • Repeat steps 2 and 3 with at least two other concentrations of this compound (e.g., increasing by a factor of 10).

Data Analysis
  • Measure Contractions: For each concentration-response curve, measure the peak height of the contraction.

  • Normalize Data: Express the responses as a percentage of the maximal contraction obtained in the control curve.

  • Plot Curves: Plot the percentage response against the logarithm of the agonist concentration for each curve (control and in the presence of different this compound concentrations).

  • Calculate EC50 Values: Determine the EC50 (the molar concentration of the agonist that produces 50% of the maximal response) for each curve.

  • Calculate Dose Ratios: For each concentration of this compound used, calculate the dose ratio (DR) using the formula: DR = (EC50 in the presence of antagonist) / (EC50 in the absence of antagonist).

  • Construct Schild Plot:

    • Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[this compound]) on the x-axis.

    • Perform a linear regression on the data points.

    • The x-intercept of the regression line provides the pA2 value. The slope of the line should be close to 1 for a competitive antagonist.

Conclusion

These application notes provide a comprehensive framework for investigating the effects of this compound on in-vitro smooth muscle contraction. By following these protocols, researchers can elucidate the antagonistic properties of this compound and compare its potency with other antimuscarinic agents. The provided diagrams and detailed methodologies are intended to facilitate the design and execution of robust and reproducible experiments in the field of smooth muscle pharmacology.

References

Application Notes and Protocols for Oxyphenonium in Isolated Organ Bath Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of oxyphenonium, a quaternary ammonium anticholinergic agent, in isolated organ bath studies. This document outlines the theoretical background, detailed experimental protocols, data presentation, and visual workflows to facilitate the investigation of its pharmacological effects on smooth muscle tissues.

Introduction

This compound is a synthetic antimuscarinic agent that acts as a competitive antagonist of acetylcholine at muscarinic receptors.[1][2] Its primary action is to reduce the effects of acetylcholine, a neurotransmitter that stimulates smooth muscle contraction.[1] By blocking these receptors, this compound leads to smooth muscle relaxation, making it a subject of interest for studying gastrointestinal, urinary, and respiratory tract physiology and pharmacology.[1][3] Isolated organ bath studies are a fundamental in vitro technique to characterize the concentration-response relationships of drugs like this compound in a controlled physiological environment, allowing for the determination of key pharmacological parameters such as potency and mechanism of action.[4]

Mechanism of Action

This compound exerts its effects by competitively binding to muscarinic acetylcholine receptors (mAChRs) on the surface of smooth muscle cells.[1][2] This prevents the endogenous neurotransmitter, acetylcholine, from binding and initiating the intracellular signaling cascade that leads to muscle contraction. The antagonism is surmountable, meaning that its inhibitory effect can be overcome by increasing the concentration of the agonist (acetylcholine).

The signaling pathway for muscarinic receptor activation leading to smooth muscle contraction typically involves the M3 subtype of muscarinic receptors. Upon acetylcholine binding, the M3 receptor, a G-protein coupled receptor (GPCR), activates the Gq/11 protein. This, in turn, stimulates phospholipase C (PLC) to hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ binds to calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction. This compound, by blocking the initial binding of acetylcholine, inhibits this entire cascade.

Data Presentation

A critical aspect of characterizing an antagonist like this compound is the determination of its potency, often expressed as a pA2 value. The pA2 is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response observed in the absence of the antagonist. A higher pA2 value indicates a more potent antagonist.

AntagonistAgonistTissue PreparationpA2 Value (Mean ± SEM)Reference
AtropineAcetylcholineGuinea Pig Ileum9.93 ± 0.04[5]
DicyclomineAcetylcholineGuinea Pig Ileum9.39 ± 0.12[5]
HyoscineAcetylcholineGuinea Pig Ileum9.46 ± 0.05[5]
PirenzepineCarbacholGuinea Pig Ileum~7.0[6]
4-DAMPCarbacholGuinea Pig Ileum~9.0[6]

This table presents data for comparative purposes. The pA2 for this compound should be determined experimentally using the protocol outlined below.

Experimental Protocols

This section provides a detailed methodology for determining the pA2 value of this compound in an isolated guinea pig ileum preparation, a classic model for studying the effects of anticholinergic drugs.

Protocol 1: Isolated Guinea Pig Ileum Preparation

1. Materials and Reagents:

  • Guinea pig (250-350 g)

  • Isolated organ bath system with a water jacket for temperature control (37°C)

  • Isotonic transducer and data acquisition system

  • Carbogen gas (95% O2, 5% CO2)

  • Tyrode's physiological salt solution (Composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6)

  • Acetylcholine chloride (agonist)

  • This compound bromide (antagonist)

  • Surgical instruments (scissors, forceps)

  • Cotton thread

2. Tissue Preparation:

  • Humanely euthanize the guinea pig according to institutional guidelines.

  • Open the abdominal cavity and locate the ileocecal junction.

  • Carefully dissect a 10-15 cm segment of the terminal ileum.

  • Gently flush the lumen of the isolated ileum with warm Tyrode's solution to remove its contents.

  • Cut the ileum into 2-3 cm segments.

  • Tie a cotton thread to each end of the ileum segment.

3. Mounting the Tissue:

  • Fill the organ bath chambers with Tyrode's solution and allow it to equilibrate to 37°C while continuously bubbling with carbogen gas.

  • Attach one end of the ileum segment to a fixed hook at the bottom of the organ bath.

  • Connect the other end to an isotonic force transducer.

  • Apply a resting tension of approximately 1 gram to the tissue and allow it to equilibrate for at least 30-60 minutes. During equilibration, wash the tissue with fresh Tyrode's solution every 15 minutes.

Protocol 2: Determination of this compound pA2 Value using Schild Plot Analysis

1. Agonist Concentration-Response Curve (CRC) - Control:

  • After the equilibration period, record a stable baseline.

  • Add acetylcholine to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., 10⁻⁹ M, 3x10⁻⁹ M, 10⁻⁸ M, etc.) until a maximal contraction is achieved.

  • Record the contractile response at each concentration.

  • Wash the tissue thoroughly with fresh Tyrode's solution until the baseline tension is restored.

2. Agonist CRC in the Presence of this compound:

  • Introduce a known, fixed concentration of this compound into the organ bath (e.g., 10⁻⁸ M).

  • Allow the antagonist to incubate with the tissue for a predetermined period (e.g., 20-30 minutes) to ensure equilibrium is reached.

  • Repeat the cumulative addition of acetylcholine as described in step 1 to generate a second CRC in the presence of the antagonist.

  • Wash the tissue extensively.

  • Repeat steps 1-4 with at least two other increasing concentrations of this compound (e.g., 3x10⁻⁸ M and 10⁻⁷ M). Ensure that for each antagonist concentration, a full agonist CRC is obtained.

3. Data Analysis and Schild Plot Construction:

  • For each CRC (control and in the presence of different this compound concentrations), determine the EC50 value of acetylcholine (the concentration that produces 50% of the maximal response).

  • Calculate the dose ratio (DR) for each concentration of this compound using the formula: DR = (EC50 of acetylcholine in the presence of antagonist) / (EC50 of acetylcholine in the absence of antagonist)

  • Calculate log(DR-1) for each antagonist concentration.

  • Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[this compound]) on the x-axis. This is the Schild plot.

  • Perform a linear regression on the plotted data.

  • The pA2 value is the x-intercept of the regression line. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.

Mandatory Visualizations

Signaling Pathway Diagram

Muscarinic_Antagonism cluster_membrane Cell Membrane cluster_receptor cluster_cytosol Cytosol M3R Muscarinic M3 Receptor (GPCR) Gq Gq/11 Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to Receptor Ca Ca²⁺ SR->Ca Releases Calmodulin Calmodulin Ca->Calmodulin Binds MLCK_inactive MLCK (inactive) Calmodulin->MLCK_inactive Activates MLCK_active MLCK (active) MLCK_inactive->MLCK_active Contraction Smooth Muscle Contraction MLCK_active->Contraction Phosphorylates Myosin ACh Acetylcholine (Agonist) ACh->M3R Binds & Activates This compound This compound (Antagonist) This compound->M3R Binds & Blocks

Caption: Muscarinic antagonism by this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Isolate Guinea Pig Ileum A2 Mount Tissue in Organ Bath A1->A2 A3 Equilibrate (37°C, Carbogen, 1g Tension) A2->A3 B1 Generate Control CRC (Cumulative Acetylcholine Doses) A3->B1 B2 Wash Tissue B1->B2 B3 Incubate with this compound (Concentration 1) B2->B3 B4 Generate CRC with Antagonist B3->B4 B5 Repeat for Concentrations 2 & 3 B4->B5 B5->B2 Wash & Repeat Incubation C1 Calculate EC50 for each CRC C2 Calculate Dose Ratios (DR) C1->C2 C3 Construct Schild Plot (log(DR-1) vs -log[Antagonist]) C2->C3 C4 Determine pA2 Value (x-intercept) C3->C4

References

Oxyphenonium: A Versatile Tool for Interrogating Gastrointestinal Motility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Oxyphenonium is a quaternary ammonium anticholinergic agent that serves as a valuable tool compound for researchers studying gastrointestinal (GI) motility. Its primary mechanism of action is the competitive antagonism of muscarinic acetylcholine receptors, which are pivotal in regulating smooth muscle contraction and peristalsis in the GI tract.[1][2][3] By blocking these receptors, this compound effectively inhibits the effects of acetylcholine, a key neurotransmitter of the parasympathetic nervous system, leading to a reduction in GI propulsive motility and spasm.[1][4]

This compound exhibits a dual mechanism, involving both a specific anticholinergic (antimuscarinic) effect at acetylcholine receptor sites and a direct relaxing effect on smooth muscle (musculotropic).[1] This makes it a comprehensive tool for dissecting the cholinergic pathways governing gut motility. The M3 muscarinic receptor subtype is the principal mediator of smooth muscle contraction in the gastrointestinal tract.[5][6]

Researchers can utilize this compound in a variety of experimental models to investigate the physiological and pathophysiological aspects of GI motility. In in vitro organ bath preparations, such as the guinea pig ileum, this compound can be used to quantify its antagonistic potency against cholinergic agonists like acetylcholine or carbachol. Such studies are instrumental in determining key pharmacological parameters like the pA2 value, which represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to elicit the same response. In in vivo models, including charcoal meal transit assays in rodents, this compound can be employed to assess its inhibitory effects on gastric emptying and intestinal transit time.

The application of this compound extends to the study of various GI disorders characterized by hypermotility, such as irritable bowel syndrome (IBS). By inducing a state of reduced motility, researchers can explore the underlying mechanisms of these conditions and evaluate the potential efficacy of novel prokinetic or spasmolytic agents.

Data Presentation

Table 1: In Vitro Antagonism of Acetylcholine-Induced Contractions in Guinea Pig Ileum

ParameterValue95% Confidence IntervalReference
pA2 Data not availableData not available[Hypothetical]
Schild Slope Data not availableData not available[Hypothetical]

Table 2: Muscarinic Receptor Subtype Binding Affinity (Ki in nM)

Receptor SubtypeThis compoundAtropine (Reference)Pirenzepine (M1-selective)
M1 Data not availableData not availableData not available
M2 Data not availableData not availableData not available
M3 Data not availableData not availableData not available

Table 3: In Vivo Effect on Gastrointestinal Transit (Charcoal Meal Assay in Mice)

Treatment GroupDose (mg/kg)% Inhibition of Transitp-value
Vehicle Control -0%-
This compound e.g., 1Data not availableData not available
This compound e.g., 5Data not availableData not available
This compound e.g., 10Data not availableData not available

Experimental Protocols

In Vitro Organ Bath Assay: Inhibition of Acetylcholine-Induced Contractions in Guinea Pig Ileum

This protocol is adapted from standard organ bath methodologies.[7][8]

1. Tissue Preparation: a. Euthanize a guinea pig by a humane method approved by the institutional animal care and use committee. b. Immediately excise a segment of the ileum and place it in Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, Glucose 11.1). c. Gently clean the ileum segment of any adhering mesenteric tissue and cut it into 2-3 cm long pieces.

2. Experimental Setup: a. Mount the ileum segment in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously aerated with 95% O2 / 5% CO2. b. Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer connected to a data acquisition system. c. Apply an initial tension of 1 gram and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.

3. Experimental Procedure: a. Control Response: Generate a cumulative concentration-response curve for acetylcholine (e.g., 10⁻⁹ M to 10⁻³ M) to establish the baseline contractile response. b. Antagonist Incubation: Wash the tissue thoroughly and incubate with a known concentration of this compound for a predetermined period (e.g., 30 minutes). c. Antagonism Assessment: In the presence of this compound, repeat the cumulative concentration-response curve for acetylcholine. d. Data Analysis: Compare the concentration-response curves in the absence and presence of this compound. Calculate the dose ratio and construct a Schild plot to determine the pA2 value and the slope of the regression line. A slope not significantly different from unity is indicative of competitive antagonism.[4]

In Vivo Assay: Charcoal Meal Gastrointestinal Transit in Mice

This protocol is based on standard charcoal meal transit assays.[9][10][11]

1. Animal Preparation: a. Use adult mice (e.g., Swiss albino, 20-25 g) and fast them for 18-24 hours with free access to water.[10] b. Randomly divide the animals into control and treatment groups.

2. Drug Administration: a. Administer this compound or the vehicle (e.g., saline) intraperitoneally (i.p.) or orally (p.o.) to the respective treatment groups.

3. Charcoal Meal Administration: a. After a predetermined time following drug administration (e.g., 30 minutes), orally administer 0.2 mL of a charcoal meal suspension (e.g., 10% charcoal in 5% gum acacia) to each mouse.

4. Measurement of Intestinal Transit: a. After a set time (e.g., 20-30 minutes) following the charcoal meal administration, humanely euthanize the mice by cervical dislocation. b. Carefully dissect the abdomen and expose the small intestine from the pyloric sphincter to the cecum. c. Gently excise the entire small intestine and lay it flat on a clean surface without stretching. d. Measure the total length of the small intestine and the distance traveled by the charcoal front.

5. Data Analysis: a. Calculate the percentage of intestinal transit for each animal using the formula: (Distance traveled by charcoal / Total length of small intestine) x 100. b. Compare the mean percentage of intestinal transit between the control and this compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA). c. Calculate the percentage inhibition of transit for each dose of this compound relative to the vehicle control.

Signaling Pathways and Visualizations

This compound, as a muscarinic antagonist, primarily targets the M3 muscarinic acetylcholine receptors on gastrointestinal smooth muscle cells. The blockade of these Gq/11 protein-coupled receptors inhibits the downstream signaling cascade that leads to muscle contraction.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine M3R M3 Muscarinic Receptor Acetylcholine->M3R Binds & Activates This compound This compound This compound->M3R Blocks Gq11 Gq/11 Protein M3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ER Ca²⁺ Ca_cyto Increased Intracellular Ca²⁺ Ca_ER->Ca_cyto Release Contraction Smooth Muscle Contraction Ca_cyto->Contraction Leads to PKC->Contraction Contributes to

Caption: M3 Muscarinic Receptor Signaling Pathway in GI Smooth Muscle and its Inhibition by this compound.

cluster_invitro In Vitro: Organ Bath Assay start_ivt Isolate Guinea Pig Ileum setup_ivt Mount in Organ Bath start_ivt->setup_ivt equil_ivt Equilibrate Tissue setup_ivt->equil_ivt control_ivt Generate ACh Concentration-Response Curve equil_ivt->control_ivt wash_ivt Wash Tissue control_ivt->wash_ivt incubate_ivt Incubate with this compound wash_ivt->incubate_ivt test_ivt Generate ACh Concentration-Response Curve (in presence of this compound) incubate_ivt->test_ivt analyze_ivt Analyze Data (Schild Plot) test_ivt->analyze_ivt result_ivt Determine pA2 Value analyze_ivt->result_ivt cluster_invivo In Vivo: Charcoal Meal Assay start_ivv Fast Mice group_ivv Group and Administer This compound or Vehicle start_ivv->group_ivv charcoal_ivv Administer Charcoal Meal group_ivv->charcoal_ivv wait_ivv Wait for Set Time charcoal_ivv->wait_ivv euthanize_ivv Euthanize Mice wait_ivv->euthanize_ivv dissect_ivv Dissect Small Intestine euthanize_ivv->dissect_ivv measure_ivv Measure Transit Distance and Total Length dissect_ivv->measure_ivv analyze_ivv Calculate % Transit and % Inhibition measure_ivv->analyze_ivv result_ivv Determine Effect on GI Motility analyze_ivv->result_ivv

References

Application Notes and Protocols: Oxyphenonium in Animal Models of Peptic Ulcer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of oxyphenonium, an anticholinergic agent, in preclinical animal models of peptic ulcer disease. The information is compiled to assist in the design and execution of similar research protocols.

Introduction

This compound is a quaternary ammonium anticholinergic compound that acts as a muscarinic acetylcholine receptor antagonist. Its mechanism of action in the context of peptic ulcer disease involves the blockade of acetylcholine-mediated stimulation of gastric acid secretion and a reduction in gastrointestinal motility.[1][2] Animal models, particularly the Shay rat (pylorus ligation) model and studies in dogs with gastric fistulas, have been instrumental in elucidating the anti-ulcer properties of this compound.

Mechanism of Action: Anticholinergic Inhibition of Gastric Acid Secretion

This compound exerts its effects by competitively inhibiting the binding of acetylcholine to muscarinic (M3) receptors on gastric parietal cells. This action disrupts the signaling cascade that leads to the secretion of hydrochloric acid (HCl) into the stomach lumen. The key steps in this pathway and the point of intervention by this compound are illustrated below.

Anticholinergic_Mechanism_of_this compound cluster_ParietalCell Gastric Parietal Cell M3_Receptor Muscarinic M3 Receptor Gq Gq protein M3_Receptor->Gq H2_Receptor Histamine H2 Receptor Gs Gs protein H2_Receptor->Gs CCK2_Receptor Gastrin CCK2 Receptor CCK2_Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 PKC Protein Kinase C (PKC) Ca2->PKC ProtonPump H⁺/K⁺-ATPase (Proton Pump) PKC->ProtonPump AC Adenylyl Cyclase (AC) Gs->AC cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA PKA->ProtonPump H_ion H⁺ (Acid) ProtonPump->H_ion Secretion into Lumen This compound This compound This compound->M3_Receptor Blocks Acetylcholine Acetylcholine (Vagal Nerve) Acetylcholine->M3_Receptor Histamine Histamine (ECL Cells) Histamine->H2_Receptor Gastrin Gastrin (G Cells) Gastrin->CCK2_Receptor Shay_Rat_Model_Workflow A 1. Animal Preparation - Wistar rats (150-200g) - Fasting for 24-48h (water ad libitum) B 2. Group Allocation - Control (Vehicle) - Standard (e.g., Ranitidine) - Test (this compound, various doses) A->B C 3. Drug Administration - Administer compounds (e.g., subcutaneously or orally) B->C D 4. Pylorus Ligation Surgery - Anesthetize the rat (e.g., ether) - Midline abdominal incision - Ligate the pyloric sphincter C->D E 5. Post-Operative Period - Suture the incision - Allow recovery for a set period (e.g., 19 hours) D->E F 6. Sample Collection - Sacrifice the animal - Collect gastric contents E->F G 7. Gastric Content Analysis - Measure volume - Determine pH and free/total acidity F->G H 8. Ulcer Scoring - Open stomach along the greater curvature - Score ulcer severity (Ulcer Index) F->H

References

Application Notes and Protocols for Radioligand Binding Assay to Determine Oxyphenonium Receptor Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxyphenonium is a quaternary ammonium anticholinergic agent that acts as a non-selective antagonist of muscarinic acetylcholine receptors (mAChRs).[1] Its therapeutic effects are achieved through the blockade of these receptors, which are involved in various physiological processes mediated by the parasympathetic nervous system.[1] Understanding the binding affinity of this compound to the five subtypes of muscarinic receptors (M1, M2, M3, M4, and M5) is crucial for elucidating its pharmacological profile and predicting its therapeutic efficacy and potential side effects.

Radioligand binding assays are a powerful and sensitive technique used to quantify the interaction between a ligand (in this case, this compound) and a receptor. This application note provides a detailed protocol for a competitive radioligand binding assay to determine the affinity (Ki) of this compound for the different muscarinic receptor subtypes.

Principle of the Assay

This assay is based on the principle of competition between a radiolabeled ligand (the radioligand) and an unlabeled test compound (this compound) for binding to a specific receptor. A constant concentration of a high-affinity radioligand, such as [3H]N-methylscopolamine ([3H]NMS), is incubated with a preparation of membranes containing the muscarinic receptor subtype of interest. The addition of increasing concentrations of unlabeled this compound will compete with the radioligand for the same binding site on the receptor. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. This value can then be used to calculate the inhibitory constant (Ki), which represents the binding affinity of this compound for the receptor.

Data Presentation

The binding affinity of this compound for the five human muscarinic acetylcholine receptor subtypes is summarized in the table below. The data is presented as pKi values, which is the negative logarithm of the Ki (inhibitory constant). A higher pKi value indicates a higher binding affinity.

Receptor SubtypepKiKi (nM)
M18.35.01
M28.81.58
M38.81.58
M48.53.16
M58.26.31

Note: The Ki values are derived from pKi values found in the supplementary data of "A Universal Pharmacological-Based List of Drugs with Anticholinergic Activity". This data represents a compilation from various sources and should be considered as a reference.

Experimental Protocols

Materials and Reagents
  • Receptor Source: Cell lines stably expressing individual human muscarinic receptor subtypes (e.g., CHO-K1 or HEK293 cells) or tissue homogenates known to be rich in a specific subtype (e.g., human hippocampus for M1, pons for M2, and submandibular gland for M3).[2]

  • Radioligand: [³H]N-methylscopolamine ([³H]NMS) with a high specific activity.

  • Unlabeled Ligand: this compound bromide.

  • Assay Buffer: e.g., Phosphate-buffered saline (PBS), pH 7.4.[3]

  • Non-specific Binding (NSB) Ligand: A high concentration of a non-selective muscarinic antagonist, such as atropine (10 µM).[3]

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters.

  • Filtration apparatus (Cell harvester).

  • Scintillation counter.

Membrane Preparation (from cultured cells)
  • Culture cells expressing the desired muscarinic receptor subtype to confluency.

  • Wash the cells with ice-cold PBS.

  • Harvest the cells by scraping and centrifuge at low speed.

  • Resuspend the cell pellet in a lysis buffer and homogenize.

  • Centrifuge the homogenate at high speed to pellet the membranes.

  • Wash the membrane pellet with fresh buffer and centrifuge again.

  • Resuspend the final pellet in the assay buffer and determine the protein concentration.

Competitive Radioligand Binding Assay Protocol
  • Assay Setup:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 96-well plate, add the assay buffer to all wells.

    • Add the serially diluted this compound to the appropriate wells.

    • For the determination of total binding, add only the assay buffer.

    • For the determination of non-specific binding, add a high concentration of atropine (e.g., 10 µM).

  • Incubation:

    • Add a constant concentration of [³H]NMS to all wells. The concentration of the radioligand should ideally be close to its Kd value for the receptor.

    • Add the membrane preparation containing the muscarinic receptor subtype to all wells to initiate the binding reaction.

    • Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).

  • Termination and Filtration:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate a Competition Curve:

    • Plot the specific binding (as a percentage of the control without the competitor) against the logarithm of the this compound concentration.

  • Determine the IC50:

    • Perform a non-linear regression analysis of the competition curve to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific [³H]NMS binding.

  • Calculate the Ki:

    • Use the Cheng-Prusoff equation to calculate the Ki value from the IC50 value: Ki = IC50 / (1 + [L]/Kd) Where:

      • [L] is the concentration of the radioligand ([³H]NMS) used in the assay.

      • Kd is the dissociation constant of the radioligand for the receptor.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Receptor_Source Receptor Source (Cells/Tissue) Membrane_Prep Membrane Preparation Receptor_Source->Membrane_Prep Incubation Incubation (Receptor + [3H]NMS + this compound) Membrane_Prep->Incubation Radioligand [3H]NMS Solution Radioligand->Incubation This compound This compound Dilutions This compound->Incubation Filtration Filtration Incubation->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting Data_Analysis Data Analysis (IC50 -> Ki) Scintillation_Counting->Data_Analysis

Caption: Experimental workflow for the radioligand binding assay.

competitive_binding cluster_binding Binding Site Receptor Muscarinic Receptor Radioligand [3H]NMS Radioligand->Receptor Binds This compound This compound This compound->Receptor Competes

Caption: Principle of competitive radioligand binding.

References

Application Notes and Protocols for the Detection of Oxyphenonium in Biological Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Oxyphenonium is a quaternary ammonium compound that functions as a muscarinic acetylcholine receptor antagonist. It is utilized for its anticholinergic properties to treat gastrointestinal disorders such as peptic ulcers and irritable bowel syndrome. Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological investigations. This document provides a detailed protocol for the determination of this compound in biological samples using a sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. The methodology described is based on established principles for the analysis of quaternary ammonium compounds and similar anticholinergic agents.

Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

This compound exerts its pharmacological effects by competitively blocking muscarinic acetylcholine receptors (mAChRs). These G protein-coupled receptors are involved in various physiological processes mediated by the parasympathetic nervous system. By inhibiting the binding of acetylcholine to these receptors, this compound reduces smooth muscle spasms and gastrointestinal secretions.

muscarinic_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol mAChR Muscarinic Acetylcholine Receptor (M1, M3, M5) Gq Gq Protein mAChR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release triggers Ca2_release->PKC co-activates Cell_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cell_Response phosphorylates targets leading to ACh Acetylcholine (ACh) ACh->mAChR binds & activates This compound This compound This compound->mAChR binds & inhibits

Caption: Muscarinic Acetylcholine Receptor Signaling Pathway Antagonized by this compound.

Experimental Protocols

This section details the proposed experimental procedures for the extraction and analysis of this compound from biological samples such as plasma and urine.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a robust method for extracting and concentrating analytes from complex biological matrices. For quaternary ammonium compounds like this compound, a weak cation-exchange SPE cartridge is recommended.

Materials:

  • Weak Cation-Exchange SPE Cartridges (e.g., WCX, 30 mg, 1 mL)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium Hydroxide (5% in water)

  • Formic Acid (0.1% in water and methanol)

  • Internal Standard (IS) working solution (e.g., a structurally similar quaternary ammonium compound not present in the sample)

  • Vortex mixer

  • Centrifuge

  • SPE manifold

  • Nitrogen evaporator

Protocol:

  • Sample Pre-treatment:

    • Thaw biological samples (plasma or urine) at room temperature.

    • To a 0.5 mL aliquot of the sample, add 50 µL of the internal standard working solution.

    • Vortex for 30 seconds.

    • Centrifuge at 4000 rpm for 10 minutes to precipitate any solids.

    • Dilute the supernatant with 0.5 mL of 0.1% formic acid in water.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 0.1% formic acid in water to remove hydrophilic interferences.

    • Wash the cartridge with 1 mL of methanol to remove lipophilic interferences.

    • Dry the cartridge under vacuum for 5 minutes.

  • Elution:

    • Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

spe_workflow start Start: Biological Sample (Plasma or Urine) pretreatment 1. Sample Pre-treatment (Add IS, Vortex, Centrifuge, Dilute) start->pretreatment loading 3. Sample Loading pretreatment->loading conditioning 2. SPE Cartridge Conditioning (Methanol, 0.1% Formic Acid) conditioning->loading washing 4. Washing Steps (Aqueous and Organic Washes) loading->washing elution 5. Elution (5% NH4OH in Methanol) washing->elution dry_reconstitute 6. Dry-down and Reconstitution elution->dry_reconstitute analysis LC-MS/MS Analysis dry_reconstitute->analysis

Caption: Solid-Phase Extraction (SPE) Workflow for this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters:

Parameter Recommended Condition
Column C18 or C8 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

| Gradient Elution | See Table 1 |

Table 1: Gradient Elution Program

Time (min) % Mobile Phase B
0.0 10
0.5 10
2.5 95
3.5 95
3.6 10

| 5.0 | 10 |

MS/MS Parameters:

Parameter Recommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Table 2: Proposed MRM Transitions for this compound

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Cone Voltage (V) Collision Energy (eV)
This compound (Quantifier) 348.3 142.1 100 30 25
This compound (Qualifier) 348.3 96.1 100 30 35

| Internal Standard | Analyte-specific | Analyte-specific | 100 | Analyte-specific | Analyte-specific |

Note: The MRM transitions and optimal cone voltage and collision energy should be determined empirically by infusing a standard solution of this compound into the mass spectrometer.

Data Presentation and Method Validation

A comprehensive validation of the analytical method should be performed to ensure its reliability for the intended application. The validation should assess linearity, sensitivity, accuracy, precision, recovery, matrix effects, and stability.

Calibration Curve and Linearity

Calibration standards should be prepared by spiking known concentrations of this compound into a blank biological matrix. The calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

Table 3: Proposed Calibration Curve Parameters

Analyte Concentration Range (ng/mL) Regression Equation Correlation Coefficient (r²)

| this compound | 0.1 - 100 | y = 0.025x + 0.001 | > 0.995 |

Accuracy and Precision

Accuracy and precision should be evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).

Table 4: Proposed Intra- and Inter-Day Accuracy and Precision

QC Level Nominal Conc. (ng/mL) Intra-Day Precision (%RSD) Intra-Day Accuracy (%) Inter-Day Precision (%RSD) Inter-Day Accuracy (%)
Low 0.3 < 10 95 - 105 < 12 93 - 107
Medium 5 < 8 97 - 103 < 10 95 - 105

| High | 80 | < 6 | 98 - 102 | < 8 | 96 - 104 |

Recovery and Matrix Effect

The extraction recovery and matrix effect should be assessed to understand the efficiency of the sample preparation process and the influence of the biological matrix on ionization.

Table 5: Proposed Recovery and Matrix Effect Data

QC Level Nominal Conc. (ng/mL) Extraction Recovery (%) Matrix Effect (%)
Low 0.3 85 - 95 90 - 110
Medium 5 88 - 98 92 - 108

| High | 80 | 90 - 100 | 95 - 105 |

Stability

The stability of this compound in the biological matrix should be evaluated under various storage and handling conditions.

Table 6: Proposed Stability Assessment

Stability Condition Duration Temperature Stability (% of Initial Conc.)
Freeze-Thaw 3 cycles -20°C to RT 90 - 110
Short-Term (Bench-Top) 8 hours Room Temperature 92 - 108
Long-Term 30 days -80°C 90 - 110

| Post-Preparative | 24 hours | 4°C (Autosampler) | 95 - 105 |

The described LC-MS/MS method provides a framework for the sensitive and selective quantification of this compound in biological samples. The combination of solid-phase extraction for sample cleanup and concentration, followed by rapid and specific LC-MS/MS analysis, allows for reliable determination of the analyte. This methodology is suitable for a range of applications in clinical and research settings, including pharmacokinetic profiling and therapeutic drug monitoring. It is essential that a full method validation is performed in the laboratory of use to ensure its performance characteristics are appropriate for the intended study.

Application Notes and Protocols for In-Vivo Studies of Oxyphenonium in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxyphenonium is a quaternary ammonium anticholinergic agent that acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1] Its primary mechanism of action involves blocking the effects of acetylcholine, a neurotransmitter that mediates parasympathetic nerve impulses responsible for smooth muscle contraction and glandular secretion.[1] This antagonism leads to a reduction in smooth muscle spasms and secretions, particularly in the gastrointestinal tract.[1] These properties make this compound a compound of interest for in-vivo studies in rodents to investigate its potential therapeutic applications for conditions such as irritable bowel syndrome and peptic ulcers.

Quantitative Data Summary

SpeciesAdministration RouteLD50 (mg/kg)Toxic Effects Noted (at lethal doses)Reference
RatOral995Details not reported other than lethal dose value.[1]
RatSubcutaneous786Details not reported other than lethal dose value.[1]
RatIntravenous13.2Flaccid paralysis without anesthesia (neuromuscular blockage), dyspnea.[1]

Researchers should initiate efficacy studies with doses significantly lower than the reported LD50 values and perform dose-escalation studies to determine the optimal effective dose with minimal side effects. For comparative purposes, other anticholinergic agents like atropine have been shown to affect gastrointestinal transit in rats at doses around 0.3 mg/kg (intraperitoneal).[2]

Mechanism of Action: Signaling Pathway

This compound exerts its effects by blocking muscarinic acetylcholine receptors, which are G protein-coupled receptors (GPCRs). The diagram below illustrates the general signaling pathway of a muscarinic receptor (M3 subtype, prevalent in smooth muscle) and the inhibitory action of this compound.

cluster_cell Smooth Muscle Cell ACh Acetylcholine M3R Muscarinic M3 Receptor (GPCR) ACh->M3R Binds & Activates Oxy This compound Oxy->M3R Binds & Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor Contraction Smooth Muscle Contraction DAG->Contraction Contributes to Ca Ca²⁺ ER->Ca Releases Ca->Contraction Initiates

Caption: Muscarinic Receptor Signaling and this compound Inhibition.

Experimental Protocols

Assessment of Gastrointestinal Motility (Charcoal Meal Test) in Rats

This protocol is adapted from standard methods used to evaluate the effects of compounds on gastrointestinal transit.[3]

Materials:

  • This compound bromide

  • Vehicle (e.g., sterile saline or 0.5% methylcellulose)

  • Charcoal meal (e.g., 10% activated charcoal in 5% gum acacia)

  • Male Wistar or Sprague-Dawley rats (200-250 g)

  • Oral gavage needles

  • Surgical instruments for dissection

Procedure:

  • Animal Acclimation: House rats in a controlled environment (12-hour light/dark cycle, controlled temperature and humidity) for at least one week before the experiment.

  • Fasting: Fast the rats for 18-24 hours before the experiment, with free access to water.

  • Drug Administration:

    • Prepare a stock solution of this compound bromide in the chosen vehicle.

    • Administer the desired dose of this compound or vehicle to the control group via the intended route (e.g., oral gavage (p.o.), intraperitoneal (i.p.), or subcutaneous (s.c.) injection). A typical volume for oral gavage in rats is 5-10 mL/kg.

  • Charcoal Meal Administration: 30-60 minutes after drug administration, administer the charcoal meal (typically 1-2 mL per rat) via oral gavage.

  • Euthanasia and Dissection: After a set time (e.g., 20-30 minutes) following charcoal administration, euthanize the rats using an approved method (e.g., CO2 inhalation followed by cervical dislocation).

  • Measurement:

    • Carefully dissect the abdomen and expose the small intestine.

    • Measure the total length of the small intestine from the pyloric sphincter to the ileocecal junction.

    • Measure the distance traveled by the charcoal meal from the pyloric sphincter to the most distal point of the charcoal.

  • Data Analysis:

    • Calculate the percentage of intestinal transit for each animal: (Distance traveled by charcoal / Total length of small intestine) x 100.

    • Compare the mean transit distance between the this compound-treated groups and the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Experimental Workflow Diagram

Acclimation Animal Acclimation (1 week) Fasting Fasting (18-24 hours) Acclimation->Fasting Grouping Randomize into Groups (Control & Treatment) Fasting->Grouping DrugAdmin Administer this compound or Vehicle Grouping->DrugAdmin Wait Waiting Period (30-60 min) DrugAdmin->Wait Charcoal Administer Charcoal Meal (Oral Gavage) Wait->Charcoal TransitTime Allow Transit (20-30 min) Charcoal->TransitTime Euthanasia Euthanasia & Dissection TransitTime->Euthanasia Measurement Measure Intestinal Length & Charcoal Distance Euthanasia->Measurement Analysis Data Analysis (% Transit) Measurement->Analysis

Caption: Workflow for Gastrointestinal Motility Study in Rats.

Concluding Remarks

These application notes provide a framework for conducting in-vivo studies with this compound in rodents. Due to the lack of specific effective dose data in the literature, it is imperative for researchers to conduct careful dose-response studies, starting with doses well below the established LD50 values. The provided protocols and diagrams are intended to guide the experimental design and understanding of this compound's mechanism of action. Adherence to ethical guidelines for animal research is paramount throughout all experimental procedures.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Oxyphenonium Bromide Solubility in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with oxyphenonium bromide in aqueous buffers. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound bromide and its primary mechanism of action?

This compound bromide is a synthetic quaternary ammonium compound that functions as a muscarinic acetylcholine receptor antagonist.[1][2] Its mechanism of action involves competitively blocking the binding of acetylcholine to muscarinic receptors, thereby inhibiting parasympathetic nervous system activity.[1][3] This results in reduced smooth muscle contractions and glandular secretions, particularly in the gastrointestinal tract.[1][4]

Q2: What is the general solubility of this compound bromide?

This compound bromide is reported to be highly soluble in water, with one source indicating a solubility of 125 mg/mL. However, its solubility in different aqueous buffers can be influenced by several factors. It is slightly soluble in dimethyl sulfoxide (DMSO) and methanol.[5]

Q3: What factors can influence the solubility of this compound bromide in aqueous buffers?

Several factors can affect the solubility of this compound bromide in aqueous buffers:

  • pH: The stability and, consequently, the apparent solubility of this compound bromide are pH-dependent.

  • Buffer Species: The type of buffer (e.g., phosphate, citrate, TRIS) can influence solubility.

  • Temperature: Temperature can affect the solubility of most compounds.

  • Ionic Strength: The concentration of salts in the buffer can impact solubility.

  • Presence of Co-solvents: The addition of organic co-solvents can alter solubility.

Q4: How does pH affect the stability of this compound bromide?

The stability of this compound bromide is pH-dependent, with studies indicating it is susceptible to both acidic and alkaline degradation. The kinetics of its degradation have been studied in Britton-Robinson buffer solutions across a pH range of 2-12.[6] One analytical method utilizes a mobile phase with a pH of 3.4, suggesting a degree of stability in acidic conditions.[6][7][8]

Q5: Are there any known incompatibilities with common buffer components?

While specific incompatibilities for this compound bromide with common buffer components are not widely documented, as a quaternary ammonium compound, it may interact with certain anionic species, potentially leading to precipitation. It is always advisable to perform a small-scale compatibility test when using a new buffer system.

Troubleshooting Guide

Issue 1: this compound bromide does not dissolve completely.
  • Potential Cause 1: Concentration exceeds solubility limit.

    • Troubleshooting: While this compound bromide is highly soluble in water, its solubility in a specific buffer system may be lower. Try preparing a more dilute solution. If a high concentration is required, consider a different buffer system or the addition of a co-solvent after verifying compatibility with your experimental setup.

  • Potential Cause 2: Incorrect pH of the buffer.

    • Troubleshooting: Verify the pH of your buffer solution. Since this compound bromide's stability is pH-dependent, an inappropriate pH may lead to degradation and precipitation.

  • Potential Cause 3: Low temperature.

    • Troubleshooting: Gently warm the solution. For many compounds, solubility increases with temperature. However, be cautious, as elevated temperatures can also accelerate degradation.

  • Potential Cause 4: Buffer composition effects.

    • Troubleshooting: The specific ions in your buffer could be forming a less soluble salt with this compound bromide. Try a different buffer system (e.g., switch from a phosphate-based buffer to a TRIS-based buffer).

Issue 2: The prepared solution is cloudy or hazy.
  • Potential Cause 1: Precipitation due to low solubility.

    • Troubleshooting: This indicates that the concentration is above the solubility limit in the chosen buffer. Refer to the troubleshooting steps for "Concentration exceeds solubility limit."

  • Potential Cause 2: Formation of insoluble salts.

    • Troubleshooting: An interaction between this compound bromide and a component of your buffer or media may be occurring. Consider the use of a simpler buffer system.

  • Potential Cause 3: Degradation of the compound.

    • Troubleshooting: Cloudiness can result from the formation of insoluble degradation products. This is more likely if the solution was prepared some time in advance or stored improperly. Prepare fresh solutions for each experiment and protect them from light and extreme temperatures.

Issue 3: Inconsistent results in experiments.
  • Potential Cause 1: Incomplete dissolution.

    • Troubleshooting: Ensure that the compound is fully dissolved before use. Visually inspect the solution for any undissolved particles. Sonication or vortexing may aid in dissolution.

  • Potential Cause 2: Degradation of the stock solution.

    • Troubleshooting: Prepare fresh stock solutions regularly. If storing stock solutions, perform a stability test to determine the appropriate storage duration and conditions.

  • Potential Cause 3: Adsorption to labware.

    • Troubleshooting: As a quaternary ammonium compound, this compound bromide may adsorb to glass and plastic surfaces. Consider using low-adsorption labware or pre-rinsing surfaces with the buffer solution.

Quantitative Data Summary

Specific quantitative solubility data for this compound bromide in various biological buffers is not extensively available in peer-reviewed literature. The following tables provide estimations based on its known high water solubility and general chemical properties. It is highly recommended to experimentally determine the solubility in your specific buffer system.

Table 1: Estimated Solubility of this compound Bromide in Common Aqueous Buffers at 25°C

Buffer SystempHEstimated Solubility (mg/mL)Notes
Phosphate5.0> 100Expected to be highly soluble in acidic phosphate buffer.
Phosphate7.4> 100Expected to be highly soluble.
Citrate5.0> 100Expected to be highly soluble.
TRIS8.0> 100Expected to be highly soluble, though stability may be a concern at higher pH.

Table 2: General Effect of Temperature on this compound Bromide Solubility

TemperatureGeneral TrendRecommendation
4°CSolubility may be reduced.If preparing a stock solution for storage at 4°C, ensure the concentration is well below the saturation point to prevent precipitation.
25°C (Room Temp)High solubility.Standard temperature for many solubility assessments.
37°CSolubility may be slightly increased.Be mindful of potential for increased degradation at this temperature over extended periods.

Experimental Protocols

Protocol 1: Preparation of a Saturated Solution of this compound Bromide for Thermodynamic Solubility Determination (Shake-Flask Method)

  • Add an excess amount of this compound bromide powder to a known volume of the desired aqueous buffer in a sealed, clear container (e.g., a glass vial).

  • Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the undissolved material to settle.

  • Carefully withdraw a sample of the supernatant, ensuring no solid material is transferred.

  • Filter the sample through a 0.22 µm filter to remove any remaining undissolved particles.

  • Dilute the filtrate with the same buffer to a concentration within the linear range of a suitable analytical method (e.g., HPLC-UV).

  • Quantify the concentration of this compound bromide in the diluted filtrate.

  • Calculate the original concentration in the saturated solution to determine the thermodynamic solubility.

Protocol 2: Kinetic Solubility Assessment of this compound Bromide

  • Prepare a concentrated stock solution of this compound bromide in DMSO (e.g., 10 mM).

  • In a 96-well plate, add a small volume of the DMSO stock solution to a larger volume of the desired aqueous buffer (e.g., 5 µL of stock to 95 µL of buffer).

  • Mix thoroughly and incubate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours).

  • Measure the turbidity of the solution using a nephelometer to detect any precipitation.

  • Alternatively, for a more quantitative assessment, filter the samples and analyze the filtrate concentration by HPLC-UV.

Visualizations

muscarinic_pathway cluster_membrane Cell Membrane mAChR Muscarinic Acetylcholine Receptor G_protein G-protein (Gq/11) mAChR->G_protein Activates ACh Acetylcholine ACh->mAChR Binds and Activates This compound This compound Bromide This compound->mAChR Competitively Blocks PLC Phospholipase C G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Cellular_Response Cellular Response (e.g., muscle contraction, glandular secretion) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Muscarinic Acetylcholine Receptor Signaling Pathway.

solubility_workflow start Start: Solubility Issue Encountered check_conc Check Concentration vs. Known Solubility start->check_conc check_ph Verify Buffer pH check_conc->check_ph Concentration OK lower_conc Lower Concentration check_conc->lower_conc Too High check_temp Assess Temperature check_ph->check_temp pH Correct adjust_ph Adjust pH check_ph->adjust_ph pH Incorrect check_buffer Evaluate Buffer Composition check_temp->check_buffer Temp OK adjust_temp Adjust Temperature check_temp->adjust_temp Temp Issue change_buffer Change Buffer System check_buffer->change_buffer Potential Incompatibility re_evaluate Re-evaluate Solubility check_buffer->re_evaluate Buffer OK lower_conc->re_evaluate adjust_ph->re_evaluate adjust_temp->re_evaluate change_buffer->re_evaluate logical_decision_tree start Compound Fails to Dissolve is_fresh Is the solution freshly prepared? start->is_fresh prepare_fresh Prepare a fresh solution is_fresh->prepare_fresh No is_conc_high Is the concentration high? is_fresh->is_conc_high Yes prepare_fresh->is_conc_high reduce_conc Reduce concentration is_conc_high->reduce_conc Yes is_ph_correct Is the buffer pH correct? is_conc_high->is_ph_correct No success Solubility Issue Resolved reduce_conc->success correct_ph Prepare fresh buffer with correct pH is_ph_correct->correct_ph No consider_alt Consider alternative buffer or co-solvent is_ph_correct->consider_alt Yes correct_ph->success consider_alt->success

References

Technical Support Center: Optimizing Oxyphenonium Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with oxyphenonium in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a synthetic quaternary ammonium compound that functions as a muscarinic acetylcholine receptor (mAChR) antagonist. It competitively blocks the binding of the neurotransmitter acetylcholine to these receptors, thereby inhibiting parasympathetic nerve impulses. This antagonism leads to reduced gastrointestinal motility, decreased gastric and other exocrine gland secretions, and relaxation of smooth muscle.

Q2: What is a typical starting concentration range for this compound in a cell-based assay?

Currently, there is limited publicly available data on specific IC50 values for this compound in various cell-based assays. As a starting point for a dose-response experiment, a wide concentration range is recommended, for example, from 1 nM to 100 µM. This range should be adjusted based on the specific cell type, the expression level of muscarinic receptors, and the sensitivity of the assay.

Q3: How can I determine the optimal concentration of this compound for my experiment?

The optimal concentration should be determined empirically by performing a dose-response curve. This involves testing a range of this compound concentrations and measuring the desired biological effect. The goal is to identify the concentration that gives a maximal specific response with minimal off-target or cytotoxic effects.

Q4: Is this compound cytotoxic?

Like any compound, this compound can be cytotoxic at high concentrations. It is crucial to perform a cytotoxicity assay in parallel with your functional assay to distinguish between specific antagonism of muscarinic receptors and general cellular toxicity.

Q5: How should I prepare and store this compound bromide stock solutions?

This compound bromide is soluble in water. For a 10 mM stock solution, dissolve 4.284 mg of this compound bromide (MW: 428.4 g/mol ) in 1 mL of sterile, deionized water. It is recommended to filter-sterilize the stock solution and store it in aliquots at -20°C for long-term storage or at 4°C for frequent use.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect of this compound Concentration is too low.Increase the concentration range in your dose-response experiment.
Cell line does not express muscarinic receptors.Confirm muscarinic receptor expression in your cell line using techniques like qPCR, Western blot, or flow cytometry.
Inactivation of the compound.Prepare fresh stock solutions. Ensure proper storage conditions.
High background or non-specific effects Concentration is too high, leading to cytotoxicity.Perform a cytotoxicity assay (e.g., MTT, Resazurin) to determine the cytotoxic concentration range. Lower the working concentration of this compound.
Off-target effects.Consider using a more specific muscarinic antagonist as a control.
High variability between replicates Inconsistent cell seeding.Ensure a homogenous cell suspension and use a consistent seeding density.[1]
Edge effects in the microplate.Avoid using the outer wells of the plate or fill them with sterile PBS or media to maintain humidity.
Inaccurate pipetting.Use calibrated pipettes and proper pipetting techniques.
Unexpected stimulation instead of inhibition Complex signaling pathways.Some GPCRs can exhibit agonist-independent activity or couple to multiple signaling pathways. Investigate downstream signaling in more detail.

Data Presentation

Table 1: Example Dose-Response Data for this compound in a Functional Assay and a Cytotoxicity Assay

The following data is hypothetical and for illustrative purposes only. Researchers must determine these values for their specific experimental system.

This compound Concentration (µM)Functional Inhibition (%)Cell Viability (%)
0 (Control)0100
0.011599
0.14598
18595
109580
509855
1009920

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is used to assess cell metabolic activity as an indicator of cell viability.

Materials:

  • Cells in culture

  • This compound bromide

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the different concentrations of this compound to the respective wells. Include untreated control wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 2: Resazurin Cell Viability Assay

This assay measures the reduction of resazurin to the fluorescent resorufin by metabolically active cells.

Materials:

  • Cells in culture

  • This compound bromide

  • Opaque-walled 96-well plates

  • Resazurin solution

  • Fluorescence microplate reader

Procedure:

  • Seed cells into an opaque-walled 96-well plate and allow them to attach overnight.

  • Treat cells with a range of this compound concentrations as described in the MTT assay protocol.

  • After the desired incubation period, add 20 µL of resazurin solution to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Calculate cell viability relative to the untreated control wells.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Treat Cells with this compound A->C B Prepare this compound Dilutions B->C D Incubate for Desired Time C->D E Functional Assay D->E F Cytotoxicity Assay (MTT/Resazurin) D->F G Measure Signal (e.g., Absorbance, Fluorescence) E->G F->G H Generate Dose-Response Curves G->H I Determine Optimal Concentration H->I

Figure 1. Experimental workflow for optimizing this compound concentration.

Muscarinic_Signaling_Antagonism cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling ACh Acetylcholine mAChR Muscarinic Receptor (mAChR) ACh->mAChR Binds & Activates Oxy This compound Oxy->mAChR Competitively Binds & Blocks G_Protein G-Protein Activation mAChR->G_Protein Blocked Signaling Blocked mAChR->Blocked Second_Messenger Second Messenger Production (e.g., IP3, DAG, cAMP) G_Protein->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Figure 2. Antagonistic action of this compound on muscarinic receptor signaling.

References

Technical Support Center: Oxyphenonium Degradation Product Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and characterizing oxyphenonium degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound?

A1: The primary degradation of this compound occurs via hydrolysis of the ester linkage. This process yields two main degradation products: α-cyclohexyl-α-hydroxybenzeneacetic acid (CHBO) and N,N-diethyl-N-methylaminethanol (DMA).[1] These products have been identified using methods such as HNMR.[1]

Q2: Under what conditions is this compound most likely to degrade?

A2: this compound is highly susceptible to degradation under hydrolytic (both acidic and alkaline conditions), oxidative, and photolytic stress.[2][3] It has been shown to be particularly sensitive to changes in pH.[4][5] Studies indicate it is relatively stable under thermal stress alone.[2]

Q3: What is a suitable starting point for developing a stability-indicating HPLC method for this compound?

A3: A validated stability-indicating HPLC method has been established that effectively separates this compound from its main degradation product.[4][5][6] Key parameters for this method are summarized in the table below. This method can serve as an excellent starting point for your own assay development.

Q4: How can I confirm the identity of a suspected degradation product?

A4: To confirm the structure of a degradation product, you should isolate the compound and characterize it using spectroscopic techniques.[7] High-resolution mass spectrometry (HRMS) can provide the elemental composition, while multi-stage mass spectrometry (MS/MS) can reveal fragmentation patterns.[8] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for elucidating the complete chemical structure.[1][7][9]

Q5: My chromatogram shows an unexpected peak. What are the initial troubleshooting steps?

A5: An unexpected peak in your chromatogram could be a new degradation product, an impurity from a reagent, or an artifact from the sample preparation or analytical system. First, ensure the peak is not present in a placebo or blank injection. If the peak is unique to the stressed sample, it warrants further investigation as a potential degradation product. The troubleshooting guide and decision tree diagram below provide a systematic approach to identifying its source.

Troubleshooting Guides

Issue 1: Poor Separation Between this compound and a Degradation Product in HPLC
  • Question: I am unable to achieve baseline separation between the parent drug and a known degradation product. What adjustments can I make to my HPLC method?

  • Answer:

    • Adjust Mobile Phase pH: this compound and its degradation products have different ionization properties. A slight adjustment to the pH of the aqueous component of your mobile phase can significantly alter retention times and improve resolution. The established method uses a pH of 3.4.[4][5]

    • Modify Organic Solvent Ratio: Alter the ratio of acetonitrile to the aqueous buffer. A lower percentage of organic solvent (weaker mobile phase) will generally increase retention times and may improve separation.

    • Change Column Chemistry: If adjusting the mobile phase is insufficient, consider a different stationary phase. The validated method uses a cyanopropyl column.[4][5] Other options like a standard C18 or a phenyl-hexyl column may offer different selectivity.

    • Evaluate Gradient Elution: If you are using an isocratic method, developing a gradient elution program can help resolve closely eluting peaks by gradually increasing the mobile phase strength.

Issue 2: No Significant Degradation Observed in Forced Degradation Study
  • Question: I have subjected my this compound sample to stress conditions (e.g., 0.1 N HCl for 30 minutes at 60°C) but see less than 5% degradation. What should I do?

  • Answer:

    • Increase Stress Intensity: The goal of forced degradation is to achieve 5-20% degradation to ensure the method is stability-indicating.[10] If initial conditions are too mild, you should increase the severity.[11]

      • Acid/Base Hydrolysis: Increase the concentration of the acid or base (e.g., to 1 N HCl or 2 N NaOH), increase the temperature, or extend the exposure time.[9]

      • Oxidation: Increase the concentration of hydrogen peroxide (e.g., from 1% to 3% or higher) or the reaction time.[9][12]

    • Confirm Sample Preparation: Ensure the drug substance was fully dissolved and exposed to the stressor. Inadequate solubility can protect the drug from degradation.

    • Verify Analytical Method Sensitivity: Confirm that your analytical method is capable of detecting small changes in the parent peak and the appearance of small degradant peaks.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol is based on a validated method for the determination of this compound Bromide and its degradation products.[4][5][13]

  • Chromatographic System: High-Performance Liquid Chromatograph equipped with a UV detector.

  • Column: Cyanopropyl, 5 µm particle size.

  • Mobile Phase: Prepare a filtered and degassed mixture of acetonitrile and 25 mM potassium dihydrogen phosphate (50:50, v/v). Adjust the pH of the final mixture to 3.4.

  • Flow Rate: 1.0 mL/min (typical, may require optimization).

  • Detection Wavelength: 222 nm.

  • Column Temperature: Ambient.

  • Injection Volume: 20 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to achieve a suitable concentration (e.g., 100 µg/mL).

Protocol 2: Forced Degradation Studies

These studies are designed to intentionally degrade the sample to produce potential degradation products and demonstrate the specificity of the analytical method.[3][12][14]

  • Acid Hydrolysis: Dissolve the this compound sample in 0.1 N HCl and reflux at 60°C for 30 minutes. After the specified time, cool the solution and neutralize it with an appropriate volume of 0.1 N NaOH before dilution for analysis.

  • Alkaline Hydrolysis: Dissolve the sample in 0.1 N NaOH and reflux under the same conditions as acid hydrolysis. Neutralize with 0.1 N HCl before analysis.

  • Oxidative Degradation: Dissolve the sample in a solution containing 3% hydrogen peroxide and keep it at 60°C for 5 hours.[9]

  • Thermal Degradation: Expose the solid drug substance to a temperature of 105°C for 24 hours in a calibrated oven.[9]

  • Photolytic Degradation: Expose the drug solution to UV radiation (e.g., 254 nm) or a combination of UV and visible light in a photostability chamber.[15] A control sample should be wrapped in aluminum foil to exclude light.

Data Presentation

Table 1: HPLC Method Parameters for this compound Analysis [4][5][6]

ParameterCondition
Column Cyanopropyl
Mobile Phase Acetonitrile : 25 mM KH₂PO₄ (50:50, v/v)
pH (Mobile Phase) 3.4
Flow Rate 1.0 - 1.5 mL/min
Detection UV at 222 nm
Temperature Ambient

Table 2: Summary of Forced Degradation Conditions and Observations

Stress ConditionReagent/ParameterTypical Duration/TempPrimary Degradation Products
Acid Hydrolysis 0.1 N - 1 N HClReflux at 60°Cα-cyclohexyl-α-hydroxybenzeneacetic acid, N,N-diethyl-N-methylaminethanol
Alkaline Hydrolysis 0.1 N - 2 N NaOHReflux at 60°Cα-cyclohexyl-α-hydroxybenzeneacetic acid, N,N-diethyl-N-methylaminethanol
Oxidation 3% H₂O₂60°C for 5 hoursOxidative degradants
Thermal Dry Heat105°C for 24 hoursMinimal to no degradation
Photolysis UV/Visible LightVariablePhotolytic degradants

Visualizations

G cluster_0 Phase 1: Degradation & Separation cluster_1 Phase 2: Identification & Characterization A Perform Forced Degradation Studies (Acid, Base, Peroxide, etc.) B Develop & Optimize Stability-Indicating HPLC Method A->B C Analyze Stressed Samples and Control B->C D Collect Fractions of Degradation Products C->D Degradant Peak(s) Observed E Perform Mass Spectrometry (LC-MS, HRMS) D->E F Perform NMR Spectroscopy (¹H, ¹³C) D->F G Elucidate Structure of Degradation Product E->G F->G

Caption: Workflow for the identification of degradation products.

G This compound This compound Bromide C₂₁H₃₄BrNO₃ hydrolysis Hydrolysis (Acid or Base Catalyzed) This compound->hydrolysis chbo α-cyclohexyl-α-hydroxybenzeneacetic acid (CHBO) hydrolysis->chbo dma N,N-diethyl-N-methylaminethanol (DMA) hydrolysis->dma products Degradation Products

Caption: Proposed hydrolytic degradation pathway for this compound.

G start Unexpected Peak Detected in Chromatogram q1 Is the peak present in blank/placebo injection? start->q1 a1_yes Source is system, solvent, or excipient related. Investigate background. q1->a1_yes Yes a1_no Peak is related to the drug substance. q1->a1_no No q2 Is the peak present in unstressed (t=0) sample? a1_no->q2 a2_yes Likely a process impurity from synthesis. q2->a2_yes Yes a2_no Likely a degradation product. Proceed with characterization. q2->a2_no No

Caption: Troubleshooting unexpected chromatographic peaks.

References

Technical Support Center: Oxyphenonium Bromide Aqueous Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the hydrolysis of oxyphenonium bromide in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound bromide solution is losing potency over time. What is the likely cause?

A1: The most probable cause for the loss of potency of this compound bromide in an aqueous solution is hydrolysis. This compound bromide contains an ester functional group, which is susceptible to cleavage in the presence of water, breaking down into an inactive carboxylic acid and an alcohol. This reaction is influenced by factors such as pH, temperature, and the presence of certain catalysts.

Q2: What is the primary degradation pathway for this compound bromide in water?

A2: The primary degradation pathway is the hydrolysis of the ester bond, which can be catalyzed by both acids and bases. The molecule splits into cyclohexyl(phenyl)glycolic acid and diethyl(2-hydroxyethyl)methylammonium bromide.

Q3: How does pH affect the stability of this compound bromide in an aqueous solution?

A3: The rate of hydrolysis of ester-containing drugs like this compound bromide is highly dependent on the pH of the solution. Generally, the hydrolysis is slowest in a slightly acidic pH range. Both strongly acidic and, particularly, alkaline conditions significantly accelerate the degradation process. For instance, a study on the similar anticholinergic drug atropine showed that the pH of minimum hydrolysis varies with temperature, ranging from pH 4.11 at 0°C to pH 3.24 at 100°C.[1][2]

Q4: Can temperature impact the stability of my this compound bromide solution?

A4: Yes, temperature plays a crucial role in the rate of hydrolysis. As with most chemical reactions, an increase in temperature will accelerate the degradation of this compound bromide.[1] Therefore, it is advisable to store aqueous solutions of this compound bromide at controlled room temperature or under refrigeration, if appropriate for the formulation.

Q5: Are there any formulation strategies to prevent or slow down the hydrolysis of this compound bromide?

A5: Several strategies can be employed to enhance the stability of this compound bromide in aqueous solutions:

  • pH Control: Buffering the solution to a slightly acidic pH where the hydrolysis rate is minimal is a primary strategy.

  • Complexation with Cyclodextrins: Including cyclodextrins in the formulation can protect the ester group from hydrolysis by encapsulating the labile part of the molecule within the cyclodextrin cavity.

  • Lyophilization (Freeze-Drying): For long-term storage, the product can be prepared as a lyophilized powder that is reconstituted with water just before use. This minimizes the contact time of the drug with water.[3]

  • Use of Co-solvents: In some cases, the addition of non-aqueous co-solvents can reduce the concentration of water and thereby slow down hydrolysis.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound Bromide in a Newly Developed Formulation
Possible Cause Troubleshooting Steps
Incorrect pH of the solution 1. Measure the pH of your formulation. 2. Adjust the pH to a slightly acidic range (e.g., pH 3-5) using a suitable buffer system. 3. Conduct a stability study to monitor the concentration of this compound bromide over time at the adjusted pH.
High storage temperature 1. Review your storage conditions. 2. Store the formulation at a lower temperature (e.g., refrigerated at 2-8°C) and monitor its stability. 3. If the formulation is intended for room temperature storage, consider reformulation to improve stability.
Presence of catalytic impurities 1. Analyze the excipients for any impurities that might catalyze hydrolysis (e.g., metal ions). 2. If catalytic impurities are suspected, consider using higher purity excipients or adding a chelating agent like EDTA.
Issue 2: Poor Stability Despite pH Optimization
Possible Cause Troubleshooting Steps
Suboptimal buffer choice 1. Evaluate the buffer species for any potential catalytic effects. 2. Experiment with different buffer systems (e.g., citrate, acetate) at the target pH to identify the one that provides the best stability.
Water activity is too high 1. Consider the inclusion of a complexing agent like a cyclodextrin to sequester the this compound bromide from the aqueous environment. 2. If feasible for the intended application, explore the possibility of creating a formulation with a lower water content, such as a co-solvent system.
Packaging allows for moisture ingress 1. Evaluate the container closure system for its moisture barrier properties. 2. For solid dosage forms intended for reconstitution, ensure the packaging provides adequate protection from humidity during storage.

Quantitative Data

Disclaimer: The following data is for atropine and glycopyrrolate, which are structurally related anticholinergic drugs with ester functionalities. This information is provided as a representative example of how pH and temperature can influence the stability of such compounds. Specific kinetic data for this compound bromide should be determined experimentally.

Table 1: Representative Half-life of Atropine in Aqueous Solution at Various pH and Temperatures [1][2]

Temperature (°C)pH 2.0pH 3.0pH 4.0pH 5.0pH 6.0pH 7.0
20 >10 years>10 years~5 years~1 year~100 days~10 days
40 >5 years~5 years~1 year~100 days~10 days~1 day
60 ~2 years~1 year~100 days~10 days~1 day~6 hours
80 ~200 days~100 days~10 days~1 day~6 hours~1 hour
100 ~50 days~25 days~2.5 days~6 hours~1.5 hours~15 minutes

Table 2: Stability of Glycopyrrolate (0.8 mg/L) in Dextrose 5% at 25°C [4]

Admixture pHApproximate Time for 5% Decomposition (hours)
4>48
5>48
630
6.57
74
82

Experimental Protocols

Protocol 1: Preparation of an this compound Bromide-β-Cyclodextrin Inclusion Complex by the Kneading Method

This protocol describes a common and economical method for preparing a solid inclusion complex to improve the stability of this compound bromide.[5][6]

Materials:

  • This compound bromide

  • β-Cyclodextrin

  • Methanol:Water (3:2 v/v) solvent blend

  • Mortar and pestle

  • Desiccator

Procedure:

  • Accurately weigh this compound bromide and β-cyclodextrin in a desired molar ratio (e.g., 1:1 or 1:2).

  • Triturate the β-cyclodextrin in a mortar.

  • Slowly add a small volume of the methanol:water solvent blend to the β-cyclodextrin while triturating to form a thick, uniform paste.

  • Gradually add the weighed this compound bromide to the paste.

  • Knead the mixture for a specified period (e.g., 45-60 minutes) to ensure thorough interaction.

  • Dry the resulting mass in a desiccator for 48 hours or until a constant weight is achieved.

  • Crush the dried product into a fine powder using the mortar and pestle.

  • Sieve the powder through a 100-mesh sieve to obtain a uniform particle size.

  • Store the resulting solid dispersion in a well-closed container in a desiccator.

Protocol 2: Preparation of an this compound Bromide-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex by the Freeze-Drying (Lyophilization) Method

This protocol is suitable for preparing a highly soluble, amorphous complex of this compound bromide, which is ideal for reconstitution.[3]

Materials:

  • This compound bromide

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Tertiary butyl alcohol (TBA) (optional, as a co-solvent)

  • Freeze-dryer

  • Sterile filters (0.22 µm)

Procedure:

  • Prepare an aqueous solution of HP-β-CD by dissolving the required amount in deionized water.

  • Dissolve the this compound bromide in a suitable solvent. For hydrophobic drugs, a co-solvent system like a mixture of tertiary butyl alcohol and water can be used to achieve the desired concentration.

  • Slowly add the this compound bromide solution to the HP-β-CD solution with continuous stirring.

  • Continue stirring the mixture for a defined period (e.g., 24 hours) to allow for complete complex formation.

  • Filter the resulting solution through a 0.22 µm sterile filter to remove any particulate matter and for sterilization.

  • Freeze the solution in the freeze-dryer at a temperature below its eutectic point (e.g., -40°C to -80°C).

  • Apply a vacuum to the frozen solution and gradually increase the temperature to allow for the sublimation of the solvent (primary drying).

  • Further, increase the temperature under vacuum to remove any residual bound water (secondary drying).

  • Once the drying cycle is complete, backfill the chamber with an inert gas (e.g., nitrogen) and seal the vials.

  • The resulting lyophilized powder can be stored and reconstituted with a suitable aqueous vehicle before use.

Visualizations

Hydrolysis_Pathway cluster_products Products Oxyphenonium_Bromide This compound Bromide (Ester) Products Degradation Products Oxyphenonium_Bromide->Products  Hydrolysis (H+, OH-, or spontaneous) Water Water (H2O) Acid Cyclohexyl(phenyl)glycolic Acid (Carboxylic Acid) Alcohol Diethyl(2-hydroxyethyl)methylammonium (Choline derivative) Kneading_Method_Workflow start Start triturate_cd Triturate β-Cyclodextrin start->triturate_cd add_solvent Add Methanol:Water to form a paste triturate_cd->add_solvent add_drug Gradually add This compound Bromide add_solvent->add_drug knead Knead for 45-60 min add_drug->knead dry Dry in Desiccator (48h) knead->dry crush_sieve Crush and Sieve (100 mesh) dry->crush_sieve end Final Product: Solid Dispersion crush_sieve->end Freeze_Drying_Workflow start Start dissolve_cd Dissolve HP-β-CD in Water start->dissolve_cd dissolve_drug Dissolve this compound Bromide in Solvent/Co-solvent start->dissolve_drug mix Mix Solutions with Continuous Stirring (24h) dissolve_cd->mix dissolve_drug->mix filter Sterile Filter (0.22 µm) mix->filter freeze Freeze Solution (-40°C to -80°C) filter->freeze primary_drying Primary Drying (Sublimation under vacuum) freeze->primary_drying secondary_drying Secondary Drying (Remove bound water) primary_drying->secondary_drying end Final Product: Lyophilized Powder secondary_drying->end

References

Technical Support Center: Managing pH-Dependent Stability of Oxyphenonium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the pH-dependent stability of oxyphenonium in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in aqueous solutions?

A1: The primary cause of this compound degradation in aqueous solutions is hydrolysis.[1] As an ester-containing compound, the ester bond is susceptible to cleavage when exposed to acidic or alkaline conditions, a common degradation pathway for many pharmaceutical molecules.[1][2]

Q2: What are the degradation products of this compound?

A2: The main degradation products of this compound bromide upon hydrolysis are α-cyclohexyl-α-hydroxybenzeneacetic acid and N,N-diethyl-N-methylaminoethanol.[3]

Q3: What is the optimal pH range for maximizing the stability of this compound in experiments?

A3: Based on kinetic studies, this compound exhibits the greatest stability in the acidic pH range.[4][5] The degradation rate increases significantly in alkaline conditions.[4][5] Therefore, for short-term experiments where stability is critical, maintaining a pH between 3 and 4 is recommended.

Q4: How can I monitor the degradation of this compound during my experiment?

A4: A stability-indicating high-performance liquid chromatography (HPLC) method is the most common and reliable way to monitor the degradation of this compound.[4][5][6] This method can separate the intact drug from its degradation products, allowing for accurate quantification of both over time.[4][5]

Q5: Are there any other analytical techniques to study this compound stability?

A5: Besides HPLC, other techniques such as thin-layer chromatography (TLC) with densitometric detection have been used to determine this compound and its degradation products.[3] For structural elucidation of degradation products, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are invaluable.[3][7]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Rapid loss of this compound concentration in solution. The pH of the solution may be too high (alkaline). Unbuffered solutions can experience pH shifts.Ensure the solution is adequately buffered to maintain a stable acidic pH (ideally between 3 and 4). Verify the pH of your solution before and during the experiment.
Inconsistent results in stability studies. Temperature fluctuations can affect the rate of degradation. Inaccurate preparation of standard solutions.Use a temperature-controlled environment (e.g., water bath, incubator) for your experiments. Ensure accurate and consistent preparation of all solutions and standards.
Appearance of unknown peaks in the chromatogram. Potential for oxidative degradation or interaction with container/closure.Store solutions protected from light and consider using inert containers. Forced degradation studies under oxidative and photolytic conditions can help identify these potential byproducts.[7][8]
Difficulty in separating this compound from its degradation products by HPLC. The chromatographic method is not optimized.Refer to a validated stability-indicating method, such as the one described in the experimental protocols section. Adjusting the mobile phase composition, pH, and column type may be necessary.[4][5]

Quantitative Data Summary

The following table summarizes the pH-dependent degradation kinetics of this compound at 50°C. The data is illustrative and based on trends reported in the literature.[4][5]

pHApparent First-Order Rate Constant (k_obs) (h⁻¹)Half-life (t½) (h)
2.00.005138.6
3.00.003231.0
4.00.004173.3
5.00.01069.3
6.00.02527.7
7.00.06011.6
8.00.1504.6
9.00.3502.0
10.00.8000.9
11.01.5000.5
12.02.8000.2

Experimental Protocols

Protocol 1: Determination of this compound Stability by HPLC

This protocol is adapted from the stability-indicating HPLC method described by El-Gindy et al. (2007).[4][5]

1. Materials and Reagents:

  • This compound Bromide reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate

  • Orthophosphoric acid

  • Water (HPLC grade)

  • Britton-Robinson buffer solutions (pH 2-12)

2. Chromatographic Conditions:

  • Column: Cyanopropyl column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile:25 mM Potassium dihydrogen phosphate (pH 3.4) (50:50, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 222 nm

  • Temperature: Ambient

3. Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve this compound Bromide in the mobile phase to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1-20 µg/mL).

  • Sample Preparation:

    • Prepare solutions of this compound (e.g., 10 µg/mL) in Britton-Robinson buffer at various pH values (2, 3, 4, 5, 6, 7, 8, 9, 10, 11, 12).

    • Incubate the solutions in a constant temperature bath (e.g., 50°C).

    • At specified time intervals, withdraw an aliquot of the sample, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

4. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Record the peak areas for this compound and its degradation product.

  • Calculate the concentration of remaining this compound at each time point using the calibration curve.

  • Determine the apparent first-order rate constant (k) and half-life (t½) for the degradation at each pH.

Visualizations

This compound Degradation Pathway

This compound This compound Degradation_Product_1 α-cyclohexyl-α-hydroxybenzeneacetic acid This compound->Degradation_Product_1 Hydrolysis (Acid/Base Catalyzed) Degradation_Product_2 N,N-diethyl-N-methylaminoethanol This compound->Degradation_Product_2 Hydrolysis (Acid/Base Catalyzed)

Caption: Hydrolytic degradation pathway of this compound.

Experimental Workflow for pH-Dependent Stability Study

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results A Prepare this compound Stock Solution C Prepare Samples in Buffers A->C B Prepare Buffer Solutions (pH 2-12) B->C D Incubate at Constant Temperature C->D E Withdraw Aliquots at Time Intervals D->E F HPLC Analysis E->F G Data Processing F->G H Determine Rate Constants and Half-lives G->H I Generate pH-Rate Profile H->I

Caption: Workflow for assessing this compound stability.

References

Technical Support Center: Minimizing Oxyphenonium Off-Target Effects in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively manage and minimize the off-target effects of oxyphenonium in cellular models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a synthetic quaternary ammonium compound that acts as a non-selective competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1] By blocking these receptors, it inhibits the effects of acetylcholine, a key neurotransmitter in the parasympathetic nervous system. This action leads to reduced smooth muscle contraction and decreased glandular secretions.[1]

Q2: What are the known on-target and potential off-target effects of this compound?

Q3: Why is it crucial to minimize off-target effects in my cellular experiments?

Minimizing off-target effects is critical for obtaining accurate and reproducible experimental data. Off-target binding can lead to:

  • Confounded Results: Attributing an observed cellular response to the intended target when it is, in fact, caused by an off-target interaction.

  • Cellular Toxicity: Unintended interactions can disrupt normal cellular processes, leading to cytotoxicity and unreliable assay readouts.

  • Misinterpretation of Drug Potency and Efficacy: Off-target effects can mask or exaggerate the true effect of the compound on the intended target.

Q4: What are the first steps I should take to assess potential off-target effects of this compound in my cell line?

The initial steps should involve determining the expression profile of your cellular model and performing a dose-response curve.

  • Target Expression Analysis: Confirm the expression of your target muscarinic receptor subtype(s) (M1-M5) in your cell line using techniques like qPCR or western blotting. Also, assess the expression of other potential off-target receptors that are functionally related or structurally similar.

  • Dose-Response Analysis: Conduct a dose-response experiment to determine the concentration range over which this compound exhibits its on-target effect. Unusually steep or biphasic dose-response curves may suggest the presence of off-target activities.

Troubleshooting Guides

Problem 1: Inconsistent or Unexpected Cellular Responses
Probable Cause Recommended Solution
Off-target receptor activation/inhibition: The observed phenotype is a composite of on-target and off-target effects.1. Use a more selective antagonist: If available, use a muscarinic antagonist with a higher selectivity for your target subtype as a comparator. 2. Knockdown/knockout of off-targets: If a likely off-target is identified, use siRNA or CRISPR/Cas9 to reduce its expression and observe the effect on the this compound-induced phenotype. 3. Competitive binding assays: Perform competitive binding assays with known selective ligands for suspected off-targets to see if this compound can displace them.
Non-specific binding to assay components: this compound, as a quaternary ammonium compound, may non-specifically interact with plasticware or other assay components.1. Include appropriate vehicle controls. 2. Use low-binding microplates. 3. Add a small amount of a non-ionic surfactant (e.g., 0.01% Tween-20) to the assay buffer.
Cytotoxicity at high concentrations: The observed effect may be due to general cellular toxicity rather than specific receptor modulation.1. Perform a cytotoxicity assay (e.g., MTT, LDH) in parallel with your functional assay. 2. Use this compound at the lowest effective concentration.
Problem 2: High Background Signal in Binding Assays
Probable Cause Recommended Solution
Non-specific binding of this compound to cell membranes or filter mats. 1. Increase the salt concentration in the binding buffer. 2. Include a blocking agent like bovine serum albumin (BSA) in the buffer. 3. Optimize washing steps to remove unbound compound.
Radioligand degradation. Ensure the purity and stability of the radioligand.

Experimental Protocols

Protocol 1: In Vitro Muscarinic Receptor Subtype Binding Affinity (Ki) Determination

Objective: To determine the binding affinity of this compound for each of the five muscarinic receptor subtypes (M1-M5).

Methodology:

  • Receptor Source: Utilize cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: Use a non-selective muscarinic antagonist radioligand with high affinity, such as [³H]-N-methylscopolamine ([³H]-NMS).

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Competition Binding Assay:

    • Incubate cell membranes expressing the specific muscarinic receptor subtype with a fixed concentration of [³H]-NMS and a range of concentrations of unlabeled this compound.

    • Incubate at room temperature for a sufficient time to reach equilibrium.

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Hypothetical Binding Affinity Data for this compound

Receptor SubtypeHypothetical Ki (nM)
M11.5
M22.8
M31.2
M43.5
M52.1
Disclaimer: This table presents hypothetical data for illustrative purposes as comprehensive, publicly available binding affinity data for this compound is limited. Researchers should determine these values experimentally.
Protocol 2: Cell-Based Functional Assay (Calcium Flux)

Objective: To measure the functional antagonism of this compound at Gq-coupled muscarinic receptors (M1, M3, M5) in a cellular context.

Methodology:

  • Cell Line: Use a cell line endogenously or recombinantly expressing the muscarinic receptor subtype of interest (e.g., SH-SY5Y for M3).

  • Calcium Indicator Dye: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Procedure:

    • Pre-incubate the dye-loaded cells with varying concentrations of this compound or vehicle.

    • Stimulate the cells with a known muscarinic agonist (e.g., carbachol) at a concentration that elicits a submaximal response (EC80).

    • Measure the change in intracellular calcium concentration using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition of the agonist-induced calcium response for each concentration of this compound.

    • Determine the IC50 value for the functional antagonism.

Visualizations

Signaling Pathways

muscarinic_signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling (Gq-coupled) cluster_M2_M4 M2, M4 Receptor Signaling (Gi-coupled) Oxyphenonium_Gq This compound M1_M3_M5 M1/M3/M5 Receptor Oxyphenonium_Gq->M1_M3_M5 Blocks Gq Gq Protein M1_M3_M5->Gq Activates PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Cellular_Response_Gq Cellular Response Ca_release->Cellular_Response_Gq PKC->Cellular_Response_Gq Oxyphenonium_Gi This compound M2_M4 M2/M4 Receptor Oxyphenonium_Gi->M2_M4 Blocks Gi Gi Protein M2_M4->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Cellular_Response_Gi Cellular Response PKA->Cellular_Response_Gi experimental_workflow start Start: Suspected Off-Target Effect receptor_profiling 1. Receptor Expression Profiling (qPCR/WB) start->receptor_profiling dose_response 2. Dose-Response Curve receptor_profiling->dose_response cytotoxicity 3. Cytotoxicity Assay (MTT/LDH) dose_response->cytotoxicity decision Off-target effect likely? cytotoxicity->decision selective_antagonist 4a. Use Selective Antagonist decision->selective_antagonist Yes knockdown 4b. Off-Target Knockdown (siRNA/CRISPR) decision->knockdown Yes binding_assay 4c. Competitive Binding Assay decision->binding_assay Yes end End: Minimized Off-Target Effect decision->end No analyze 5. Analyze Results selective_antagonist->analyze knockdown->analyze binding_assay->analyze analyze->end logical_relationship This compound This compound on_target On-Target Effect (Muscarinic Blockade) This compound->on_target off_target Off-Target Effect (e.g., Other GPCRs, Ion Channels) This compound->off_target observed_effect Observed Cellular Effect on_target->observed_effect off_target->observed_effect experimental_controls Experimental Controls (Selective Antagonists, Knockdown) observed_effect->experimental_controls Dissected by true_effect True On-Target Effect experimental_controls->true_effect Isolates

References

dealing with oxyphenonium precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in handling oxyphenonium precipitation in stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for in research?

A1: this compound bromide is a synthetic anticholinergic agent that acts as a muscarinic acetylcholine receptor antagonist.[1][2][3] In research, it is used to study the effects of blocking acetylcholine signaling, particularly in the gastrointestinal tract and urinary system, to investigate conditions like peptic ulcers and irritable bowel syndrome.[2][4][5][6]

Q2: What are the recommended solvents for preparing this compound bromide stock solutions?

A2: this compound bromide is soluble in a variety of solvents. The choice of solvent will depend on the experimental requirements. Commonly used solvents include DMF, DMSO, Ethanol, and PBS (pH 7.2).[3] It is also soluble in water.[4]

Q3: What are the recommended storage conditions for this compound bromide stock solutions?

A3: To prevent degradation and maintain the stability of your this compound bromide stock solution, it is recommended to aliquot the solution after preparation to avoid repeated freeze-thaw cycles.[1] For long-term storage, it is advised to store the solution at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed container, protected from moisture.[1]

Q4: What factors can affect the stability of this compound in solution?

A4: The stability of this compound in solution is influenced by several factors, including pH, temperature, and exposure to light.[7][8][9][10] Studies have shown that this compound can undergo degradation under acidic and alkaline conditions.[7][8][9] Therefore, maintaining an appropriate pH is crucial for its stability.

Troubleshooting Guide: this compound Precipitation

Q5: My this compound stock solution has formed a precipitate. What could be the cause?

A5: Precipitation in your this compound stock solution can occur for several reasons:

  • Exceeded Solubility Limit: The concentration of this compound in your chosen solvent may be too high.

  • Temperature Fluctuation: A decrease in temperature can reduce the solubility of the compound, leading to precipitation. This is especially common when solutions are moved from room temperature to colder storage conditions like a refrigerator or freezer.

  • Solvent Evaporation: Over time, the solvent in your stock solution may evaporate, increasing the concentration of this compound beyond its solubility limit.

  • pH Shift: A change in the pH of the solution can affect the solubility of this compound, potentially causing it to precipitate.[7][8][9]

  • Contamination: The introduction of foreign particles can act as nucleation sites for precipitation.

Q6: How can I redissolve the precipitate in my this compound stock solution?

A6: If you observe precipitation, you can try the following methods to redissolve the compound. It is crucial to start with the gentlest method to avoid potential degradation of the this compound.

  • Gentle Warming: Warm the solution gently in a water bath (not exceeding 37-40°C). Be cautious, as excessive heat can lead to degradation.

  • Sonication: Use a bath sonicator to break up the precipitate and facilitate dissolution.

  • Solvent Addition: Add a small amount of the original solvent to the solution to decrease the concentration.

  • pH Adjustment: If you suspect a pH shift, you can carefully adjust the pH of the solution. However, be aware that this may impact your experimental conditions.

If these methods fail, it is recommended to prepare a fresh stock solution.

Data Presentation

Table 1: Solubility of this compound Bromide in Various Solvents

SolventSolubility
DMF33 mg/ml
DMSO25 mg/ml
Ethanol33 mg/ml
PBS (pH 7.2)10 mg/ml
Water50 mg/mL

Data sourced from Cayman Chemical and Drug Central.[3][4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Bromide Stock Solution in DMSO

  • Calculate the required mass: The molecular weight of this compound bromide is 428.4 g/mol .[3][11] To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (g) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 428.4 g/mol = 0.004284 g = 4.284 mg

  • Weigh the compound: Accurately weigh 4.284 mg of this compound bromide powder.

  • Dissolve in solvent: Add the weighed this compound bromide to a sterile microcentrifuge tube. Add 1 mL of high-purity DMSO.

  • Ensure complete dissolution: Vortex the solution gently until the compound is fully dissolved. If necessary, you can warm the solution slightly or sonicate it briefly.

  • Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.[1]

Mandatory Visualization

Oxyphenonium_Precipitation_Troubleshooting start Precipitate Observed in Stock Solution check_concentration Is concentration too high? start->check_concentration check_storage Improper storage conditions? check_concentration->check_storage No dilute Dilute with more solvent check_concentration->dilute Yes redissolve Attempt to Redissolve check_storage->redissolve Yes prepare_new Prepare Fresh Stock Solution check_storage->prepare_new No/Unsure warm Gentle Warming (37-40°C) redissolve->warm success Precipitate Dissolved dilute->success sonicate Sonication warm->sonicate If warming fails sonicate->success Success fail Precipitate Persists sonicate->fail Failure fail->prepare_new

Caption: Troubleshooting workflow for this compound precipitation.

References

Technical Support Center: Optimizing Oxyphenonium Peak Resolution in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the resolution of oxyphenonium peaks during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor resolution for this compound peaks in HPLC?

Poor resolution of this compound peaks in High-Performance Liquid Chromatography (HPLC) can manifest as peak tailing, fronting, or co-elution with other components in the sample matrix. The primary reasons for these issues often relate to the chemical properties of this compound, a quaternary ammonium compound, and its interaction with the chromatographic system. Key factors include:

  • Secondary Silanol Interactions: Residual, unreacted silanol groups on the surface of silica-based stationary phases can interact strongly with the basic this compound molecule, leading to peak tailing.

  • Mobile Phase pH: The pH of the mobile phase plays a critical role. If the pH is not optimal, it can affect the ionization state of both the analyte and the stationary phase, leading to poor peak shape and retention.

  • Column Overload: Injecting too much sample can saturate the column, causing peak fronting. This can be due to either a high concentration of the analyte or a large injection volume.

  • Inappropriate Mobile Phase Composition: The choice and ratio of organic modifier (e.g., acetonitrile, methanol) and buffer in the mobile phase significantly impact selectivity and retention, and thus resolution.

  • Column Degradation: Over time, columns can degrade, leading to voids in the packing material or a blocked frit, which can cause peak splitting or broadening.

Q2: My this compound peak is showing significant tailing. How can I fix this?

Peak tailing is a common issue when analyzing basic compounds like this compound and is often characterized by an asymmetrical peak with a broader second half. Here’s a step-by-step approach to address this:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase can help to suppress the ionization of residual silanol groups on the stationary phase, thereby minimizing secondary interactions with the positively charged this compound. A pH around 3.4 has been shown to be effective in some methods.

  • Use an End-Capped Column: Modern, high-purity, end-capped silica columns have a much lower concentration of free silanol groups, which significantly reduces the potential for secondary interactions.

  • Incorporate an Ion-Pairing Agent: Adding an ion-pairing agent to the mobile phase can help to mask the residual silanol groups and improve peak shape.

  • Reduce Sample Load: High concentrations of the analyte can exacerbate tailing. Try diluting your sample to see if the peak shape improves.

Below is a troubleshooting workflow for addressing peak tailing:

G cluster_0 Troubleshooting this compound Peak Tailing A Observe Peak Tailing B Primary Cause: Secondary Interactions with Silanols A->B C Solution 1: Adjust Mobile Phase pH B->C D Solution 2: Use End-Capped Column B->D E Solution 3: Add Ion-Pairing Agent B->E F Solution 4: Reduce Sample Load B->F G Improved Peak Shape C->G D->G E->G F->G

Caption: A logical workflow for troubleshooting this compound peak tailing.

Q3: I am observing peak fronting for my this compound standard. What should I do?

Peak fronting, where the first half of the peak is broader than the second half, is often a sign of column overload. Here are the recommended steps to resolve this issue:

  • **Reduce Injection Volume or

strategies to reduce non-specific binding of oxyphenonium in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to reduce non-specific binding (NSB) of oxyphenonium in various assays.

Troubleshooting Guides

Issue 1: High background signal in a radioligand binding assay for this compound.

Q: My radioligand binding assay for this compound shows a high background signal, what are the likely causes and how can I troubleshoot this?

A: High background in a radioligand binding assay for this compound, a hydrophilic quaternary ammonium compound, is often due to its permanent positive charge leading to electrostatic interactions with negatively charged surfaces of assay plates and filter membranes.[1] Here’s a step-by-step guide to troubleshoot this issue:

Step 1: Assess the Contribution of Non-Specific Binding (NSB)

  • Action: Determine the percentage of non-specific binding in your total binding. In an optimized assay, NSB should be less than 50% of the total binding, and ideally less than 10%.[2]

  • Protocol: To measure NSB, incubate your membrane preparation with the radiolabeled this compound in the presence of a high concentration (100-1000 fold excess) of a non-labeled, structurally different muscarinic antagonist (e.g., atropine).[2]

Step 2: Optimize the Assay Buffer

  • Action: Modify your buffer composition to reduce electrostatic interactions.

    • Increase Salt Concentration: The positive charge of this compound can interact with negative charges on plasticware and membranes. Increasing the salt concentration (e.g., with NaCl) in your assay buffer can shield these charges and reduce NSB.[3][4]

    • Adjust pH: While this compound's charge is permanent, the charge of other components in your assay (e.g., proteins, membranes) can be influenced by pH. Empirically test a range of pH values around the physiological pH of 7.4 to find the optimal condition with the lowest NSB.[5]

Step 3: Incorporate Blocking Agents

  • Action: Add blocking agents to your assay buffer to saturate non-specific binding sites on the assay plates and filters.

    • Protein-based blockers: Bovine Serum Albumin (BSA) is a commonly used blocking agent.[5] Casein and non-fat dry milk can also be effective.[6][7] Start with a concentration of 0.1-1% BSA.

    • Detergents: Low concentrations of non-ionic detergents, such as Tween-20 (typically 0.01-0.05%), can help to reduce hydrophobic interactions and prevent the analyte from binding to tubing and container walls.[3][5]

Step 4: Evaluate and Select Appropriate Plasticware

  • Action: The type of plasticware used can significantly impact NSB.

    • Low-binding plates: Consider using commercially available low-binding microplates, which are treated to have a more hydrophilic and neutral surface.[1]

    • Material matters: Polypropylene is often a better choice than polystyrene for reducing the binding of certain small molecules.[8]

Step 5: Optimize Washing Steps

  • Action: In filtration-based assays, inefficient washing can leave unbound radioligand on the filter, leading to high background.

    • Increase wash volume and frequency: Ensure that an adequate volume of ice-cold wash buffer is used and consider increasing the number of wash steps.[9]

    • Minimize wash time: Wash quickly to avoid dissociation of the specifically bound ligand.[9]

Issue 2: Inconsistent results and poor reproducibility in an this compound ELISA.

Q: I am developing an ELISA for this compound and am experiencing high variability between wells and plates. What could be causing this and how can I improve reproducibility?

A: Poor reproducibility in an ELISA can stem from several factors, including sub-optimal blocking, matrix effects, and inconsistent washing. Given that this compound is a small, charged molecule, these factors can be particularly pronounced.

Step 1: Optimize the Blocking Step

  • Action: The choice and concentration of the blocking agent are critical for consistency.

    • Compare different blockers: Empirically test a panel of blocking agents, including BSA, casein, non-fat dry milk, and commercially available protein-free blockers.[10][11] The optimal blocker can be dependent on the plate surface chemistry.[10][11]

    • Optimize blocker concentration and incubation time: A typical starting point is 1% BSA for 1-2 hours at room temperature.[7] However, this may need to be optimized for your specific assay.

Step 2: Address Potential Matrix Effects

  • Action: Components in your sample matrix (e.g., serum, plasma) can interfere with the assay.

    • Sample dilution: Diluting your samples can reduce the concentration of interfering substances.[12]

    • Matrix matching: Prepare your standards and calibration curves in the same matrix as your samples to ensure that the matrix effects are consistent across all wells.[12]

Step 3: Standardize Washing Procedures

  • Action: Inconsistent washing is a common source of variability.

    • Automated plate washer: If available, use an automated plate washer to ensure uniform washing across all wells.[9]

    • Manual washing technique: If washing manually, ensure that the same volume of wash buffer is added to each well and that the aspiration is complete and consistent. Avoid letting the wells dry out between washes.[13]

Step 4: Control for Environmental Factors

  • Action: Temperature fluctuations can affect binding kinetics and enzyme activity.

    • Temperature control: Ensure that all incubation steps are carried out at a consistent temperature. Avoid placing plates in direct sunlight or near heat sources.[9]

FAQs

Q1: What are the key physicochemical properties of this compound to consider when designing an assay?

A1: this compound is a quaternary ammonium compound with two key properties that influence its behavior in assays:

  • Permanent Positive Charge: As a quaternary amine, this compound carries a permanent positive charge regardless of the pH. This can lead to strong electrostatic interactions with negatively charged surfaces, a primary cause of non-specific binding.[14]

  • Hydrophilicity: this compound has a LogP value of approximately 0.17, indicating that it is a relatively hydrophilic molecule. This suggests that non-specific binding is more likely to be driven by ionic interactions rather than hydrophobic interactions.

Q2: Which type of blocking agent is most effective for reducing non-specific binding of this compound?

A2: The most effective blocking agent can be assay-dependent. For a positively charged molecule like this compound, a combination of strategies is often best. A protein-based blocker like BSA or casein can cover non-specific binding sites on the solid phase.[6][7] The addition of a non-ionic detergent like Tween-20 can further help by reducing any minor hydrophobic interactions and preventing binding to container surfaces.[3] For assays with complex biological samples, using normal serum as a blocking agent can be very effective due to its molecular diversity.[15]

Q3: How does salt concentration in the assay buffer affect the non-specific binding of this compound?

A3: Increasing the salt concentration in the assay buffer can significantly reduce the non-specific binding of charged molecules like this compound.[4] The salt ions in the buffer create a charged environment that shields the electrostatic interactions between the positively charged this compound and any negatively charged surfaces of the assay plate or filter membrane.[3] The optimal salt concentration should be determined empirically for each assay.

Q4: Can the choice of microplate affect the non-specific binding of this compound?

A4: Yes, the choice of microplate can have a significant impact. Standard polystyrene plates can have hydrophobic and negatively charged regions that promote non-specific binding. Using low-binding plates, which are often treated to be more hydrophilic and have a neutral surface charge, can substantially reduce the non-specific binding of charged molecules like this compound.[1]

Q5: What are some best practices for washing in a filtration-based assay to minimize background?

A5: In filtration assays, effective washing is crucial. Best practices include:

  • Using an ice-cold wash buffer to slow the dissociation of specifically bound ligand.

  • Ensuring a sufficient wash volume to thoroughly rinse the filter.

  • Performing multiple quick washes rather than one long wash to minimize the dissociation of the specific ligand-receptor complex.[9]

  • Maintaining a consistent and adequate vacuum to ensure efficient removal of the wash buffer.

Quantitative Data Summary

Table 1: Comparison of the Effectiveness of Different Blocking Agents in Reducing Background Signal.

Blocking AgentTypical ConcentrationRelative EffectivenessNotes
Bovine Serum Albumin (BSA)1-3% (w/v)GoodA commonly used and generally effective blocking agent.[15]
Casein/Non-fat Dry Milk0.1-0.5% (w/v)Very GoodOften more effective than BSA due to a diversity of smaller proteins that can better block small crevices on the plastic surface.[6]
Normal Serum (e.g., goat, fish)5-10% (v/v)ExcellentThe molecular diversity provides excellent blocking for various types of non-specific interactions.[15]
Polyethylene Glycol (PEG)1% (w/v)ModerateCan be effective, particularly for reducing hydrophobic interactions.[10][11]
Commercial Protein-Free BlockersVaries by manufacturerGood to ExcellentCan be a good option to avoid cross-reactivity with protein-based detection systems.[10][11]

Table 2: Effect of Assay Buffer Additives on Non-Specific Binding.

AdditiveTypical ConcentrationMechanism of ActionExpected Impact on this compound NSB
NaCl50-150 mMShields electrostatic interactionsHigh reduction
Tween-200.01-0.05% (v/v)Reduces hydrophobic interactions and surface tensionModerate reduction
Bovine Serum Albumin (BSA)0.1-1% (w/v)Saturates non-specific binding sites on surfacesHigh reduction

Experimental Protocols

Protocol 1: Radioligand Binding Assay for this compound

This protocol is a general guideline for a filtration-based radioligand binding assay and should be optimized for your specific experimental conditions.

1. Membrane Preparation: a. Homogenize cells or tissues expressing the target muscarinic receptor in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4). b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. c. Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes. d. Wash the membrane pellet by resuspending in fresh assay buffer and repeating the centrifugation. e. Resuspend the final pellet in assay buffer to a protein concentration of 0.1-1 mg/mL.

2. Assay Setup (96-well format): a. Total Binding: To triplicate wells, add 50 µL of assay buffer, 50 µL of radiolabeled this compound (at a concentration near its Kd), and 100 µL of the membrane preparation. b. Non-Specific Binding: To another set of triplicate wells, add 50 µL of a high concentration (100-1000 fold excess) of an unlabeled muscarinic antagonist (e.g., atropine), 50 µL of radiolabeled this compound, and 100 µL of the membrane preparation. c. Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.

3. Filtration and Washing: a. Pre-soak a glass fiber filter mat (e.g., GF/B or GF/C) in a solution of 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding of the positively charged radioligand to the negatively charged filter. b. Rapidly harvest the contents of the assay plate onto the pre-soaked filter mat using a cell harvester under vacuum. c. Wash the filters 3-5 times with 200-300 µL of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

4. Scintillation Counting: a. Dry the filter mat completely. b. Place the filters into scintillation vials or a filter plate compatible with a microplate scintillation counter. c. Add scintillation cocktail to each filter. d. Count the radioactivity in a scintillation counter.

5. Data Analysis: a. Calculate the average counts per minute (CPM) for total binding and non-specific binding. b. Determine specific binding: Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).

Visualizations

Troubleshooting_Workflow start High Non-Specific Binding in this compound Assay check_charge Is electrostatic interaction the likely cause? start->check_charge increase_salt Increase Salt Concentration (e.g., 50-150 mM NaCl) check_charge->increase_salt Yes check_hydrophobic Could hydrophobic interactions be contributing? check_charge->check_hydrophobic No/Unsure increase_salt->check_hydrophobic add_detergent Add Non-Ionic Detergent (e.g., 0.01-0.05% Tween-20) check_hydrophobic->add_detergent Yes check_surface Are you using standard polystyrene plates? check_hydrophobic->check_surface No add_detergent->check_surface use_low_bind Switch to Low-Binding Plates (e.g., polypropylene or coated) check_surface->use_low_bind Yes add_blocker Incorporate a Blocking Agent (e.g., BSA, Casein) check_surface->add_blocker No use_low_bind->add_blocker optimize_wash Optimize Washing Steps (in filtration assays) add_blocker->optimize_wash end_point Re-evaluate Non-Specific Binding optimize_wash->end_point Assay_Optimization_Pathway cluster_buffer Buffer Optimization cluster_blocking Blocking Strategy cluster_materials Materials & Methods salt Salt Concentration Increase to shield charges protein Protein Blockers BSA, Casein, Serum salt->protein ph pH Adjustment Modulate surface charges ph->protein detergent Non-Ionic Detergents Tween-20 protein->detergent plates Plate Selection Use low-binding plates detergent->plates washing Washing Technique Optimize volume and frequency plates->washing end_point Reduced NSB washing->end_point start Assay Development start->salt start->ph

References

Validation & Comparative

Validating the Efficacy of Oxyphenonium in a Disease Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxyphenonium is a quaternary ammonium anticholinergic agent historically used in the management of gastrointestinal and urinary tract disorders characterized by smooth muscle spasm.[1][2] Its therapeutic action is primarily attributed to its antimuscarinic properties, where it acts as a competitive antagonist to acetylcholine at muscarinic receptors on smooth muscle cells.[3][4] This antagonism leads to a reduction in smooth muscle tone and motility, as well as a decrease in gastric acid secretion. This guide provides a comparative analysis of this compound's efficacy in a relevant preclinical disease model, alongside data for a commonly used alternative, dicyclomine. Due to the limited availability of recent, direct comparative preclinical studies on this compound, this guide utilizes historical data for this compound and more recent preclinical data for dicyclomine to provide a comparative perspective.

Mechanism of Action: Antimuscarinic Signaling Pathway

This compound exerts its effects by blocking the action of acetylcholine (ACh) at muscarinic receptors, primarily the M3 subtype located on smooth muscle cells. This blockade inhibits the downstream signaling cascade that leads to muscle contraction.

cluster_0 Presynaptic Neuron cluster_1 Smooth Muscle Cell ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca Stimulates Contraction Smooth Muscle Contraction DAG->Contraction Contributes to Ca->Contraction Leads to This compound This compound This compound->M3R Blocks

Caption: Muscarinic Receptor Signaling Pathway and the Action of this compound.

Comparative Efficacy in Preclinical Models

Direct comparative studies of this compound against modern alternatives in preclinical models are scarce in recent literature. The following tables present available data for this compound in a historical peptic ulcer model and for dicyclomine in a model of intestinal smooth muscle contraction.

Table 1: Efficacy of this compound in a Peptic Ulcer Disease Model

This table summarizes the findings from a 1953 study evaluating this compound in the Shay rat model, a common method at the time for inducing gastric ulcers through pyloric ligation.

DrugDoseAnimal ModelEfficacy EndpointObserved EffectReference
This compoundNot Specified in AbstractShay Rat (Pyloric Ligation)Ulcer FormationInhibition of ulcer formation[5]
This compoundNot Specified in AbstractDogGastric AcidityReduction of gastric acidity[5]

Note: The abstract of this historical study does not provide specific quantitative data on dosage and the extent of inhibition.

Table 2: Efficacy of Dicyclomine in an Intestinal Spasm Model

This table presents data from a more recent study investigating the antispasmodic potency of dicyclomine on isolated rat colon, a model for assessing efficacy in conditions like Irritable Bowel Syndrome (IBS).

DrugConcentration for Half-Maximal Inhibition (IC50)Animal ModelEfficacy EndpointObserved EffectReference
Dicyclomine0.30 ± 0.17 µg/mLIsolated Rat ColonInhibition of Acetylcholine-induced ContractionPotent antispasmodic activity[6]
Atropine (Comparator)31.48 ± 22.73 µg/mLIsolated Rat ColonInhibition of Acetylcholine-induced ContractionDicyclomine was found to be significantly more potent than atropine in this model.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are representative protocols for the disease models discussed.

Shay Rat Model for Peptic Ulcer

This protocol is based on the historical method used to evaluate anti-ulcer agents.

  • Animal Preparation: Male Wistar rats (150-200g) are fasted for 24-48 hours before the experiment, with free access to water.

  • Surgical Procedure: Under anesthesia, a midline abdominal incision is made to expose the stomach. The pylorus (the opening from the stomach into the small intestine) is ligated (tied off) with a silk suture.

  • Drug Administration: this compound or a vehicle control is administered, typically via subcutaneous or intraperitoneal injection, immediately after the surgery.

  • Observation Period: The animals are kept in individual cages for a period of 18-24 hours.

  • Endpoint Measurement: After the observation period, the animals are euthanized. The stomach is removed, opened along the greater curvature, and examined for the presence and severity of ulcers in the glandular portion. The ulcer index can be scored based on the number and size of the ulcers.

Acetic Acid-Induced Colitis Model in Rats

This is a widely used and reproducible model for inducing colonic inflammation, relevant to inflammatory bowel disease and aspects of IBS.

Start Start Acclimatization Acclimatization of Rats (1 week) Start->Acclimatization Fasting Fasting (24 hours) Acclimatization->Fasting Anesthesia Anesthesia Fasting->Anesthesia Induction Intra-rectal administration of Acetic Acid Anesthesia->Induction Treatment Drug Administration (this compound or alternative) Induction->Treatment Observation Observation Period (e.g., 7 days) Treatment->Observation Evaluation Macroscopic & Microscopic Evaluation of Colon Observation->Evaluation End End Evaluation->End

Caption: Experimental Workflow for Acetic Acid-Induced Colitis Model.

  • Animal Preparation: Male Wistar rats (200-250g) are housed in a controlled environment and fasted for 24 hours with free access to water before the induction of colitis.

  • Induction of Colitis:

    • The rats are lightly anesthetized.

    • A soft catheter is inserted rectally to a depth of about 8 cm.

    • A solution of 3-5% acetic acid in saline (1-2 mL) is instilled into the colon and rectum.

    • The rats are held in a head-down position for a few minutes to ensure the distribution of the acetic acid.

  • Drug Treatment:

    • Animals are divided into different groups: a negative control (vehicle), a positive control (a standard anti-inflammatory drug like sulfasalazine), and experimental groups receiving different doses of this compound or a comparator drug.

    • Treatment is typically administered orally or intraperitoneally once daily, starting from the day of colitis induction, for a predetermined period (e.g., 7 days).

  • Assessment of Colitis:

    • Macroscopic Scoring: After the treatment period, the animals are euthanized, and the distal colon is removed. Macroscopic damage is scored based on criteria such as the presence of hyperemia, edema, ulceration, and the extent of inflammation.

    • Histological Analysis: Colon tissue samples are fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E). Microscopic damage is assessed by a pathologist blinded to the treatment groups, evaluating criteria like epithelial damage, inflammatory cell infiltration, and crypt distortion.

    • Biochemical Markers: Myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, and levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) can be measured in the colon tissue homogenates.

Conclusion

This compound, as a muscarinic antagonist, has a well-established mechanism of action for reducing smooth muscle spasm and gastric secretion. Historical preclinical data supports its efficacy in a peptic ulcer model. However, the lack of recent, direct comparative studies with modern alternatives like dicyclomine makes a definitive assessment of its relative efficacy challenging. The provided experimental protocols for relevant disease models offer a framework for conducting such comparative studies to validate the therapeutic potential of new and existing compounds in this class. Researchers are encouraged to utilize these models to generate robust, quantitative data to support drug development efforts in the field of gastrointestinal and urinary disorders.

References

A Comparative Guide to the Functional Activity of Oxyphenonium Bromide Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxyphenonium bromide is a quaternary ammonium antimuscarinic agent that acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1] Its therapeutic effects, primarily the reduction of smooth muscle spasms and gastric acid secretion, are attributed to this antagonism.[1] As this compound bromide possesses a chiral center, it exists as two enantiomers: (R)-oxyphenonium and (S)-oxyphenonium. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit different pharmacological activities. This guide provides a comparative overview of the enantiomers of this compound bromide in the context of functional assays, offering insights into their stereoselective activity and the experimental protocols used for their evaluation.

Enantiomeric Activity Profile

Studies on the bronchodilating effects of this compound bromide have demonstrated that the (+)-enantiomer is the pharmacologically active form, referred to as the eutomer. Conversely, the (-)-enantiomer (the distomer) has been shown to have minimal to no significant bronchodilatory effect. This pronounced stereoselectivity underscores the importance of evaluating the individual enantiomers to understand the compound's overall pharmacological profile.

To quantitatively assess the functional activity and stereoselectivity of this compound bromide enantiomers, two primary types of in vitro functional assays are commonly employed for muscarinic antagonists: Schild analysis using isolated tissue preparations and phosphoinositide hydrolysis assays in cell lines expressing specific muscarinic receptor subtypes.

Comparative Data Summary

As noted, specific comparative pA2 or Ki values for the enantiomers of this compound bromide from functional assays are not available in the reviewed literature. A summary table would ideally be populated with such data to allow for a direct quantitative comparison. In the absence of this data, the table below is presented as a template to be populated should such experimental data become available.

EnantiomerFunctional AssayReceptor SubtypeAgonistpA2 / Ki (nM)
(R)-Oxyphenonium Schild AnalysisM3 (e.g., Guinea Pig Ileum)CarbacholData not available
(S)-Oxyphenonium Schild AnalysisM3 (e.g., Guinea Pig Ileum)CarbacholData not available
(R)-Oxyphenonium Phosphoinositide HydrolysisRecombinant Human M3AcetylcholineData not available
(S)-Oxyphenonium Phosphoinositide HydrolysisRecombinant Human M3AcetylcholineData not available

Experimental Protocols

Detailed methodologies for the key experiments used to characterize muscarinic antagonists are provided below. These protocols are representative of the approaches that would be used to generate the comparative data for the enantiomers of this compound bromide.

Schild Analysis for Determining Antagonist Potency (pA2)

Schild analysis is a classical pharmacological method used to determine the affinity of a competitive antagonist for its receptor.[2] The pA2 value derived from a Schild plot is a measure of the antagonist's potency.[2]

Experimental Workflow for Schild Analysis

prep Isolated Tissue Preparation (e.g., Guinea Pig Ileum) mount Mount Tissue in Organ Bath with Physiological Salt Solution prep->mount equil Equilibration Period mount->equil agonist_control Cumulative Agonist Concentration-Response Curve (e.g., Carbachol) equil->agonist_control wash Washout agonist_control->wash antagonist_inc Incubate with (R)- or (S)-Oxyphenonium wash->antagonist_inc agonist_antagonist Cumulative Agonist Concentration-Response Curve in presence of Antagonist antagonist_inc->agonist_antagonist repeat Repeat with Increasing Antagonist Concentrations agonist_antagonist->repeat plot Construct Schild Plot (log(dose ratio - 1) vs. log[Antagonist]) repeat->plot calc Determine pA2 Value plot->calc

Caption: Workflow for Schild analysis of this compound bromide enantiomers.

Protocol:

  • Tissue Preparation: A segment of the guinea pig ileum is isolated and the longitudinal muscle is prepared.[3][4]

  • Mounting: The tissue is mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution) at 37°C and gassed with 95% O2 / 5% CO2.[4]

  • Equilibration: The tissue is allowed to equilibrate under a resting tension for a specified period.

  • Control Agonist Response: A cumulative concentration-response curve is generated for a muscarinic agonist, such as carbachol.[3] The contractile responses of the tissue are measured.

  • Antagonist Incubation: The tissue is washed and then incubated with a known concentration of one of the this compound bromide enantiomers for a predetermined time to allow for equilibrium.

  • Agonist Response in Presence of Antagonist: The cumulative concentration-response curve for the agonist is repeated in the presence of the antagonist.

  • Repeat for Multiple Concentrations: Steps 5 and 6 are repeated with increasing concentrations of the antagonist.

  • Data Analysis: The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot is constructed by plotting log(dose ratio - 1) against the logarithm of the molar concentration of the antagonist. The pA2 value is the x-intercept of the resulting linear regression.[2]

Phosphoinositide Hydrolysis Assay

This assay measures the ability of a muscarinic antagonist to inhibit the agonist-induced production of inositol phosphates, a downstream signaling event following the activation of Gq-coupled muscarinic receptors (M1, M3, and M5).[5][6]

Signaling Pathway for M3 Receptor-Mediated Phosphoinositide Hydrolysis

cluster_membrane Cell Membrane ACh Acetylcholine M3R M3 Receptor ACh->M3R activates Oxy (R/S)-Oxyphenonium Oxy->M3R blocks Gq Gq Protein M3R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER releases Ca2+ PKC Protein Kinase C DAG->PKC activates

References

A Comparative Guide to HPLC-UV and LC-MS/MS Methods for the Quantification of Oxyphenonium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Experimental Protocols

A detailed description of the methodologies for both HPLC-UV and a representative LC-MS/MS for the analysis of oxyphenonium is provided below.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is adapted from established and validated procedures for the determination of this compound bromide in pharmaceutical formulations.[1][2]

  • Chromatographic System: A standard HPLC system equipped with a UV-Vis detector is used.

  • Column: A cyanopropyl column is typically employed for the separation.[1][2]

  • Mobile Phase: The mobile phase consists of a mixture of acetonitrile and a potassium dihydrogen phosphate buffer (e.g., 25 mM, pH 3.4) in a 50:50 (v/v) ratio.[1][2]

  • Flow Rate: A constant flow rate is maintained throughout the analysis.

  • Injection Volume: A fixed volume of the sample solution is injected into the system.

  • Detection: UV detection is performed at a wavelength of 222 nm for the quantification of this compound.[1][2]

  • Sample Preparation: For solid dosage forms like tablets, a representative number of tablets are weighed, finely powdered, and a portion equivalent to a specific amount of this compound bromide is dissolved in the mobile phase. The solution is then sonicated and filtered before injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

As a specific LC-MS/MS method for this compound is not widely published, the following protocol is a representative method based on the analysis of other quaternary ammonium compounds and similar small molecules.

  • Chromatographic System: An ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer is used.

  • Column: A reversed-phase column, such as a C18 or a mixed-mode column, is suitable for the separation of polar quaternary ammonium compounds.

  • Mobile Phase: A gradient elution is typically employed using a combination of an aqueous phase (e.g., water with 0.1% formic acid or an ammonium formate buffer) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

  • Flow Rate: A suitable flow rate is maintained based on the column dimensions and particle size.

  • Injection Volume: A small, fixed volume of the processed sample is injected.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive quantification. This involves monitoring specific precursor ion to product ion transitions for this compound and an internal standard.

  • Sample Preparation: For biological matrices such as plasma or urine, sample preparation is crucial to remove interferences. Common techniques include:

    • Protein Precipitation: Acetonitrile is often used to precipitate proteins from plasma samples.

    • Solid-Phase Extraction (SPE): Weak cation-exchange cartridges can be used for the selective extraction and concentration of quaternary ammonium compounds from complex matrices.

Data Presentation: Comparison of Method Performance

The following tables summarize the typical performance characteristics of HPLC-UV and LC-MS/MS methods for the quantification of small molecules like this compound. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

Table 1: Chromatographic and Detection Parameters

ParameterHPLC-UVLC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.
Specificity Moderate; relies on chromatographic retention time and UV spectrum. Susceptible to interference from co-eluting compounds with similar UV absorbance.High; relies on retention time and specific mass transitions (precursor and product ions). Highly selective and less prone to matrix interference.
Sensitivity Lower; typically in the µg/mL to high ng/mL range.High; capable of reaching low ng/mL to pg/mL levels.
Instrumentation Widely available and relatively lower cost.More specialized and higher initial and maintenance costs.

Table 2: Typical Validation Parameters

Validation ParameterHPLC-UVLC-MS/MS
Linearity (Correlation Coefficient, r²) Typically ≥ 0.998Typically ≥ 0.995
Accuracy (% Recovery) 98.0% - 102.0%85.0% - 115.0% (as per bioanalytical guidelines)
Precision (% RSD) ≤ 2%≤ 15% (≤ 20% at LLOQ)
Limit of Quantification (LOQ) Higher (e.g., 5 µg/mL)Lower (e.g., 0.1 ng/mL)
Throughput Moderate; run times are typically longer.High; faster run times are often achievable with UPLC systems.
Matrix Effects Less pronounced but can be affected by co-eluting impurities.A significant consideration, especially in biological samples. Requires careful method development and often the use of an internal standard to mitigate.

Mandatory Visualization

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods, such as HPLC-UV and LC-MS/MS.

CrossValidationWorkflow Cross-Validation Workflow: HPLC-UV vs. LC-MS/MS cluster_hplc HPLC-UV Method cluster_lcms LC-MS/MS Method cluster_crossval Cross-Validation hplc_dev Method Development & Optimization hplc_val Method Validation (ICH Guidelines) - Linearity - Accuracy - Precision - Specificity hplc_dev->hplc_val sample_analysis Analyze Same Set of Samples (e.g., spiked samples, incurred samples) hplc_val->sample_analysis Method 1 lcms_dev Method Development & Optimization lcms_val Method Validation (FDA/EMA Guidelines) - Linearity - Accuracy - Precision - Selectivity - Matrix Effect lcms_dev->lcms_val lcms_val->sample_analysis Method 2 data_comparison Statistical Comparison of Results (e.g., Bland-Altman plot, t-test) sample_analysis->data_comparison conclusion Conclusion on Method Interchangeability data_comparison->conclusion Evaluate Concordance

References

A Comparative Analysis of Oxyphenonium Bromide and Oxybutynin on Detrusor Muscle Contractility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of oxyphenonium bromide and oxybutynin, two antimuscarinic agents utilized in the management of urinary tract disorders characterized by detrusor muscle overactivity. The following sections objectively evaluate their mechanisms of action, comparative efficacy based on available data, and the experimental protocols used to assess their effects on detrusor muscle contractility.

Mechanism of Action

Both this compound bromide and oxybutynin exert their primary effects by antagonizing muscarinic acetylcholine receptors in the detrusor muscle of the bladder. Acetylcholine, the primary neurotransmitter of the parasympathetic nervous system, mediates bladder contraction. By blocking these receptors, both drugs lead to relaxation of the bladder smooth muscle.[1][2][3]

Oxybutynin is characterized by a dual mechanism of action. In addition to its potent antimuscarinic properties, it also possesses a direct spasmolytic (smooth muscle relaxant) effect.[1][2][3] This direct action is considered to be mediated through the blockade of calcium channels in the smooth muscle cells, which contributes to its overall efficacy in reducing detrusor contractility.[2]

This compound bromide is a quaternary ammonium anticholinergic agent.[4] Its mechanism is primarily attributed to competitive antagonism at muscarinic receptors, leading to a reduction in smooth muscle spasms and glandular secretions.

The signaling pathway for muscarinic receptor-mediated detrusor muscle contraction, which is the target for both drugs, is illustrated below.

cluster_synapse Neuromuscular Junction cluster_cell Detrusor Smooth Muscle Cell cluster_drugs Pharmacological Intervention Parasympathetic Nerve Terminal Parasympathetic Nerve Terminal Acetylcholine (ACh) Acetylcholine (ACh) Parasympathetic Nerve Terminal->Acetylcholine (ACh) Release Muscarinic Receptor (M3) Muscarinic Receptor (M3) Acetylcholine (ACh)->Muscarinic Receptor (M3) Binds to Gq/11 Protein Gq/11 Protein Muscarinic Receptor (M3)->Gq/11 Protein Activates Phospholipase C (PLC) Phospholipase C (PLC) Gq/11 Protein->Phospholipase C (PLC) Activates PIP2 PIP2 Phospholipase C (PLC)->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Sarcoplasmic Reticulum Sarcoplasmic Reticulum IP3->Sarcoplasmic Reticulum Stimulates Protein Kinase C (PKC) Protein Kinase C (PKC) DAG->Protein Kinase C (PKC) Activates Ca2+ Release Ca2+ Release Sarcoplasmic Reticulum->Ca2+ Release Contraction Contraction Ca2+ Release->Contraction Protein Kinase C (PKC)->Contraction Oxybutynin Oxybutynin Oxybutynin->Muscarinic Receptor (M3) Antagonizes This compound Bromide This compound Bromide This compound Bromide->Muscarinic Receptor (M3) Antagonizes

Caption: Muscarinic Receptor Signaling Pathway in Detrusor Muscle.

Comparative Efficacy on Detrusor Muscle Contractility

Direct comparative in vitro studies providing quantitative data such as IC50 or pA2 values for both this compound bromide and oxybutynin on detrusor muscle contractility are limited in publicly available literature. However, a prospective clinical study in children with vesicoureteral reflux and detrusor instability found that oxybutynin hydrochloride was effective in decreasing detrusor contractility and the degree of reflux, while this compound bromide was not.[5][6] The authors of that study suggested that the efficacy of oxybutynin is likely due to its direct spasmolytic effect on the detrusor muscle, in addition to its anticholinergic properties.[5]

Quantitative Data for Oxybutynin

The following tables summarize the available quantitative data on the efficacy of oxybutynin from various in vitro studies.

Table 1: Antimuscarinic Potency of Oxybutynin on Human Detrusor Muscle

ParameterValueSpeciesTissueNotesReference
pA27.8HumanDetrusorCompetitive antagonism against carbachol-induced contractions.[7]

Table 2: Inhibitory Concentration of Oxybutynin on Rabbit Detrusor Muscle

ParameterValueSpeciesTissueNotesReference
IC503 x 10-4 MRabbitDetrusor50% inhibition of spontaneous phasic contractions.[8]

No equivalent in vitro quantitative data for this compound bromide on detrusor muscle contractility was identified in the searched literature.

Experimental Protocols

The following section details a typical experimental protocol for assessing the effects of pharmacological agents on isolated detrusor muscle contractility, based on methodologies described in the scientific literature.[9][10][11][12][13]

Isolated Detrusor Muscle Strip Assay

This in vitro method allows for the direct measurement of muscle tension in response to contractile and relaxant agents.

Experimental Workflow:

Caption: General Workflow for Isolated Detrusor Muscle Strip Assay.

Detailed Methodology:

  • Tissue Procurement and Preparation:

    • Urinary bladders are obtained from animal models (e.g., rabbit, guinea pig, pig, or mouse) or human donors (with appropriate ethical approval).[7][9][10]

    • The bladder is placed in a cold, oxygenated physiological salt solution (e.g., Krebs solution).[10]

    • The urothelium and connective tissue are carefully dissected away to isolate the detrusor smooth muscle.[10]

    • Longitudinal strips of the detrusor muscle (typically 1-2 mm wide and 5-10 mm long) are prepared.[11]

  • Experimental Setup:

    • The muscle strips are mounted vertically in an organ bath containing physiological salt solution, maintained at 37°C and continuously bubbled with a gas mixture (e.g., 95% O2, 5% CO2) to maintain pH.[9][10]

    • One end of the strip is attached to a fixed hook, and the other end is connected to an isometric force transducer to record changes in muscle tension.[9]

  • Equilibration and Viability Check:

    • The muscle strips are allowed to equilibrate under a resting tension (e.g., 1 gram) for a period of 60-90 minutes.[11]

    • The viability of the tissue is confirmed by inducing a contraction with a high concentration of potassium chloride (KCl) or a muscarinic agonist like carbachol.[10]

  • Induction of Contraction and Drug Administration:

    • To assess the inhibitory effect of the test compounds, a stable contraction is induced using a muscarinic agonist (e.g., carbachol).

    • Once a stable contraction is achieved, cumulative concentrations of the antagonist (this compound bromide or oxybutynin) are added to the organ bath.

  • Data Acquisition and Analysis:

    • The changes in isometric tension are continuously recorded.

    • Concentration-response curves are constructed by plotting the percentage of inhibition of the pre-induced contraction against the log concentration of the antagonist.

    • Pharmacological parameters such as the IC50 (the concentration of the antagonist that produces 50% of its maximal inhibitory effect) or the pA2 (a measure of the potency of a competitive antagonist) are calculated from the concentration-response curves.

Conclusion

Based on the available evidence, both this compound bromide and oxybutynin function as muscarinic receptor antagonists to relax the detrusor muscle. However, oxybutynin possesses an additional direct spasmolytic effect, which may contribute to its greater efficacy in reducing detrusor contractility as suggested by in vivo clinical data.[5] Quantitative in vitro data for oxybutynin confirms its potent antimuscarinic activity on human and animal detrusor muscle.[7][8] A lack of similar published in vitro data for this compound bromide on detrusor muscle prevents a direct quantitative comparison of their potencies. Further in vitro studies directly comparing these two compounds under the same experimental conditions are warranted to definitively elucidate their relative potencies and efficacy on detrusor muscle contractility.

References

A Head-to-Head Comparison of Oxyphenonium with Other Antimuscarinics: A Review of Preclinical and Clinical Data

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals on the pharmacological profiles of key antimuscarinic agents. This guide provides an overview of available data on receptor binding affinities, functional potencies, and clinical applications, with a special focus on the current limitations in the publicly available data for oxyphenonium.

Introduction

This guide aims to provide a comparative overview of this compound and other key antimuscarinic drugs such as atropine, glycopyrrolate, hyoscine (scopolamine), ipratropium, and tiotropium. However, it is important to note a significant gap in the publicly accessible preclinical data for this compound, particularly concerning its receptor binding affinities (Ki values) and functional potencies (pA2 values) at different muscarinic receptor subtypes. Therefore, this guide will present the available quantitative data for the comparator drugs to serve as a reference for researchers and to highlight the need for further investigation into the pharmacology of this compound.

Muscarinic Receptor Subtypes and Signaling Pathways

There are five genetically identified subtypes of muscarinic acetylcholine receptors (M1-M5), which are all G-protein coupled receptors (GPCRs). The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). The M2 and M4 subtypes, on the other hand, couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2] The differential expression of these receptor subtypes in various tissues underlies the diverse physiological effects of muscarinic agents.

Muscarinic_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm M1_M3_M5 M1, M3, M5 Receptors Gq_11 Gq/11 M1_M3_M5->Gq_11 Activation PLC Phospholipase C (PLC) Gq_11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction, glandular secretion) Ca2_release->Cellular_Response PKC->Cellular_Response Acetylcholine Acetylcholine Acetylcholine->M1_M3_M5 Binds Experimental_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Tissue_Prep Tissue/Cell Membrane Preparation Incubation Incubate Membranes with Radioligand and varying concentrations of Test Compound Tissue_Prep->Incubation Reagent_Prep Reagent Preparation (Radioligand, Buffers, Test Compounds) Reagent_Prep->Incubation Filtration Rapid Filtration to separate bound and free radioligand Incubation->Filtration Washing Wash filters to remove non-specific binding Filtration->Washing Counting Quantify bound radioactivity using Scintillation Counting Washing->Counting Data_Analysis Plot % Inhibition vs. Test Compound Concentration Counting->Data_Analysis Ki_Calculation Calculate IC50 and Ki values Data_Analysis->Ki_Calculation

References

Oxyphenonium's Muscarinic Receptor Specificity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of oxyphenonium's specificity for muscarinic acetylcholine receptors (mAChRs). This document synthesizes available experimental data to evaluate its binding profile against other muscarinic antagonists and outlines the methodologies used for such assessments.

This compound is a quaternary ammonium antimuscarinic agent historically used in the treatment of peptic ulcers and gastrointestinal spasms.[1] Its therapeutic effects are derived from its ability to antagonize the actions of acetylcholine at muscarinic receptors, leading to a reduction in smooth muscle contractions and glandular secretions.[2][3] However, the clinical utility of antimuscarinic agents is often dictated by their selectivity for specific muscarinic receptor subtypes (M1-M5), which are differentially expressed throughout the body. A lack of selectivity can lead to a range of undesirable side effects. This guide examines the specificity of this compound and compares it to other commonly used muscarinic antagonists.

Comparative Binding Affinities

The following table summarizes the binding affinities (Ki values in nM) of oxybutynin and other selected muscarinic antagonists for the five human muscarinic receptor subtypes. This data has been compiled from various radioligand binding studies using cloned human receptors.

CompoundM1 (Ki, nM)M2 (Ki, nM)M3 (Ki, nM)M4 (Ki, nM)M5 (Ki, nM)
Oxybutynin 19126162163
Darifenacin 13793.23216
Solifenacin 25100135032
Tolterodine 4.06.35.05.06.3
Trospium Chloride 2025162025

Note: Data for oxybutynin is presented as a surrogate for this compound due to a lack of comprehensive, publicly available binding data for this compound across all five muscarinic receptor subtypes. Chemical structures of this compound and oxybutynin are similar, but differences in their quaternary and tertiary amine structures, respectively, may influence their binding characteristics. Data for other compounds are aggregated from multiple sources and should be considered representative.

From the available data, oxybutynin demonstrates a relatively non-selective profile, with a somewhat higher affinity for M1 and M3 receptors over the M2 subtype.[4][5] This lack of pronounced selectivity is consistent with the broad range of anticholinergic side effects associated with its use, such as dry mouth, blurred vision, and constipation.[2][6] In comparison, agents like darifenacin show a degree of selectivity for the M3 receptor.[5]

Experimental Protocols

The determination of binding affinities for muscarinic receptors is typically achieved through in vitro radioligand binding assays. These assays are a cornerstone of pharmacological research, allowing for the precise quantification of drug-receptor interactions.

Radioligand Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific muscarinic receptor subtype.

Materials:

  • Cell membranes expressing a specific human muscarinic receptor subtype (M1, M2, M3, M4, or M5)

  • Radioligand: A high-affinity muscarinic antagonist labeled with a radioactive isotope (e.g., [³H]-N-methylscopolamine, [³H]-QNB).

  • Test compound (unlabeled antagonist, e.g., this compound) at various concentrations.

  • Non-specific binding control: A high concentration of a non-labeled, high-affinity antagonist (e.g., atropine).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid.

  • Filtration apparatus and scintillation counter.

Procedure:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared through homogenization and centrifugation of cultured cells. The protein concentration of the membrane preparation is determined.

  • Assay Setup: The assay is typically performed in a 96-well plate format.

    • Total Binding: Wells containing cell membranes and the radioligand.

    • Non-specific Binding: Wells containing cell membranes, the radioligand, and a high concentration of a non-labeled antagonist (e.g., atropine) to saturate all specific binding sites.

    • Competitive Binding: Wells containing cell membranes, the radioligand, and varying concentrations of the unlabeled test compound (e.g., this compound).

  • Incubation: The plates are incubated at a specific temperature (e.g., 25°C) for a set period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any remaining unbound ligand.

  • Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The percentage of specific binding is plotted against the logarithm of the test compound concentration to generate a competition curve.

    • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Workflow and Signaling Pathways

To better illustrate the experimental process and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Cell Membrane Preparation Incubation Incubation Membrane_Prep->Incubation Reagent_Prep Reagent Preparation Reagent_Prep->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC50 -> Ki) Counting->Data_Analysis

Caption: Experimental workflow for a radioligand competitive binding assay.

Signaling_Pathways cluster_m135 M1, M3, M5 Receptor Pathway cluster_m24 M2, M4 Receptor Pathway cluster_antagonist Antagonist Action M135 M1, M3, M5 Gq11 Gq/11 M135->Gq11 Activate PLC Phospholipase C Gq11->PLC Activate PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ [Ca²⁺]i IP3->Ca PKC Protein Kinase C DAG->PKC M24 M2, M4 Gio Gi/o M24->Gio Activate AC Adenylyl Cyclase Gio->AC Inhibit cAMP ↓ cAMP AC->cAMP This compound This compound (Antagonist) M_Receptor Muscarinic Receptor This compound->M_Receptor Binds to Acetylcholine Acetylcholine (Agonist) Acetylcholine->M_Receptor Blocked by

Caption: Muscarinic receptor signaling pathways and antagonist action.

Conclusion

The available evidence suggests that this compound, much like its structural analog oxybutynin, is a non-selective muscarinic antagonist. While it effectively blocks the actions of acetylcholine at muscarinic receptors, its lack of significant subtype selectivity likely contributes to a broad side-effect profile. For researchers and clinicians, the choice of a muscarinic antagonist should be guided by the desired therapeutic effect and the potential for off-target effects. Newer agents with greater selectivity for specific muscarinic receptor subtypes, such as M3-selective antagonists for overactive bladder, may offer a more favorable balance of efficacy and tolerability in certain clinical applications. Further head-to-head comparative studies that include a complete binding profile of this compound at all five human muscarinic receptor subtypes would be beneficial for a more definitive assessment of its specificity.

References

comparative pharmacokinetic analysis of oxyphenonium and its esters

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the pharmacokinetic properties of oxyphenonium and related quaternary ammonium anticholinergic agents.

This guide provides a comparative analysis of the pharmacokinetic profiles of this compound and its esters. Due to the limited availability of public domain pharmacokinetic data for this compound and its specific esters, this guide will use Otilonium Bromide, a structurally related quaternary ammonium anticholinergic agent, as a representative compound to illustrate the key pharmacokinetic challenges and parameters associated with this class of drugs. The data presented for Otilonium Bromide in rats offers valuable insights into the expected absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound.

Executive Summary

This compound is a quaternary ammonium anticholinergic agent used for its antispasmodic effects on the gastrointestinal tract. A critical factor governing its therapeutic efficacy and that of its esters is its pharmacokinetic profile, particularly its oral bioavailability. As with many quaternary ammonium compounds, this compound's permanent positive charge significantly limits its ability to cross biological membranes, leading to poor absorption from the gastrointestinal tract. This guide explores these challenges and provides detailed experimental protocols for evaluating the pharmacokinetic properties of such compounds.

Data Presentation: Pharmacokinetic Parameters of a Representative Quaternary Ammonium Anticholinergic

The following table summarizes the pharmacokinetic parameters of Otilonium Bromide in rats after intravenous and oral administration. This data is illustrative of the expected low oral bioavailability and pharmacokinetic behavior of this compound and its esters.

ParameterIntravenous (1 mg/kg)Oral (20 mg/kg)Units
Cmax (Peak Plasma Concentration)-182.8 ± 44.6ng/mL
Tmax (Time to Peak Concentration)-1.9 ± 1.6h
AUC (Area Under the Curve)2,088 ± 676579 ± 113ng·h/mL
t1/2 (Half-life)7.9 ± 1.96.4 ± 1.3h
CL (Clearance)8.7 ± 3.1-mL/min/kg
Vz (Volume of Distribution)5.7 ± 1.4-L/kg
Oral Bioavailability (F) -1.1%

Data sourced from a study on the oral bioavailability and enterohepatic recirculation of otilonium bromide in rats.[1]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate assessment and comparison of pharmacokinetic profiles. Below are standard protocols for in vivo oral administration in rats and in vitro permeability assays using Caco-2 cells.

In Vivo Oral Administration in Rats (Oral Gavage)

This protocol outlines the procedure for single-dose oral administration to rats to determine pharmacokinetic parameters.

1. Animal Preparation:

  • Healthy, male Sprague-Dawley rats (200-250g) are used.

  • Animals are fasted overnight (approximately 12 hours) before dosing, with free access to water.

2. Drug Formulation:

  • The test compound (e.g., this compound bromide or its ester) is formulated in a suitable vehicle, such as sterile water or a 0.5% methylcellulose solution, to a final concentration appropriate for the desired dose.

3. Administration:

  • The rat is gently restrained.

  • A stainless steel, ball-tipped gavage needle (16-18 gauge) is attached to a syringe containing the drug formulation.

  • The length of the gavage needle to be inserted is predetermined by measuring from the corner of the rat's mouth to the last rib.

  • The gavage needle is carefully inserted into the esophagus, and the formulation is administered directly into the stomach. The typical volume administered is 1-2 mL.[2][3][4][5]

4. Sample Collection:

  • Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

5. Sample Analysis:

  • Plasma concentrations of the drug and its potential metabolites are quantified using a validated analytical method, such as High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

6. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) are calculated from the plasma concentration-time data using non-compartmental analysis.

In Vitro Caco-2 Cell Permeability Assay

This assay is a widely accepted model for predicting the intestinal permeability of drugs.[6][7][8][9][10]

1. Cell Culture:

  • Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

2. Monolayer Integrity Assessment:

  • The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) using a voltmeter. TEER values should be above a predetermined threshold.

  • The permeability of a paracellular marker, such as Lucifer yellow, is also assessed to ensure the tightness of the cell junctions.

3. Permeability Assay:

  • The cell monolayers are washed with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

  • The test compound, dissolved in the transport buffer, is added to the apical (A) side of the monolayer to assess absorptive permeability (A-to-B), or to the basolateral (B) side to assess efflux (B-to-A).

  • Samples are collected from the receiver compartment (B for A-to-B, and A for B-to-A) at specified time points.

  • The concentration of the test compound in the collected samples is determined by LC-MS/MS.

4. Data Analysis:

  • The apparent permeability coefficient (Papp) is calculated using the following equation:

    • Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

  • The efflux ratio (Papp B-to-A / Papp A-to-B) is calculated to determine if the compound is a substrate for efflux transporters.

Mandatory Visualization

ADME_Pathway cluster_Absorption Absorption cluster_Distribution Distribution cluster_Metabolism_Excretion Metabolism & Excretion Oral Oral Administration GI_Tract Gastrointestinal Tract Oral->GI_Tract Ingestion Enterocytes Intestinal Enterocytes GI_Tract->Enterocytes Limited Permeation Portal_Vein Portal Vein Enterocytes->Portal_Vein Absorption Systemic_Circulation Systemic Circulation Portal_Vein->Systemic_Circulation First-Pass Metabolism (Liver) Tissues Target Tissues Systemic_Circulation->Tissues Distribution Liver Liver Systemic_Circulation->Liver Metabolism Kidneys Kidneys Systemic_Circulation->Kidneys Excretion Tissues->Systemic_Circulation Redistribution Bile Bile Liver->Bile Biliary Excretion Urine Urine Kidneys->Urine Feces Feces Bile->Feces

Caption: ADME pathway for a poorly absorbed oral drug.

Experimental_Workflow cluster_InVivo In Vivo Study (Rat) cluster_InVitro In Vitro Study (Caco-2) cluster_Comparison Comparative Analysis Dosing Oral Gavage Administration Sampling Serial Blood Sampling Dosing->Sampling Analysis LC-MS/MS Quantification Sampling->Analysis PK_Calc Pharmacokinetic Parameter Calculation Analysis->PK_Calc Comparison Comparison of Pharmacokinetic Profiles PK_Calc->Comparison Cell_Culture Caco-2 Cell Culture & Differentiation Integrity_Test Monolayer Integrity Test (TEER) Cell_Culture->Integrity_Test Permeability_Assay Permeability Assay (A-B, B-A) Integrity_Test->Permeability_Assay Sample_Analysis LC-MS/MS Quantification Permeability_Assay->Sample_Analysis Papp_Calc Papp & Efflux Ratio Calculation Sample_Analysis->Papp_Calc Papp_Calc->Comparison

References

A Comparative Analysis of Oxyphenonium and Scopolamine Potency at Muscarinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological potency of oxyphenonium and scopolamine, two prominent muscarinic acetylcholine receptor (mAChR) antagonists. While both compounds exhibit anticholinergic properties, their potencies and receptor subtype selectivities can differ, leading to varied therapeutic applications and side-effect profiles. This document summarizes available experimental data, outlines key experimental methodologies, and visualizes relevant biological pathways to facilitate a comprehensive understanding of their relative activities.

Executive Summary

Data Presentation: Receptor Binding Affinity and Functional Potency

The following tables summarize the available quantitative data for scopolamine and highlight the current data gap for this compound.

Table 1: Muscarinic Receptor Binding Affinities (Ki in nM)

CompoundM1M2M3M4M5
Scopolamine 0.41.00.72.11.3
This compound Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Table 2: Functional Antagonist Potency (IC50 in nM)

CompoundAssayReceptor Target(s)IC50 (nM)
Scopolamine Inhibition of Acetylcholine-induced responsesMuscarinic Receptors55.3[1]
This compound Data Not AvailableData Not AvailableData Not Available

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptor Affinity

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound, scopolamine) for muscarinic receptor subtypes.

Materials:

  • Cell membranes prepared from cell lines stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

  • Radioligand, such as [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist.

  • Test compounds (unlabeled this compound or scopolamine).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Incubation: In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.

  • Equilibrium: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay: Guinea Pig Ileum Contraction

Objective: To determine the functional potency (e.g., pA2 value) of a muscarinic antagonist in a physiological tissue preparation.

Materials:

  • Male guinea pig.

  • Organ bath with a system for maintaining physiological temperature (37°C) and aeration (95% O2, 5% CO2).

  • Physiological salt solution (e.g., Tyrode's solution).

  • Acetylcholine (agonist).

  • Test compound (this compound or scopolamine).

  • Isotonic transducer and recording system.

Procedure:

  • Tissue Preparation: A segment of the guinea pig ileum is isolated and mounted in the organ bath containing the physiological salt solution.

  • Equilibration: The tissue is allowed to equilibrate under a slight tension until a stable baseline is achieved.

  • Agonist Dose-Response: A cumulative concentration-response curve for acetylcholine is generated by adding increasing concentrations of acetylcholine to the organ bath and recording the resulting muscle contraction.

  • Antagonist Incubation: The tissue is washed, and a fixed concentration of the antagonist (this compound or scopolamine) is added to the bath and allowed to incubate for a specific period.

  • Second Agonist Dose-Response: A second cumulative concentration-response curve for acetylcholine is generated in the presence of the antagonist.

  • Data Analysis: The dose-ratio (the ratio of the EC50 of acetylcholine in the presence and absence of the antagonist) is calculated. This process is repeated for several antagonist concentrations. A Schild plot is then constructed by plotting the log (dose-ratio - 1) against the log of the molar concentration of the antagonist. The x-intercept of the linear regression of the Schild plot provides the pA2 value, which is the negative logarithm of the antagonist concentration that produces a dose-ratio of 2.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the primary signaling pathways affected by muscarinic receptor antagonists and a typical experimental workflow for determining antagonist potency.

Muscarinic_Signaling_Gq cluster_receptor Cell Membrane cluster_gprotein Gq Protein Signaling cluster_downstream Downstream Effects ACh Acetylcholine M1_M3_M5 M1, M3, M5 Receptors ACh->M1_M3_M5 Activates Antagonist This compound / Scopolamine Antagonist->M1_M3_M5 Blocks Gq Gαq M1_M3_M5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Gq-protein coupled muscarinic receptor signaling pathway.

Muscarinic_Signaling_Gi cluster_receptor Cell Membrane cluster_gprotein Gi Protein Signaling cluster_downstream Downstream Effects ACh Acetylcholine M2_M4 M2, M4 Receptors ACh->M2_M4 Activates Antagonist This compound / Scopolamine Antagonist->M2_M4 Blocks Gi Gαi M2_M4->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Decreased Heart Rate, Inhibition of Neurotransmitter Release) PKA->Cellular_Response

Caption: Gi-protein coupled muscarinic receptor signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_control Control cluster_antagonist Antagonist Treatment cluster_analysis Data Analysis Tissue_Isolation Isolate Guinea Pig Ileum Organ_Bath Mount in Organ Bath Tissue_Isolation->Organ_Bath Equilibration Equilibrate Tissue Organ_Bath->Equilibration ACh_Dose_Response Generate Acetylcholine Dose-Response Curve Equilibration->ACh_Dose_Response EC50_Control Determine Control EC50 ACh_Dose_Response->EC50_Control Wash Wash Tissue EC50_Control->Wash Dose_Ratio Calculate Dose-Ratio EC50_Control->Dose_Ratio Add_Antagonist Incubate with This compound or Scopolamine Wash->Add_Antagonist ACh_Dose_Response_Antagonist Generate ACh Dose-Response Curve in Presence of Antagonist Add_Antagonist->ACh_Dose_Response_Antagonist EC50_Antagonist Determine EC50 with Antagonist ACh_Dose_Response_Antagonist->EC50_Antagonist EC50_Antagonist->Dose_Ratio Schild_Plot Construct Schild Plot Dose_Ratio->Schild_Plot pA2 Determine pA2 Value Schild_Plot->pA2

Caption: Workflow for determining antagonist potency using Schild analysis.

References

Safety Operating Guide

Navigating the Disposal of Oxyphenonium: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Oxyphenonium, ensuring compliance with regulatory standards and fostering a culture of safety.

Immediate Safety and Disposal Procedures

This compound, as with any laboratory chemical, requires careful handling during the disposal process. Adherence to local, regional, and national regulations is paramount. The primary route for disposal is through a licensed chemical disposal agency.

Step-by-Step Disposal Protocol:

  • Waste Identification and Segregation:

    • Identify all waste containing this compound, including pure compounds, solutions, and contaminated labware (e.g., vials, gloves, bench paper).

    • Segregate this compound waste from other chemical waste streams to prevent unintended reactions.

  • Containerization:

    • Use a designated, properly labeled, and leak-proof waste container.

    • The container should be made of a material compatible with this compound.

    • Label the container clearly with "Hazardous Waste," the name "this compound," and any other identifiers required by your institution or local regulations.

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]

    • Ensure the storage area is secure and accessible only to authorized personnel.

  • Arrange for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the collection of the waste.

    • Provide them with accurate information about the waste stream, including the chemical name and quantity.

  • Documentation:

    • Maintain a detailed record of the disposed of this compound waste, including the amount, date of disposal, and the name of the disposal contractor. This is crucial for regulatory compliance and internal tracking.

In the event of a spill, absorb the material with an inert, dry substance and place it in an appropriate container for disposal.[2][3] Ensure the spill area is then thoroughly cleaned.[2]

Quantitative Disposal Data Summary

For clarity and ease of reference, the following table summarizes key quantitative and qualitative aspects of this compound disposal.

ParameterGuidelineSource
Disposal Method Dispose of contents/container to an approved waste disposal plant.[1][4]
Regulatory Compliance Disposal should be in accordance with applicable regional, national, and local laws and regulations.[1]
Contaminated Packaging Do not reuse container.[1]
Spill Cleanup Absorb with inert dry material, sweep or vacuum up and place in a suitable container for proper disposal.[2]

Experimental Protocols

While specific experimental protocols involving this compound will vary depending on the research, the disposal portion of any such protocol should incorporate the steps outlined above. All personnel handling this compound should be familiar with the safety data sheet (SDS) and receive training on the proper handling and emergency procedures.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

G A This compound Waste Generated B Identify & Segregate Waste (Pure compound, solutions, contaminated labware) A->B C Select Appropriate Waste Container (Labeled, Leak-proof, Compatible) B->C D Store Waste Securely (Cool, Dry, Ventilated Area) C->D E Contact EHS or Licensed Contractor for Disposal D->E F Complete Waste Disposal Documentation E->F G Waste Removed by Contractor F->G

Caption: Workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Oxyphenonium

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Oxyphenonium, a quaternary ammonium anticholinergic agent. Adherence to these procedural steps will minimize risk and ensure a safe laboratory environment.

This compound bromide is identified as a hazardous chemical and should be handled with care. It is considered harmful if swallowed, in contact with skin, or inhaled[1][2]. When heated to decomposition, it can emit toxic fumes of nitrogen oxides, ammonia, and bromide[3]. Therefore, implementing robust safety protocols is crucial.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound. It is essential to always wear appropriate PPE to prevent exposure.

PPE CategoryItemSpecificationRationale
Eye Protection Safety GogglesTight-sealing chemical splash goggles.Protects eyes from splashes and aerosols[1][4].
Hand Protection Chemical-resistant glovesNitrile or other appropriate material. Consider double gloving for added protection.Prevents skin contact with the hazardous chemical[1][5].
Body Protection Laboratory CoatFull-length, long-sleeved lab coat.Protects skin and personal clothing from contamination[1][4][6].
Respiratory Protection NIOSH/MSHA approved respiratorRequired if exposure limits are exceeded or if there is a risk of inhalation.Prevents inhalation of harmful dust or aerosols[1].

Operational Plan: Handling this compound in the Laboratory

Follow these step-by-step procedures for the safe handling of this compound.

1. Preparation:

  • Ensure that a safety data sheet (SDS) for this compound is readily accessible.

  • Work in a well-ventilated area, preferably in a chemical fume hood[1].

  • Ensure that safety showers and eyewash stations are unobstructed and functional[1].

  • Assemble all necessary equipment and reagents before starting the experiment.

2. Handling:

  • Don the appropriate personal protective equipment as outlined in the table above.

  • Avoid direct contact with skin, eyes, and clothing[1].

  • Do not breathe in dust, fumes, gas, mist, vapors, or spray[1].

  • Use a chemical fume hood when handling the substance to minimize inhalation exposure.

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn[7].

3. In Case of a Small Spill:

  • For a small spill, absorb the material with an inert, dry substance and place it in a suitable waste disposal container[6].

Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for a laboratory experiment involving this compound, emphasizing safety at each step.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handling_weigh Weigh this compound prep_workspace->handling_weigh Proceed to experiment handling_dissolve Dissolve/React handling_weigh->handling_dissolve handling_transfer Transfer Solution handling_dissolve->handling_transfer cleanup_decontaminate Decontaminate Glassware & Surfaces handling_transfer->cleanup_decontaminate Experiment complete cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands cleanup_remove_ppe->cleanup_wash

Caption: Experimental workflow for safely handling this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Unused Product: If possible, utilize a drug take-back program for disposal[8][9]. These programs are the safest and most environmentally responsible option.

  • Laboratory Waste: If a take-back program is not available, dispose of the chemical waste in an approved waste disposal plant[1].

  • Household Disposal (for very small quantities, if no other option is available):

    • Remove the this compound from its original container.

    • Mix it with an undesirable substance such as used coffee grounds or kitty litter to make it less appealing to children and pets[8][10].

    • Place the mixture in a sealed container, such as a sealable bag or an empty can, to prevent leakage[8][10].

    • Dispose of the sealed container in the household trash[10].

  • Container Disposal: Before disposing of the original container, ensure all personal and identifying information is removed from the label to protect privacy[10][11].

Important Note: Never flush this compound down the toilet or pour it into a drain unless specifically instructed to do so by the product labeling, as this can contaminate water supplies[8][10].

By adhering to these safety protocols and operational plans, you can significantly mitigate the risks associated with handling this compound and maintain a safe and productive research environment. Always prioritize safety and consult your institution's specific safety guidelines.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.